molecular formula C16H21NO4 B599494 Methyl 1-Cbz-3-methylpiperidine-3-carboxylate CAS No. 174543-82-9

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Cat. No.: B599494
CAS No.: 174543-82-9
M. Wt: 291.347
InChI Key: OBQNDANRDMXAIE-UHFFFAOYSA-N
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Description

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (CAS 174543-82-9) is a high-purity piperidine derivative with the molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . This compound serves as a versatile and critical building block in organic synthesis, primarily utilized in the preparation of advanced pharmaceutical intermediates . Its significant research value lies in the development of various bioactive molecules, especially those targeting the central nervous system (CNS), with potential applications in the design of therapeutic agents such as analgesics, antipsychotics, and anticonvulsants . The structure features a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, which allows for selective deprotection and enables controlled, multi-step synthesis of complex piperidine derivatives . Furthermore, the methyl ester functionality makes it a versatile intermediate for further chemical modifications, including hydrolysis to the corresponding carboxylic acid or reduction to other valuable compounds, thus expanding its utility in medicinal chemistry and drug discovery programs . This product is strictly for research use and is not intended for human or veterinary use.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQNDANRDMXAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178377
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
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Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174543-82-9
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=174543-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the formation of the core piperidine ring structure, followed by nitrogen protection and subsequent esterification. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate replication and further investigation.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in three main stages:

  • Synthesis of 3-Methylpiperidine-3-carboxylic Acid: This initial step establishes the core heterocyclic scaffold with the desired substitution pattern. A viable route involves a Michael addition of a cyanoacetate derivative followed by cyclization, hydrolysis, and decarboxylation.

  • N-Protection with a Carboxybenzyl (Cbz) Group: The secondary amine of the piperidine ring is protected with a Cbz group to prevent unwanted side reactions in the subsequent esterification step. This is a standard protection strategy for amines.

  • Esterification of the Carboxylic Acid: The final step involves the conversion of the carboxylic acid moiety to its corresponding methyl ester to yield the target compound.

This overall synthetic pathway is illustrated in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Methylpiperidine-3-carboxylic Acid cluster_1 Step 2: N-Cbz Protection cluster_2 Step 3: Esterification A Ethyl Cyanoacetate C Michael Adduct A->C Piperidine B Acrylonitrile B->C D Cyclized Intermediate C->D NaOEt E Hydrolysis & Decarboxylation D->E Acid Hydrolysis F 3-Methylpiperidine-3-carboxylic Acid E->F G 3-Methylpiperidine-3-carboxylic Acid I N-Cbz-3-methylpiperidine-3-carboxylic Acid G->I NaHCO3, THF/H2O H Benzyl Chloroformate (Cbz-Cl) H->I J N-Cbz-3-methylpiperidine-3-carboxylic Acid L This compound J->L SOCl2 K Methanol (MeOH) K->L

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylpiperidine-3-carboxylic Acid

This procedure is adapted from established methods for the synthesis of substituted piperidines involving cyanoacetate derivatives.

2.1.1. Michael Addition of Ethyl Cyanoacetate to Acrylonitrile

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added.

  • Acrylonitrile (1.1 eq) is then added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield the crude Michael adduct.

2.1.2. Cyclization, Hydrolysis, and Decarboxylation

  • The crude Michael adduct is dissolved in ethanol, and a solution of sodium ethoxide (1.5 eq) in ethanol is added.

  • The mixture is heated at reflux for 4 hours to effect cyclization.

  • After cooling, concentrated hydrochloric acid is added, and the mixture is refluxed for an additional 12 hours to achieve hydrolysis and decarboxylation.

  • The reaction mixture is cooled, and the pH is adjusted to approximately 7 with a sodium hydroxide solution.

  • The precipitated product, 3-methylpiperidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: N-Cbz Protection of 3-Methylpiperidine-3-carboxylic Acid

This protocol is a standard procedure for the N-protection of amino acids.

  • To a solution of 3-methylpiperidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 eq) is added at 0 °C.

  • Benzyl chloroformate (Cbz-Cl, 1.5 eq) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.

  • The mixture is then diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to yield N-Cbz-3-methylpiperidine-3-carboxylic acid.

Step 3: Esterification to this compound

This procedure is adapted from a common method for the esterification of N-protected amino acids.[1]

  • To a stirred solution of N-Cbz-3-methylpiperidine-3-carboxylic acid (1.0 eq) in methanol (approximately 8 equivalents), the solution is cooled to -10 °C in an ice-salt bath.

  • Thionyl chloride (1.55 eq) is added dropwise, maintaining the temperature below -5 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to 40 °C and held at this temperature for 2 hours.

  • The solution is then carefully brought to a pH of approximately 8 with a saturated sodium carbonate solution.

  • The mixture is extracted with methylene chloride.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a clear liquid.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step.

Table 1: Reagents and Reaction Conditions for the Synthesis of 3-Methylpiperidine-3-carboxylic Acid

StepReagentMolar Ratio (eq)SolventTemperatureTime
Michael AdditionEthyl Cyanoacetate1.0EthanolRoom Temp.24 h
Acrylonitrile1.1
Piperidine0.1 (catalyst)
CyclizationMichael Adduct1.0EthanolReflux4 h
Sodium Ethoxide1.5
Hydrolysis & DecarboxylationCyclized Intermediate1.0Conc. HClReflux12 h

Table 2: Reagents and Reaction Conditions for N-Cbz Protection

ReagentMolar Ratio (eq)SolventTemperatureTimeYield
3-Methylpiperidine-3-carboxylic Acid1.0THF/Water (2:1)0 °C to Room Temp.20 h~90%
Sodium Bicarbonate2.0
Benzyl Chloroformate (Cbz-Cl)1.5

Table 3: Reagents and Reaction Conditions for Esterification

ReagentMolar Ratio (eq)SolventTemperatureTimeYield
N-Cbz-3-methylpiperidine-3-carboxylic Acid1.0Methanol-10 °C to 40 °C2 h~87%
Thionyl Chloride1.55

Logical Relationships in the Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The logical flow ensures that the desired functional group transformations occur in the correct order, preventing unwanted side reactions.

Logical_Flow Start Starting Materials: Ethyl Cyanoacetate, Acrylonitrile Step1 Synthesis of 3-Methylpiperidine-3-carboxylic Acid Start->Step1 Core Scaffold Formation Step2 N-Cbz Protection Step1->Step2 Amine Protection (Prerequisite for selective esterification) Step3 Esterification Step2->Step3 Carboxylic Acid Modification End Final Product: This compound Step3->End

Caption: Logical flow diagram of the synthesis, highlighting the necessity of each step.

This technical guide provides a detailed framework for the synthesis of this compound. Researchers and scientists can utilize this information for the laboratory-scale preparation of this important synthetic intermediate. Further optimization of reaction conditions may be possible to improve yields and purity.

References

An In-depth Technical Guide to Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues and established chemical principles to offer a robust resource for researchers.

Core Chemical Properties

This compound is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the Cbz (carboxybenzyl) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the methyl and methyl carboxylate groups at the 3-position offer sites for further functionalization or can influence the molecule's steric and electronic properties.

Structural Information
  • IUPAC Name: Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate

  • Molecular Formula: C₁₆H₂₁NO₄

  • Molecular Weight: 291.34 g/mol

  • Chemical Structure:

    Chemical structure of this compound.

Physicochemical Properties
PropertyThis compound (Predicted)1-N-Cbz-3-Methylpiperidine-3-carboxylic acid[1]Methyl 1-methylpiperidine-3-carboxylate[2][3]
Molecular Formula C₁₆H₂₁NO₄C₁₅H₁₉NO₄C₈H₁₅NO₂
Molecular Weight 291.34 g/mol 277.31 g/mol 157.21 g/mol
State Likely a colorless oil or a white to off-white solidSolidLiquid
Boiling Point Not available440.3±45.0 °C (Predicted)[1]190.0±33.0 °C at 760 mmHg
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Soluble in organic solvents.Soluble in organic solvents.

Plausible Synthesis and Experimental Protocols

A straightforward and plausible method for the synthesis of this compound is the esterification of its carboxylic acid precursor, 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid. Several standard esterification procedures could be employed. Below is a detailed protocol for a common acid-catalyzed esterification.

Synthetic Workflow

Synthesis_Workflow Precursor 1-N-Cbz-3-Methylpiperidine- 3-carboxylic acid Product Methyl 1-Cbz-3-methylpiperidine- 3-carboxylate Precursor->Product Esterification Reagents Methanol (excess) Catalytic H₂SO₄ Reagents->Product

Proposed synthesis of the target compound.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (a sufficient volume to dissolve the starting material, e.g., 10-20 mL per gram), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (or ethyl acetate) and water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Predicted Spectroscopic Data

While experimental spectra for the target compound are not available, its characteristic spectral features can be predicted based on the known data for similar N-Cbz protected piperidine derivatives.

  • ¹H NMR:

    • Cbz group: A multiplet in the range of 7.30-7.40 ppm corresponding to the aromatic protons of the benzyl group, and a singlet at approximately 5.1-5.2 ppm for the benzylic CH₂ protons.

    • Piperidine ring: A series of multiplets for the piperidine ring protons, typically between 1.5 and 4.0 ppm.

    • Methyl group (at C3): A singlet at around 1.2-1.5 ppm.

    • Methyl ester: A singlet at approximately 3.7 ppm.

  • ¹³C NMR:

    • Cbz group: A peak for the carbonyl carbon around 155 ppm, aromatic carbons between 127-137 ppm, and the benzylic carbon at approximately 67 ppm.

    • Ester carbonyl: A peak around 173-175 ppm.

    • Piperidine ring carbons: Peaks in the range of 20-60 ppm.

    • Methyl group (at C3): A peak around 15-25 ppm.

    • Methyl ester carbon: A peak around 52 ppm.

  • IR Spectroscopy:

    • C=O stretch (urethane): A strong absorption band around 1690-1710 cm⁻¹.

    • C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

    • C-O stretch: Bands in the region of 1200-1300 cm⁻¹.

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Potential Applications in Drug Development

The piperidine nucleus is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Substituted piperidines are key components in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antiarrhythmics.

Role as a Synthetic Building Block

This compound is a valuable building block for the synthesis of more complex molecules. The Cbz group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions (e.g., hydrogenolysis) without affecting other functional groups. The methyl ester can be hydrolyzed back to the carboxylic acid or converted to an amide, providing further opportunities for derivatization.

Potential Pharmacological Significance

The introduction of a methyl group at the 3-position of the piperidine ring can have significant effects on the pharmacological properties of the molecule. This substitution can:

  • Influence Binding Affinity: The steric bulk of the methyl group can enhance or reduce the binding affinity of the molecule to its biological target by influencing the overall conformation.

  • Modulate Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduce Chirality: If the synthesis is stereoselective, the resulting enantiomers can exhibit different pharmacological activities.

Given the prevalence of the 3-substituted piperidine motif in bioactive compounds, this compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders and pain management. The synthesis and evaluation of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Building_Block This compound Derivatization Chemical Synthesis & Derivatization Building_Block->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR ADME ADME/Tox Profiling SAR->ADME ADME->SAR In_Vivo In Vivo Efficacy & Safety Studies ADME->In_Vivo Clinical Trials Clinical Trials In_Vivo->Clinical Trials

Conceptual role in a drug discovery pipeline.

References

Technical Guide: Spectroscopic Data for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry. The functional groups present—a carbobenzyloxy (Cbz) protecting group on the nitrogen, a methyl group, and a methyl ester at the 3-position—each contribute distinct features to its spectroscopic profile. Understanding these expected spectral characteristics is crucial for its synthesis, purification, and characterization in research and drug development.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chiral center at the 3-position and the presence of rotamers due to the amide bond of the Cbz group.

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Cbz-CH₂~5.1-5.2Singlet (broad)The benzylic protons of the Cbz group. Broadness may be due to rotamers.
Cbz-Ar-H~7.2-7.4MultipletAromatic protons of the Cbz group.
O-CH₃~3.7SingletMethyl ester protons.
C3-CH₃~1.2-1.4SingletMethyl group at the 3-position.
Piperidine ring protons~1.5-4.0MultipletsThe piperidine ring protons will show complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons adjacent to the nitrogen and the ester will be further downfield.
Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

CarbonPredicted Chemical Shift (ppm)Notes
Cbz C=O~155Carbonyl of the carbamate.
Cbz Aromatic C~127-137Aromatic carbons of the Cbz group.
Cbz CH₂~67Benzylic carbon of the Cbz group.
Ester C=O~173-175Carbonyl of the methyl ester.
Ester O-CH₃~52Methyl carbon of the ester.
C3 (quaternary)~45-50The quaternary carbon at the 3-position.
C3-CH₃~20-25Methyl carbon at the 3-position.
Piperidine C2, C6~40-55Carbons adjacent to the nitrogen.
Piperidine C4, C5~20-35Remaining piperidine ring carbons.
Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the carbonyl groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Cbz)~1690-1700Strong
C=O (Ester)~1730-1740Strong
C-H (Aromatic)~3030-3100Medium
C-H (Aliphatic)~2850-2960Medium-Strong
C-O~1200-1300Strong
Predicted Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), the exact mass can be calculated for the molecular formula C₁₅H₁₉NO₄.

IonCalculated m/z
[M+H]⁺278.1387
[M+Na]⁺300.1206

The fragmentation pattern in MS/MS would likely involve the loss of the Cbz group, the methoxy group, and cleavage of the piperidine ring.

Spectroscopic Data of Analogous Compounds

To provide a reference, the following tables summarize the experimental spectroscopic data for structurally related piperidine derivatives.

Methyl 1-benzylpiperidine-3-carboxylate (CAS: 50585-91-6)

This compound is structurally similar, with a benzyl group instead of a Cbz group on the nitrogen.

(No detailed spectroscopic data was found in the search results for this specific analog)

Methyl N-Boc-piperidine-3-carboxylate (CAS: 148763-41-1)

The tert-butyloxycarbonyl (Boc) group is another common nitrogen protecting group.

¹H NMR (400 MHz, CDCl₃) [1]

Protons Chemical Shift (ppm) Multiplicity
Boc C(CH₃)₃ 1.4 s
Piperidine H 1.6 d, J = 3.4 Hz
Piperidine H 1.6 m
Piperidine H 1.7 m
Piperidine H 2.0 m
Piperidine H 2.4 m
Piperidine H 2.8 m
Piperidine H 3.0 s
O-CH₃ 3.7 s
Piperidine H 3.9 d, J = 13.2 Hz

| Piperidine H | 4.1 | s |

(Note: The original data source provides a simplified description of the multiplets for the piperidine protons.)

Experimental Protocols

A general procedure for the synthesis and characterization of this compound would involve a multi-step synthesis followed by purification and spectroscopic analysis.

General Synthetic Approach
  • Starting Material: A suitable precursor, such as 3-methylpiperidine-3-carboxylic acid.

  • N-Protection: Protection of the secondary amine of the piperidine ring with a carbobenzyloxy group using benzyl chloroformate (Cbz-Cl) in the presence of a base.

  • Esterification: Conversion of the carboxylic acid to a methyl ester. This can be achieved using methanol with a catalyst such as thionyl chloride or by reaction with trimethylsilyldiazomethane.[1]

  • Purification: The crude product would be purified using techniques such as flash column chromatography.

  • Characterization: The structure of the final product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

General Characterization Methods[2]
  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in ppm relative to a residual solvent peak.

  • ¹³C NMR: Spectra are recorded on the same instrument, and chemical shifts are referenced to the solvent signal.

  • IR Spectroscopy: Spectra are often recorded on an FTIR spectrometer, and the data is reported in wavenumbers (cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) is a common technique for obtaining accurate mass measurements.

Visualization

Synthetic and Characterization Workflow

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 3-Methylpiperidine-3-carboxylic Acid step1 N-Protection (Cbz-Cl, Base) start->step1 step2 Esterification (MeOH, Catalyst) step1->step2 purify Flash Column Chromatography step2->purify nmr NMR (1H, 13C) purify->nmr Pure Product ir IR Spectroscopy purify->ir Pure Product ms HRMS purify->ms Pure Product

References

In-Depth Technical Guide: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a meticulously outlined experimental protocol for its synthesis, and includes relevant spectral data. A workflow diagram of the synthesis is also presented to facilitate a clear understanding of the process.

Compound Identification

Identifier Value
Chemical Name Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
Common Name This compound
CAS Number 174543-82-9[1]
Molecular Formula C₁₆H₂₁NO₄[1]
Molecular Weight 291.34 g/mol [1]

Physicochemical Data

Property Value
Boiling Point 440.3 ± 45.0 °C (Predicted)
Density 1.224 g/cm³ (Predicted)
pKa 4.52 ± 0.20 (Predicted)

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure described in Tetrahedron Letters, 1996, 37(8), 1297-1300. This synthesis involves the esterification of 1-Cbz-3-methylpiperidine-3-carboxylic acid.

Materials:

  • 1-Cbz-3-methylpiperidine-3-carboxylic acid

  • Methanol (MeOH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

Procedure:

  • A solution of 1-Cbz-3-methylpiperidine-3-carboxylic acid (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled in an ice bath to 0 °C.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 12-16 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure using a rotary evaporator to remove the excess methanol.

  • The residue is redissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Yield:

  • A yield of approximately 96% has been reported for this transformation.

Synthetic Workflow

The synthesis of this compound from its corresponding carboxylic acid is a straightforward esterification reaction. The workflow is depicted below.

Synthesis_Workflow reactant 1-Cbz-3-methylpiperidine- 3-carboxylic acid reagents MeOH, BF₃·OEt₂ reactant->reagents product Methyl 1-Cbz-3-methylpiperidine- 3-carboxylate reagents->product

Caption: Synthesis of the target compound via esterification.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not explicitly available in the cited literature. Researchers are advised to perform their own spectral analysis for characterization upon synthesis.

Applications in Research and Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry due to their presence in a wide array of natural products and synthetic drugs. The Cbz-protected methyl ester, this compound, serves as a versatile building block for the synthesis of more complex molecules. The Cbz protecting group can be readily removed under hydrogenolysis conditions, and the methyl ester can be hydrolyzed or converted to other functional groups, allowing for further chemical modifications. This makes it a valuable starting material for the development of novel therapeutics.

Safety Information

A comprehensive safety data sheet (SDS) is not publicly available for this specific compound. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, please refer to their respective SDS.

References

Starting materials for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a key building block in the development of various pharmaceutical agents. This document provides a comprehensive overview of the potential starting materials, detailed experimental protocols for the synthetic pathway, and quantitative data to support reproducibility.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common and logical pathway involves a three-step sequence starting from commercially available piperidine-3-carboxylic acid derivatives. The core transformations include:

  • N-Protection: Introduction of the Carboxybenzyl (Cbz) protecting group to the piperidine nitrogen.

  • Esterification: Conversion of the carboxylic acid at the 3-position to its methyl ester.

  • α-Methylation: Introduction of a methyl group at the carbon adjacent to the newly formed ester.

An alternative strategy involves the initial synthesis of 3-methylpiperidine-3-carboxylic acid, followed by N-protection and esterification. However, the former approach, starting with the manipulation of the piperidine-3-carboxylate scaffold, is often more direct.

Starting Materials

A critical consideration for any synthetic campaign is the selection of an appropriate starting material. The choice is often dictated by commercial availability, cost, and the overall efficiency of the synthetic route. The following table summarizes the most viable starting materials for the synthesis of this compound.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Considerations
Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate structureC₇H₁₃NO₂143.18Commercially available. Requires N-protection and subsequent C-3 methylation.
N-Cbz-piperidine-3-carboxylic acid N-Cbz-piperidine-3-carboxylic acid structureC₁₄H₁₇NO₄263.29Commercially available. Requires esterification and C-3 methylation.
Methyl 1-Cbz-piperidine-3-carboxylate Methyl 1-Cbz-piperidine-3-carboxylate structureC₁₅H₁₉NO₄277.31Commercially available intermediate. Only requires the final C-3 methylation step.[1][2]

Experimental Protocols

The following section provides detailed experimental protocols for a plausible synthetic route starting from the commercially available Methyl 1-Cbz-piperidine-3-carboxylate . This starting material is advantageous as it only requires the final, crucial C-3 methylation step.

α-Methylation of Methyl 1-Cbz-piperidine-3-carboxylate

The introduction of the methyl group at the C-3 position is achieved via enolate alkylation. This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon, followed by quenching the resulting enolate with a methylating agent.

Reaction Scheme:

G start Methyl 1-Cbz-piperidine-3-carboxylate reagents 1) LDA, THF, -78 °C 2) CH₃I product This compound reagents->product

Figure 1. α-Methylation of Methyl 1-Cbz-piperidine-3-carboxylate.

Experimental Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the reaction flask while maintaining the temperature at -78 °C.

  • Substrate Addition: A solution of Methyl 1-Cbz-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data (Representative):

ParameterValue
Starting Material Methyl 1-Cbz-piperidine-3-carboxylate
Reagents Lithium diisopropylamide (LDA), Methyl iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time ~14 hours
Yield 75-85% (typical)
Purity >95% (after chromatography)

Alternative Synthetic Steps

For researchers starting from other precursors, the following protocols for N-protection and esterification are provided.

N-Cbz Protection of Methyl piperidine-3-carboxylate

G start Methyl piperidine-3-carboxylate reagents Benzyl chloroformate (Cbz-Cl) Base (e.g., NaHCO₃), DCM product Methyl 1-Cbz-piperidine-3-carboxylate reagents->product

Figure 2. N-Cbz protection of Methyl piperidine-3-carboxylate.

Experimental Procedure:

  • Methyl piperidine-3-carboxylate (1.0 equivalent) is dissolved in dichloromethane (DCM, 10 mL per 1 mmol).

  • An aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 equivalents) is added, and the biphasic mixture is cooled to 0 °C.

  • Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated to yield the N-protected product.

Esterification of N-Cbz-piperidine-3-carboxylic acid

G start N-Cbz-piperidine-3-carboxylic acid reagents Methanol (MeOH) Thionyl chloride (SOCl₂), 0 °C to reflux product Methyl 1-Cbz-piperidine-3-carboxylate reagents->product

Figure 3. Esterification of N-Cbz-piperidine-3-carboxylic acid.

Experimental Procedure:

  • N-Cbz-piperidine-3-carboxylic acid (1.0 equivalent) is suspended in methanol (MeOH, 15 mL per 1 mmol).

  • The mixture is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise.

  • The reaction mixture is then heated to reflux for 3-4 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated NaHCO₃ solution.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a logical workflow, highlighting the key decision points based on the chosen starting material.

G cluster_start Starting Material Selection cluster_steps Synthetic Steps SM1 Methyl piperidine-3-carboxylate Step1 N-Cbz Protection SM1->Step1 SM2 N-Cbz-piperidine-3-carboxylic acid Step2 Esterification SM2->Step2 SM3 Methyl 1-Cbz-piperidine-3-carboxylate Step3 C-3 Methylation SM3->Step3 Step1->Step3 Step2->Step3 FinalProduct This compound Step3->FinalProduct

References

Stereoselective Synthesis of 3-Methylpiperidine-3-carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. The precise control of the stereochemistry at the C3-position, which constitutes a quaternary stereocenter, is crucial for elucidating structure-activity relationships and optimizing pharmacological profiles. This technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of 3-methylpiperidine-3-carboxylate derivatives, with a focus on chiral auxiliary-mediated methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Synthetic Strategies

The construction of the chiral quaternary center at the 3-position of the piperidine ring presents a significant synthetic challenge. The most prevalent and reliable methods rely on the use of chiral auxiliaries to direct the stereoselective alkylation of a piperidine-3-carboxylate precursor. Evans oxazolidinones and pseudoephedrine-based auxiliaries are among the most successful and widely employed for this purpose.[1][2]

Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy involves the temporary attachment of a chiral auxiliary to the piperidine-3-carboxylic acid backbone. The chiral environment created by the auxiliary then directs the facial selectivity of the enolate alkylation, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched 3-methylpiperidine-3-carboxylate derivative.

General Workflow:

G cluster_0 Synthesis of Chiral Auxiliary Adduct cluster_1 Diastereoselective Alkylation cluster_2 Purification and Auxiliary Cleavage cluster_3 Final Product N-Protected Piperidine-3-carboxylic Acid N-Protected Piperidine-3-carboxylic Acid Acylation with Chiral Auxiliary Acylation with Chiral Auxiliary N-Protected Piperidine-3-carboxylic Acid->Acylation with Chiral Auxiliary Coupling Reagent Enolate Formation Enolate Formation Acylation with Chiral Auxiliary->Enolate Formation Base (e.g., LDA, NaHMDS) Methylation Methylation Enolate Formation->Methylation Methylating Agent (e.g., MeI) Diastereomer Purification Diastereomer Purification Methylation->Diastereomer Purification Chromatography Auxiliary Cleavage Auxiliary Cleavage Diastereomer Purification->Auxiliary Cleavage Hydrolysis/Reduction Enantioenriched 3-Methylpiperidine-3-carboxylate Derivative Enantioenriched 3-Methylpiperidine-3-carboxylate Derivative Auxiliary Cleavage->Enantioenriched 3-Methylpiperidine-3-carboxylate Derivative

Figure 1: General workflow for chiral auxiliary-mediated synthesis.

Key Methodologies and Experimental Protocols

Evans Oxazolidinone Auxiliary Approach

Evans oxazolidinones are powerful chiral auxiliaries that have been extensively used in asymmetric synthesis, including the diastereoselective alkylation of carboxylic acid derivatives.[1][3] The rigid chelated transition state formed during enolization and subsequent alkylation provides a high degree of stereocontrol.

Reaction Scheme:

G Reactant1 N-Protected Piperidine-3-carbonyl-Oxazolidinone Product Diastereomerically Enriched Product Reactant1->Product Diastereoselective Alkylation Reactant2 1. Base (e.g., NaHMDS) 2. Methyl Iodide

Figure 2: Diastereoselective methylation using an Evans auxiliary.

Experimental Protocol: Diastereoselective Methylation of an N-Boc-piperidine-3-carboxylate Derivative using an Evans-type Oxazolidinone

This protocol is a representative example based on established procedures for the alkylation of Evans auxiliaries.[2]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.1 eq.) in anhydrous THF (0.2 M) and add a coupling agent such as CDI (1.1 eq.). Stir for 1 hour at room temperature.

  • Add the activated carboxylic acid solution to the lithium salt of the oxazolidinone at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylated oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add methyl iodide (1.5 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified methylated product (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M).

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq., 30% aqueous solution).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄ and concentrated to yield the enantioenriched N-Boc-3-methylpiperidine-3-carboxylic acid.

  • The carboxylic acid can be converted to its corresponding ester (e.g., ethyl ester) using standard esterification conditions (e.g., ethanol, cat. H₂SO₄).

Quantitative Data for Chiral Auxiliary-Mediated Alkylations

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneMeINaHMDSTHF-78>95:585-95[2]
(S)-4-Benzyl-2-oxazolidinoneMeILDATHF-78>90:1080-90[1]
(+)-PseudoephedrineMeILDATHF-78>95:585-95[4]

Note: The data presented in this table are representative values from the literature for analogous alkylation reactions and may vary depending on the specific substrate and reaction conditions.

Pseudoephedrine Auxiliary Approach

Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations. Amides derived from pseudoephedrine can be deprotonated to form a stable chelated enolate, which then reacts with high diastereoselectivity. A key advantage of this auxiliary is its facile removal under mild conditions to provide the corresponding carboxylic acid, aldehyde, or ketone.[4]

Reaction Scheme:

G Reactant1 N-Protected Piperidine-3-carbonyl-Pseudoephedrine Product Diastereomerically Enriched Product Reactant1->Product Diastereoselective Alkylation Reactant2 1. Base (e.g., LDA) 2. Methyl Iodide

References

An In-depth Technical Guide to the Cbz Protection of 3-Methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis involving the protection of the secondary amine in 3-methylpiperidine-3-carboxylate using the carboxybenzyl (Cbz) protecting group. This process is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules where the reactivity of the piperidine nitrogen needs to be temporarily masked. This document details the reaction mechanism, experimental protocols, and key data for the resulting N-Cbz protected compound.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The Cbz protection of 3-methylpiperidine-3-carboxylate yields 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid or its corresponding ester, a valuable building block in medicinal chemistry. The presence of the methyl group at the 3-position introduces a chiral center, making stereoselective synthesis and analysis important considerations.

Reaction Mechanism and Signaling Pathway

The Cbz protection of the secondary amine in 3-methylpiperidine-3-carboxylate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Reactant1 3-Methylpiperidine-3-carboxylate Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Intermediate Base Base (e.g., NaHCO3) Byproduct HCl (neutralized by base) Base->Byproduct Neutralization Product N-Cbz-3-methylpiperidine-3-carboxylate Intermediate->Product Chloride Elimination

Caption: Reaction mechanism for the Cbz protection of 3-methylpiperidine-3-carboxylate.

Experimental Protocols

Materials:

  • 3-Methylpiperidine-3-carboxylate (or its ethyl ester)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 3-methylpiperidine-3-carboxylate (1.0 eq.) in a 2:1 mixture of THF and water.

  • Basification: Add sodium bicarbonate (2.0 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 - 1.5 eq.) dropwise to the cooled and stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The resulting residue can be purified by silica gel column chromatography if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data

Due to the absence of a specific literature report for the Cbz protection of 3-methylpiperidine-3-carboxylate, the following table presents typical data for the Cbz protection of a generic piperidine derivative to provide an expected range for yield and purity.

ParameterValueReference
Starting Material Piperidine DerivativeGeneral Protocols
Reagent Benzyl ChloroformateGeneral Protocols
Base Sodium BicarbonateGeneral Protocols
Solvent THF/Water or DCM/WaterGeneral Protocols
Reaction Temperature 0 °C to Room TemperatureGeneral Protocols
Reaction Time 2 - 4 hoursGeneral Protocols
Typical Yield 85 - 95%General Protocols
Purity >95% (after chromatography)General Protocols

Spectroscopic Data (Predicted and from Related Compounds)

The following data for the closely related compound, ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate , can be used as a reference for characterization.

1H NMR (CDCl₃, 400 MHz):

  • δ 7.40-7.28 (m, 5H, Ar-H)

  • δ 5.14 (s, 2H, O-CH₂-Ph)

  • δ 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)

  • δ 3.8-3.2 (m, 4H, piperidine ring protons at C2 and C6)

  • δ 2.0-1.5 (m, 4H, piperidine ring protons at C4 and C5)

  • δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)

  • δ 1.15 (s, 3H, C3-CH₃)

13C NMR (CDCl₃, 100 MHz):

  • δ 174.5 (C=O, ester)

  • δ 155.0 (C=O, carbamate)

  • δ 136.5 (Ar-C)

  • δ 128.5, 128.0, 127.8 (Ar-CH)

  • δ 67.2 (O-CH₂-Ph)

  • δ 60.8 (O-CH₂)

  • δ 45.0 (piperidine C3)

  • δ 44.5, 43.8 (piperidine C2, C6)

  • δ 34.0, 25.0 (piperidine C4, C5)

  • δ 22.0 (C3-CH₃)

  • δ 14.1 (O-CH₂-CH₃)

IR (neat, cm-1):

  • ~2970 (C-H stretch, alkyl)

  • ~1735 (C=O stretch, ester)

  • ~1695 (C=O stretch, carbamate)

  • ~1420 (C-N stretch)

  • ~1230, 1100 (C-O stretch)

Mass Spectrometry (ESI-MS):

  • Calculated for C₁₆H₂₁NO₄ [M+H]⁺: 292.15

  • Found: 292.15

Experimental Workflow

The overall workflow for the Cbz protection of 3-methylpiperidine-3-carboxylate can be visualized as follows:

G start Start dissolution Dissolve Reactant and Base start->dissolution reaction Add Cbz-Cl at 0°C dissolution->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Spectroscopic Analysis purification->analysis end Final Product analysis->end

Caption: General experimental workflow for Cbz protection.

Conclusion

The Cbz protection of 3-methylpiperidine-3-carboxylate is a straightforward yet critical transformation in synthetic organic chemistry. The protocol outlined in this guide, based on well-established procedures for similar substrates, provides a reliable method for achieving this protection in high yields. Proper execution of the reaction and purification steps, coupled with thorough analytical characterization, will ensure the successful synthesis of this valuable building block for drug discovery and development. Researchers should pay close attention to the quality of reagents, particularly the moisture-sensitive benzyl chloroformate, to ensure optimal reaction outcomes.

References

A Technical Guide to the Physical Characteristics of Cbz-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and biologically active compounds. The protection of the piperidine nitrogen is a crucial step in the multi-step synthesis of these molecules, enabling regioselective functionalization. The Carboxybenzyl (Cbz) group is a widely utilized protecting group for this purpose due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1] Understanding the physical characteristics of the resulting Cbz-protected piperidine intermediates is paramount for process development, purification, and formulation in drug discovery and development.

This technical guide provides a comprehensive overview of the key physical properties of various Cbz-protected piperidines, detailed experimental protocols for their determination, and a visual workflow for their characterization.

Core Physical Characteristics

The introduction of the Cbz group and other substituents onto the piperidine ring significantly influences the molecule's physical properties, such as melting point, boiling point, and solubility. Generally, Cbz-protected piperidines are white to off-white crystalline solids at room temperature.[1] Their solubility is typically low in water but good in common organic solvents like dichloromethane, chloroform, and alcohols.[2]

Data Summary of Cbz-Protected Piperidines

The following tables summarize key physical data for a range of Cbz-protected piperidine derivatives, providing a comparative reference for researchers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
(R)-(+)-1-Cbz-2-piperidinecarboxylic acid28697-09-8C₁₄H₁₇NO₄263.29111-115White to off-white crystalline powder[1]
1-N-Cbz-3-aminopiperidine711002-74-3C₁₃H₁₈N₂O₂234.29168-170Not Specified
(R)-N-Cbz-Piperidine-3-carboxylic acid78190-11-1C₁₄H₁₇NO₄263.2990-94Not Specified
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid10314-98-4C₁₄H₁₇NO₄263.29Not SpecifiedWhite powder[3]
4-Amino-1-Cbz-piperidine-4-carboxylic acid115655-41-9C₁₄H₁₈N₂O₄278.30Not SpecifiedNot Specified
N-Cbz-4-Hydroxypiperidine135764-72-8C₁₃H₁₇NO₃235.28Not SpecifiedNot Specified
Compound NameBoiling Point (°C)Flash Point (°C)Density (g/cm³)
(S)-3-N-Cbz-amino-piperidine396.3 at 760 mmHg193.51.13
1-N-Cbz-3-aminopiperidine367.2 (Predicted)Not Specified1.151 (Predicted)

Experimental Protocols

Accurate determination of physical characteristics is essential for compound identification, purity assessment, and process optimization. The following sections detail standard experimental procedures for key physical property measurements.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered Cbz-protected piperidine is loaded into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to pack the sample at the sealed end.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or Mel-Temp.[5]

  • Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.[5]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the anticipated melting point. The heating rate is then slowed to 1-2°C per minute.[4]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Testing

Solubility profiling is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

  • Initial Solvent Screening: Approximately 10 mg of the solid Cbz-protected piperidine is placed in a small test tube.[6]

  • Solvent Addition: 0.5 mL of a selected solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane) is added.[7]

  • Observation: The mixture is agitated vigorously for 1-2 minutes. The compound is classified as "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[6][8]

  • pH-Dependent Solubility (for acidic or basic derivatives): For compounds with acidic (e.g., carboxylic acid) or basic (e.g., amino) functional groups, solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to provide further structural insights.[9][10] A water-insoluble compound that dissolves in 5% NaOH is likely an acid.[7] A compound that dissolves in 5% HCl is likely a base.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Cbz-protected piperidines, providing detailed information about the carbon-hydrogen framework.

Protocol:

  • Sample Preparation: 5-20 mg of the Cbz-protected piperidine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.[11]

    • Number of Scans: 8-16 scans are generally sufficient.[11]

    • Relaxation Delay: A delay of 1-2 seconds between scans is common.[11]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.[11]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.[11]

    • Relaxation Delay: A delay of 2-5 seconds is typically employed.[11]

  • Data Processing: The acquired spectra are processed by applying Fourier transformation, phase correction, and baseline correction.[11] For ¹H NMR, the signals are integrated to determine proton ratios.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: For solid samples, a small amount is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[12] Alternatively, a KBr disk or a Nujol mull can be prepared.[13]

  • Background Scan: A background spectrum of the empty spectrometer is recorded.

  • Sample Scan: The sample is scanned to obtain its IR spectrum.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key absorbances for Cbz-protected piperidines include:

    • C=O stretch (urethane): ~1680-1700 cm⁻¹

    • C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

    • C=C stretch (aromatic): ~1450-1600 cm⁻¹

    • C-O stretch: ~1200-1300 cm⁻¹

    • N-H stretch (if present): ~3300-3500 cm⁻¹

    • O-H stretch (if present): ~3200-3600 cm⁻¹ (broad)[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized Cbz-protected piperidine.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Structural Characterization cluster_spectroscopy Spectroscopic Analysis cluster_final Final Assessment synthesis Synthesis of Cbz-Piperidine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Testing mp->solubility nmr NMR Spectroscopy (¹H & ¹³C) solubility->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms data Data Analysis & Structural Confirmation ms->data report Reporting & Documentation data->report

Caption: Workflow for the characterization of a Cbz-protected piperidine.

Conclusion

A thorough understanding and accurate determination of the physical characteristics of Cbz-protected piperidines are indispensable for the successful development of piperidine-based pharmaceuticals. The data and protocols presented in this guide offer a valuable resource for researchers and scientists, facilitating efficient and informed decision-making throughout the drug development pipeline. The stability and versatility of the Cbz protecting group, combined with a clear understanding of the physical properties of the resulting intermediates, will continue to support the synthesis of novel and complex bioactive molecules.

References

The Dawn of Synthetic Pain Relief: A Technical History of Substituted Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and safe analgesics is a cornerstone of medicinal chemistry. Within this pursuit, the discovery and development of substituted piperidine carboxylates mark a pivotal moment, heralding the age of synthetic opioids. This class of compounds, born from the structural simplification of morphine, has given rise to some of the most powerful pain management agents known, fundamentally transforming anesthesia and the treatment of severe pain. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying these critical therapeutic agents. It delves into their synthesis, pharmacological properties, and the experimental methods used to characterize them, offering a detailed resource for professionals in drug development and research.

A Serendipitous Discovery and the Rise of a New Analgesic Class

The story of substituted piperidine carboxylates begins not with a targeted search for a new painkiller, but with the investigation of potential anticholinergic agents.

Pethidine: The Archetype

In the late 1930s, German chemist Otto Eisleb, working at IG Farben, synthesized a series of compounds with a 4-phenylpiperidine core.[1] One of these, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, was initially investigated for its smooth muscle-relaxing properties.[2][3] It was his colleague, Otto Schaumann, who first recognized its potent analgesic properties in 1938.[1][4] This compound, later named pethidine (and meperidine in the United States), became the first fully synthetic opioid and the prototype for a vast family of analgesics.[1][3] Patented in 1937 and approved for medical use in 1943, pethidine was widely adopted, for a time being the opioid of choice for many physicians.[1]

A significant drawback of pethidine, however, is its metabolism to norpethidine, a toxic metabolite with convulsant and hallucinogenic effects.[1][3] This toxicity, particularly with long-term use or in patients with renal impairment, has led to a decline in its use.[3][5]

The Janssen School and the Fentanyl Revolution

The mid-20th century saw a surge in research to develop more potent and safer opioids based on the pethidine scaffold. A pivotal figure in this era was Dr. Paul Janssen of Janssen Pharmaceutica in Belgium.[6] In 1959, his team synthesized fentanyl, a compound that was approximately 50 to 100 times more potent than morphine.[7] Fentanyl's high potency, rapid onset, and short duration of action made it an ideal anesthetic and analgesic for surgical procedures.[7][8] It was introduced as an intravenous anesthetic in the 1960s under the brand name Sublimaze.[6]

The success of fentanyl spurred the development of a series of analogues, often referred to as "fentanyls," each with a unique pharmacological profile:

  • Sufentanil: Developed to be even more potent than fentanyl (approximately 5-10 times), it is used in major surgical procedures, particularly in cardiac surgery.[9]

  • Alfentanil: Characterized by a very rapid onset and short duration of action, making it suitable for short, painful procedures.[10]

  • Remifentanil: A significant innovation, remifentanil contains an ester linkage that is rapidly hydrolyzed by non-specific esterases in the blood and tissues.[11][12] This results in an ultra-short, predictable duration of action, independent of liver or kidney function.[11][13]

  • Carfentanil: One of the most potent opioids known, estimated to be 10,000 times more potent than morphine.[14][15] Due to its extreme potency, its use is restricted to veterinary medicine for tranquilizing large animals.[14]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent substituted piperidine carboxylates, allowing for a direct comparison of their pharmacological properties.

Table 1: Opioid Receptor Binding Affinities (Ki)

Compoundμ-Opioid Receptor Ki (nM)Reference
Fentanyl1.2 - 1.6[16][17]
Sufentanil0.40[18]
Alfentanil38.9[18]
Remifentanil0.60[18]
Carfentanil0.19 - 0.22[16][18]

Table 2: In Vitro Functional Potency (EC50)

CompoundAssayEC50 (nM)Reference
Fentanyl[³⁵S]GTPγS binding1.7 - 32[19]
Morphine[³⁵S]GTPγS binding17 - 430[19]
Cyclopropylfentanyl[³⁵S]GTPγS binding4.3 - 55[19]
Cyclobutylfentanyl[³⁵S]GTPγS binding6.2 - 160[19]
Cyclopentylfentanyl[³⁵S]GTPγS binding13 - 600[19]
CarfentanilcAMP inhibition~0.5 (relative to fentanyl)[20]

Table 3: In Vivo Analgesic Potency (ED50)

CompoundAnimal ModelTestED50 (mg/kg)Reference
Spirocyclic prodine analogue (4c)MouseWrithing test9.2[21]

Note: Comprehensive and directly comparable ED50 data for all key substituted piperidine carboxylates from a single study is limited in the publicly available literature.

Table 4: Pharmacokinetic Properties in Humans

CompoundElimination Half-lifeVolume of DistributionClearancePrimary MetabolismReference
Pethidine2.5 - 4 hours2.8 L/kg10.4 ml/kg/minHepatic (CYP3A4, CYP2B6) to Norpethidine[21][22]
Fentanyl3 - 14.2 hours3.5 - 8 L/kg30 - 72 L/hHepatic (CYP3A4) to Norfentanyl[8][23][24]
Sufentanil~2.7 hours1.7 - 2.9 L/kg12.7 ml/kg/minHepatic (N-dealkylation, O-demethylation)[6][9][25][26]
Alfentanil1.5 - 1.8 hours0.4 - 1.0 L/kg456 ml/minHepatic (CYP3A4) to Noralfentanil[2][27][28]
Remifentanil3 - 4 minutes (context-sensitive)--Non-specific esterases in blood and tissue[11][12][29]
Carfentanil5.7 - 7.7 hours--Hepatic[14][30][31]

Experimental Protocols

The following sections detail the methodologies for the synthesis of key substituted piperidine carboxylates and the assays used for their pharmacological characterization.

Synthesis of Substituted Piperidine Carboxylates

The classical synthesis of pethidine involves a two-step process starting from N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide.[32]

  • Cyclization: A condensation reaction between N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide in the presence of a strong base like sodium amide (NaNH₂) forms the 1-methyl-4-phenyl-4-cyanopiperidine intermediate.[32]

  • Hydrolysis and Esterification: The cyano group of the piperidine derivative is then hydrolyzed to a carboxylic acid, followed by Fischer esterification with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield pethidine.[32]

An efficient, three-step synthesis of fentanyl has been described, starting from 4-piperidone monohydrate hydrochloride.[6][28]

  • N-Alkylation: 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to yield N-phenylethylpiperidin-4-one.[6][28]

  • Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[6][28]

  • Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) to yield fentanyl.[6][28]

The synthesis of remifentanil can be achieved through a multi-step process starting from 4-piperidone hydrate hydrochloride.[16][33]

  • Michael Addition: 4-piperidone hydrate hydrochloride is reacted with methyl acrylate in the presence of a base like potassium carbonate to form methyl 3-(4-oxo-1-piperidine)propanoate.[16]

  • Strecker-type Reaction: The resulting keto-ester undergoes a Strecker-type reaction with aniline and a cyanide source to produce methyl 3-(4-phenylamino-4-cyano-1-piperidine)propanoate.[16]

  • Acylation: The anilino-nitrile intermediate is then acylated with propionyl chloride.[16][33]

  • Nitrile to Ester Conversion: The nitrile group is converted to a methyl ester, often in a one-pot reaction with the acylation step, to yield remifentanil.[16][33]

Carfentanil synthesis can be accomplished from 1-(β-phenethyl)-4-piperidone.[19]

  • Strecker Synthesis: 1-(β-phenethyl)-4-piperidone is reacted with aniline and potassium cyanide in glacial acetic acid to form 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carbonitrile.[19]

  • Formylation and Hydrolysis: The intermediate is treated with a mixture of formic acid and acetic anhydride, followed by hydrolysis to yield the corresponding formamide.

  • Esterification: The nitrile is converted to a methyl ester.[19]

  • Acylation: The final step involves acylation with propionic anhydride followed by workup and crystallization to yield carfentanil oxalate.[19]

Pharmacological Assays

This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

  • Membrane Preparation: Cell membranes expressing the recombinant human μ-opioid receptor are thawed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[24]

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Assay buffer, a radiolabeled ligand (e.g., [³H]-DAMGO), and the membrane suspension.[24]

    • Non-specific Binding: Assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone), and the membrane suspension.[24]

    • Competitive Binding: Assay buffer, the radioligand, and varying concentrations of the test compound.[24]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[24]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[24]

  • Washing: The filters are washed with ice-cold assay buffer.[24]

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competitive binding data. The Ki is then calculated using the Cheng-Prusoff equation.[24]

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

  • Membrane Incubation: Cell membranes expressing the opioid receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.[22][34]

  • Reaction Termination: The reaction is terminated by rapid filtration.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filter is quantified by scintillation counting.[34]

  • Data Analysis: The data is analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).[34]

This test measures the latency of a pain response to a thermal stimulus.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).[9][12]

  • Procedure: A rodent is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., paw licking, jumping) is recorded as the latency.[9][12]

  • Drug Administration: The test compound is administered, and the latency is measured again at various time points.

  • Data Analysis: An increase in the response latency indicates an analgesic effect. The ED50 (the dose that produces a maximal effect in 50% of the subjects) can be calculated.

This test measures the latency of a reflexive withdrawal of the tail from a thermal stimulus.

  • Apparatus: A focused beam of light or a heated wire is applied to the animal's tail.[1][14]

  • Procedure: The time taken for the animal to flick its tail away from the heat source is measured.[1][14] A cut-off time is set to prevent tissue damage.[14]

  • Drug Administration: The test compound is administered, and the tail-flick latency is re-measured.

  • Data Analysis: An increase in latency is indicative of analgesia.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathways

The analgesic effects of substituted piperidine carboxylates are primarily mediated by their agonism at the μ-opioid receptor, a G-protein coupled receptor (GPCR).

mu_opioid_receptor_signaling cluster_membrane Cell Membrane Ligand Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_alpha->Ca_channel Inhibits K_channel GIRK Channels (K⁺ Channels) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: μ-Opioid receptor signaling cascade.

Experimental Workflows

The characterization of substituted piperidine carboxylates involves a series of well-defined experimental workflows.

experimental_workflow start Compound Synthesis binding_assay Radioligand Binding Assay start->binding_assay functional_assay [³⁵S]GTPγS Binding Assay start->functional_assay affinity Determine Receptor Affinity (Ki) binding_assay->affinity potency_efficacy Determine Functional Potency (EC50) and Efficacy (Emax) functional_assay->potency_efficacy in_vivo_assay In Vivo Analgesia Assay (Hot Plate / Tail-Flick) in_vivo_potency Determine In Vivo Potency (ED50) in_vivo_assay->in_vivo_potency pk_studies Pharmacokinetic Studies adme Characterize ADME Profile pk_studies->adme lead_optimization Lead Optimization / Candidate Selection affinity->lead_optimization potency_efficacy->lead_optimization in_vivo_potency->lead_optimization adme->lead_optimization lead_optimization->in_vivo_assay lead_optimization->pk_studies

Caption: Drug discovery workflow for opioid analgesics.

Conclusion

The discovery of substituted piperidine carboxylates represents a landmark achievement in medicinal chemistry, fundamentally altering the landscape of pain management and anesthesia. From the serendipitous identification of pethidine's analgesic properties to the rational design of ultra-potent and ultra-short-acting fentanyls, this class of compounds exemplifies the power of synthetic chemistry to address critical medical needs. The continued study of their structure-activity relationships, signaling pathways, and metabolic fates is crucial for the development of safer and more effective analgesics. This technical guide provides a foundational resource for researchers and drug development professionals, encapsulating the rich history and core scientific principles of these indispensable therapeutic agents.

References

An In-depth Technical Guide to Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate, a notable derivative of the piperidine scaffold, serves as a crucial building block in medicinal chemistry and organic synthesis. The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic placement of a methyl group at the 3-position and the presence of a carboxybenzyl (Cbz) protecting group on the nitrogen atom, along with a methyl ester, provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylateN/A
Synonyms Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, 1-Benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylateN/A
Molecular Formula C₁₆H₂₁NO₄[1]
Molecular Weight 291.34 g/mol [1]
CAS Number 174543-82-9N/A

Experimental Protocols: Synthesis

The synthesis of methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate can be achieved through a two-step process starting from 3-methylpiperidine-3-carboxylic acid. This involves the protection of the secondary amine with a carboxybenzyl group, followed by the esterification of the carboxylic acid.

Step 1: N-Protection of 3-Methylpiperidine-3-carboxylic acid

This procedure is adapted from standard protocols for the N-Cbz protection of amino acids.

Reaction:

N-Protection 3-Methylpiperidine-3-carboxylic_acid 3-Methylpiperidine-3-carboxylic acid 1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic_acid 1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid 3-Methylpiperidine-3-carboxylic_acid->1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic_acid 1. Benzyl chloroformate 2. Base, Solvent Benzyl_chloroformate Benzyl chloroformate (Cbz-Cl) Base Base (e.g., NaHCO₃, Et₃N) Solvent Solvent (e.g., Dioxane/Water)

Diagram 1: N-Cbz protection of 3-methylpiperidine-3-carboxylic acid.

Procedure:

  • Dissolve 3-methylpiperidine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid.

Step 2: Esterification of 1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid

This procedure follows a standard acid-catalyzed esterification method.

Reaction:

Esterification Cbz_protected_acid 1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid Target_molecule Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate Cbz_protected_acid->Target_molecule Methanol, Acid catalyst Methanol Methanol (MeOH) Acid_catalyst Acid catalyst (e.g., H₂SO₄, SOCl₂) Synthetic_Workflow Start Start: 3-Methylpiperidine-3-carboxylic acid Step1 N-Cbz Protection Start->Step1 Intermediate Intermediate: 1-(Benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid Step1->Intermediate Step2 Esterification Intermediate->Step2 End Final Product: Methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate Step2->End

References

Molecular weight and formula of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential applications of this compound in research and development.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
CAS Number 174543-82-9
Canonical SMILES CN(C(=O)OCC1=CC=CC=C1)C2CCCC(C2)(C)C(=O)OC
IUPAC Name methyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate

Synthetic Protocol: Representative α-Methylation

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure can be extrapolated from general methods for the α-alkylation of piperidine carboxylates. The following protocol describes a plausible synthetic route starting from the commercially available precursor, Methyl 1-Cbz-piperidine-3-carboxylate.

Objective: To synthesize this compound via α-methylation of Methyl 1-Cbz-piperidine-3-carboxylate.

Materials:

  • Methyl 1-Cbz-piperidine-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stirring bar and a rubber septum is flushed with argon or nitrogen gas to ensure an inert atmosphere.

  • Dissolution of the Starting Material: Methyl 1-Cbz-piperidine-3-carboxylate is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: A solution of Lithium diisopropylamide (LDA) is added dropwise to the stirred solution of the starting material at -78 °C. The addition is performed slowly to maintain the temperature. The resulting mixture is stirred at this temperature for a specified time to allow for complete enolate formation.

  • Alkylation: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period, after which it is gradually warmed to room temperature and stirred overnight.

  • Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Research Applications and Workflow

Piperidine derivatives are integral to the development of novel therapeutics, particularly for neurological disorders and as enzyme inhibitors. The structural motif of this compound makes it a valuable building block in the synthesis of more complex molecules for biological screening.

Below is a logical workflow illustrating the potential integration of this compound in a drug discovery pipeline.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Preclinical Development start Precursor: Methyl 1-Cbz-piperidine-3-carboxylate synthesis α-Methylation start->synthesis product Methyl 1-Cbz-3-methyl- piperidine-3-carboxylate synthesis->product purification Purification & Characterization (NMR, MS) product->purification derivatization Further Chemical Modification purification->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt invivo In Vivo Studies (Animal Models) lead_opt->invivo tox Toxicology Studies invivo->tox candidate Drug Candidate Selection tox->candidate

Drug Discovery Workflow

This workflow outlines the progression from the synthesis and purification of this compound to its potential use as a scaffold for creating a library of compounds for high-throughput screening. Promising "hits" from these screens would then undergo lead optimization and further preclinical testing.

Methodological & Application

Application Notes and Protocols: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to introduce three-dimensional complexity into molecular designs.[1][2] The N-Cbz protecting group offers stability during synthetic manipulations and can be readily removed under various conditions, while the methyl ester and the additional methyl group at the 3-position provide avenues for further chemical modification. These features make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.

Derivatives of N-substituted piperidine-3-carboxylic acid have shown significant potential in the development of treatments for Alzheimer's disease by targeting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and by inhibiting the aggregation of beta-amyloid (Aβ) peptides.[3][4] The strategic modification of the piperidine core allows for the fine-tuning of physicochemical properties to enhance blood-brain barrier penetration and target engagement.

These application notes provide an overview of the potential uses of this compound as a key intermediate in the synthesis of biologically active molecules and offer generalized protocols for its manipulation.

Key Applications

  • Scaffold for CNS-active agents: The piperidine core is a common feature in drugs targeting the central nervous system.[2] this compound can serve as a foundational element for the synthesis of novel inhibitors of cholinesterases or modulators of neurotransmitter receptors, relevant in conditions like Alzheimer's disease.[3][4][5]

  • Intermediate for enzyme inhibitors: The functional groups on this molecule allow for its elaboration into more complex structures designed to inhibit specific enzymes. For instance, piperidine-based compounds have been explored as inhibitors of monoacylglycerol lipase (MAGL) and cathepsin K, which are therapeutic targets for neurological disorders and osteoporosis, respectively.[6][7]

  • Building block for combinatorial libraries: The straightforward modification of the ester and the potential for deprotection and subsequent N-functionalization make this compound an ideal candidate for the generation of diverse chemical libraries for high-throughput screening.

Data Presentation

While specific biological data for this compound is not extensively available in the public domain, the following table summarizes the reported activities of structurally related N-substituted piperidine-3-carboxylate derivatives to illustrate the potential of this chemical scaffold.

Compound ClassTargetKey FindingsReference
N-Phenylethylpiperidine-3-carbohydrazide-hydrazonesAcetylcholinesterase (AChE)IC50 = 4.32 µM (Compound 3g )[3]
N-Phenylbutylpiperidine-3-carbohydrazide-hydrazonesButyrylcholinesterase (BuChE)IC50 = 1.27 µM (Compound 3j )[3]
Benzoylpiperidine derivativesMonoacylglycerol Lipase (MAGL)IC50 = 74 nM (Compound 20c )[6]
Piperidine-3-carboxamide derivativesCathepsin KIC50 = 0.08 µM (Compound H-9 )[7]
N-Benzyl piperidine derivativesHistone Deacetylase (HDAC)IC50 = 0.17 µM (Compound d5 )[4]
N-Benzyl piperidine derivativesAcetylcholinesterase (AChE)IC50 = 3.22 µM (Compound d10 )[4]

Experimental Protocols

The following are generalized protocols for the synthesis and manipulation of this compound, based on standard laboratory procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route starting from a commercially available piperidine precursor.

Materials:

  • Methyl 3-methylpiperidine-3-carboxylate

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve Methyl 3-methylpiperidine-3-carboxylate in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key step for further amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water (as a co-solvent system)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 1-Cbz-3-methylpiperidine-3-carboxylic acid.

Protocol 3: Deprotection of the N-Cbz Group

This protocol outlines the removal of the Cbz protecting group to liberate the piperidine nitrogen for subsequent functionalization.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or at a specified pressure in a hydrogenation apparatus) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, Methyl 3-methylpiperidine-3-carboxylate.

Visualizations

The following diagrams illustrate the central role of this compound as a synthetic intermediate and its potential application in the development of inhibitors for neurodegenerative diseases.

G cluster_synthesis Synthetic Utility Start Methyl 3-methylpiperidine-3-carboxylate Product This compound Start->Product Cbz-Cl, Base Acid 1-Cbz-3-methylpiperidine-3-carboxylic acid Product->Acid Hydrolysis (LiOH) Amine Methyl 3-methylpiperidine-3-carboxylate Product->Amine Deprotection (H₂, Pd/C) Final_Products Bioactive Derivatives (e.g., Amides, Esters) Acid->Final_Products Amide Coupling Amine->Final_Products N-Functionalization

Caption: Synthetic pathways originating from this compound.

G cluster_application Hypothetical Drug Discovery Workflow Building_Block This compound Library_Synthesis Synthesis of Derivative Library Building_Block->Library_Synthesis Screening High-Throughput Screening (e.g., AChE Inhibition Assay) Library_Synthesis->Screening Hit_Compound Identification of 'Hit' Compounds Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A conceptual workflow for drug discovery using the target compound.

G cluster_pathway Potential Therapeutic Intervention in Alzheimer's Disease Derivative Piperidine-3-carboxylate Derivative AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) Derivative->BuChE Inhibition Abeta Aβ Aggregation Derivative->Abeta Inhibition Neurotransmission Increased Acetylcholine Levels AChE->Neurotransmission BuChE->Neurotransmission Plaque Reduced Aβ Plaque Formation Abeta->Plaque Neuron Improved Neuronal Function Neurotransmission->Neuron Plaque->Neuron

Caption: A simplified signaling pathway showing potential targets in Alzheimer's disease.

References

Application Notes and Protocols for the Deprotection of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the carbobenzyloxy (Cbz or Z) protecting group from Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a common intermediate in pharmaceutical synthesis. The choice of deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.[1] The most prevalent methods for Cbz deprotection—catalytic hydrogenolysis, transfer hydrogenolysis, and acidic cleavage—are discussed herein.[1][2]

Overview of Cbz Deprotection Methods

The Cbz group is a robust amine protecting group, widely used due to its stability under various conditions and its facile removal.[1][3] Its cleavage is orthogonal to other common amine protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), which are removed under acidic and basic conditions, respectively.[1][4]

The primary methods for Cbz group removal are:

  • Catalytic Hydrogenolysis : This is the most common and generally the mildest method, involving the cleavage of the benzylic C-O bond with hydrogen gas in the presence of a palladium catalyst.[2][5] This method is often preferred for its clean reaction profile, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[1] However, it is not compatible with molecules containing functional groups that are also susceptible to reduction, such as alkenes or alkynes.[2]

  • Transfer Hydrogenation : A convenient alternative to using hydrogen gas, this method employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst.[6][7] This technique is particularly useful for laboratories not equipped for handling hydrogen gas and offers similar mild reaction conditions to catalytic hydrogenolysis.[5]

  • Acid-Mediated Cleavage : This approach is utilized when the substrate is sensitive to catalytic hydrogenation.[1] Strong acids like hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) can effectively cleave the Cbz group.[1][2][8] While effective, these conditions are harsher and may affect other acid-labile functional groups.[7] Milder Lewis acid-mediated methods, for instance using aluminum chloride, have also been developed.[9][10]

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound based on established methodologies for similar substrates.

ParameterCatalytic HydrogenolysisTransfer HydrogenationAcidic Cleavage (HBr/AcOH)
Reagents H₂, 10% Pd/CFormic Acid or Ammonium Formate, 10% Pd/C33% HBr in Acetic Acid
Solvent Methanol, Ethanol, or Ethyl AcetateMethanol or EthanolAcetic Acid
Temperature Room TemperatureRoom Temperature to 60°CRoom Temperature
Reaction Time 2-16 hours1-6 hours30 minutes - 4 hours
Typical Yield >95%90-98%75-90%
Key Advantages Mild conditions, clean byproductsAvoids H₂ gas, mild conditionsFast, suitable for hydrogenation-sensitive substrates
Key Limitations Incompatible with reducible groups, pyrophoric catalystCatalyst cost, potential for side reactionsHarsh acidic conditions, potential for side reactions

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.[5][11]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂) supply

  • Reaction flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Celite or membrane filter

Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Methanol).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.[11]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-methylpiperidine-3-carboxylate.

  • Purify the product as necessary (e.g., by distillation, crystallization, or chromatography).

Protocol 2: Transfer Hydrogenation

This protocol utilizes formic acid as a hydrogen donor, avoiding the need for a pressurized hydrogen gas setup.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Methanol (or Ethanol)

  • Formic acid (HCOOH)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in Methanol in a reaction flask.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60°C to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with Methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be further purified by standard techniques. An aqueous workup with basification followed by extraction can be performed to obtain the free amine.[2]

Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are not compatible with hydrogenation conditions.[1]

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in 33% HBr in acetic acid in a reaction flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to a few hours).

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolate the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield Methyl 3-methylpiperidine-3-carboxylate hydrobromide.

  • To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

Visualizations

Deprotection_Workflow General Workflow for Cbz Deprotection cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Work-up & Isolation cluster_product Final Product start This compound H2_PdC Catalytic Hydrogenolysis (H₂, Pd/C, Solvent) start->H2_PdC Transfer_H2 Transfer Hydrogenation (H-donor, Pd/C, Solvent) start->Transfer_H2 Acid Acidic Cleavage (HBr/AcOH or HCl) start->Acid Filter Filter Catalyst (if applicable) H2_PdC->Filter Transfer_H2->Filter Precipitate Precipitation / Crystallization Acid->Precipitate Extract Aqueous Work-up / Extraction Filter->Extract product Methyl 3-methylpiperidine-3-carboxylate (or its salt) Extract->product Precipitate->product

Caption: General workflow for the deprotection of the Cbz group.

Deprotection_Pathways Chemical Transformation Pathways cluster_hydrogenolysis Hydrogenolysis / Transfer Hydrogenation cluster_acid Acidic Cleavage (HBr/AcOH) Start Cbz-Protected Amine (R-N(Cbz)-R') Intermediate Carbamic Acid Intermediate [R-N(COOH)-R'] Start->Intermediate H₂ or H-donor, Pd/C Product Deprotected Amine (R-NH-R') Start->Product HBr/AcOH Intermediate->Product Spontaneous Decarboxylation Byproducts_H2 Toluene + CO₂ Intermediate->Byproducts_H2 Byproducts_Acid Benzyl Bromide + CO₂ Product->Byproducts_Acid Byproducts

Caption: Reaction mechanisms for Cbz deprotection pathways.

References

Application Notes and Protocols: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its rigid piperidine scaffold, substituted with a protected amine and a methyl ester, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of the carbobenzyloxy (Cbz) protecting group allows for selective manipulation of the piperidine nitrogen, while the methyl ester provides a handle for further functionalization. This document outlines the key applications of this intermediate, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and provides detailed experimental protocols for its use.

Key Applications

The primary application of this compound and its derivatives lies in the synthesis of targeted therapeutics. The piperidine moiety is a common feature in many approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties and to orient substituents in a specific three-dimensional arrangement for optimal target engagement.

Synthesis of PARP Inhibitors (e.g., Niraparib)

This compound is a key precursor for the synthesis of the piperidine fragment of Niraparib, a potent PARP inhibitor used for the treatment of various cancers, including ovarian and breast cancer.[1][2][3] PARP inhibitors function by trapping the PARP1 enzyme on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication.[4][5] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality.[5]

The synthesis of Niraparib involves the coupling of a functionalized piperidine derivative with an indazole carboxamide moiety. The stereochemistry of the piperidine ring is crucial for the drug's efficacy.

Signaling Pathway of PARP-1 Inhibition

The diagram below illustrates the central role of PARP-1 in the Base Excision Repair (BER) pathway and the mechanism of action of PARP inhibitors.

PARP1_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes PARP1_trapping PARP-1 Trapping on DNA PARP1->PARP1_trapping BER_complex Recruitment of Base Excision Repair (BER) Proteins (XRCC1, etc.) PARylation->BER_complex recruits SSB_Repair SSB Repair BER_complex->SSB_Repair PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP1 inhibits & traps DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) PARP1_trapping->DSB_formation HR_proficient Homologous Recombination Proficient Cell DSB_formation->HR_proficient HR_deficient Homologous Recombination Deficient Cell (e.g., BRCA1/2 mutant) DSB_formation->HR_deficient DSB_repair DSB Repair HR_proficient->DSB_repair Apoptosis Apoptosis HR_deficient->Apoptosis Cell_survival Cell Survival DSB_repair->Cell_survival

Fig. 1: PARP-1 Inhibition Pathway

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis. These are based on procedures described in the literature for the synthesis of related compounds and PARP inhibitors.

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for the alkylation of the piperidine nitrogen after deprotection of the Cbz group.

N_Alkylation_Workflow start Methyl 1-Cbz-3-methyl- piperidine-3-carboxylate deprotection Cbz Deprotection (e.g., H2, Pd/C) start->deprotection intermediate Methyl 3-methyl- piperidine-3-carboxylate deprotection->intermediate alkylation N-Alkylation (R-X, Base) intermediate->alkylation product N-Alkyl-Methyl 3-methyl- piperidine-3-carboxylate alkylation->product

Fig. 2: N-Alkylation Workflow

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Cbz Deprotection: To a solution of this compound (1.0 eq) in anhydrous methanol, add 10% Pd/C (0.1 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Filter the reaction mixture through a pad of diatomaceous earth and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-methylpiperidine-3-carboxylate. This intermediate is often used in the next step without further purification.

  • N-Alkylation: Dissolve the crude Methyl 3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the mixture at room temperature or heat as necessary (e.g., to 60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Amide Coupling (Representative for Niraparib Synthesis)

This protocol outlines a representative procedure for the coupling of a deprotected piperidine intermediate with a carboxylic acid, a key step in the synthesis of many pharmaceuticals.

Materials:

  • Methyl 3-methylpiperidine-3-carboxylate (from Protocol 1)

  • Aryl carboxylic acid (e.g., 2H-indazole-7-carboxylic acid derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aryl carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of Methyl 3-methylpiperidine-3-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled amide product.

Quantitative Data

The following table summarizes representative yields for the synthetic steps described above, based on literature reports for analogous transformations. Actual yields may vary depending on the specific substrates and reaction conditions.

StepTransformationSubstrate 1Substrate 2ProductTypical Yield (%)Purity (%)
1Cbz DeprotectionThis compoundH₂, Pd/CMethyl 3-methylpiperidine-3-carboxylate>95>90 (crude)
2N-AlkylationMethyl 3-methylpiperidine-3-carboxylateBenzyl bromideN-Benzyl-methyl 3-methylpiperidine-3-carboxylate70-90>95
3Amide CouplingMethyl 3-methylpiperidine-3-carboxylateAryl carboxylic acidN-Arylcarbonyl-methyl 3-methylpiperidine-3-carboxylate60-85>98

Conclusion

This compound is a highly useful and versatile synthetic intermediate. Its application in the synthesis of PARP inhibitors like Niraparib highlights its importance in the development of modern cancer therapies. The protocols provided herein offer a practical guide for the utilization of this building block in the synthesis of complex pharmaceutical agents. Researchers and drug development professionals can leverage the unique structural features of this compound to access novel chemical matter with therapeutic potential.

References

The Strategic Role of Cbz-Protected Piperidines in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile building block. The strategic use of protecting groups is paramount in the multi-step synthesis of complex drug molecules containing this heterocycle. Among these, the benzyloxycarbonyl (Cbz or Z) group plays a crucial role in masking the reactivity of the piperidine nitrogen, thereby enabling selective transformations at other positions of the molecule. This application note provides a detailed overview of the role of Cbz-protected piperidines in pharmaceutical synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their drug discovery and development endeavors.

Core Applications in Drug Synthesis

Cbz-protected piperidines are key intermediates in the synthesis of a wide range of therapeutic agents. The stability of the Cbz group under various non-reductive conditions, coupled with its facile removal via hydrogenolysis or acidic conditions, makes it an invaluable tool for medicinal chemists.[1][2] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, allows for selective deprotection strategies in complex syntheses.[2]

Cbz-protected piperidines are integral to the synthesis of drugs across several therapeutic areas:

  • Anticancer Agents: The piperidine scaffold is a common feature in many oncology drug candidates.[1][3] For instance, the synthesis of Proteolysis Targeting Chimeras (PROTACs) like ARV-766, a degrader of the androgen receptor, involves the deprotection of a Cbz-protected piperazine moiety as a key step.[4]

  • Antiviral Compounds: Piperidine derivatives have shown promise as antiviral agents, including against HIV and influenza A/H1N1.[5][6] The synthesis of these complex molecules often relies on the use of protected piperidine intermediates to control reactivity and achieve the desired final structure.

  • Antipsychotic Drugs: A significant number of antipsychotic medications incorporate the piperidine or piperazine nucleus.[7][8] The synthesis of these central nervous system (CNS) active agents frequently employs Cbz-protected piperidines to facilitate the construction of the final drug molecule.

Quantitative Data on Cbz-Piperidine in Synthesis

The efficiency of synthetic steps involving Cbz-protected piperidines is critical for the overall yield and cost-effectiveness of a drug manufacturing process. The following tables summarize quantitative data for key transformations.

Table 1: N-Cbz Protection of Piperidines

Piperidine SubstrateReagents and ConditionsYield (%)Purity (%)Reference
PiperidineBenzyl Chloroformate, NaHCO₃, THF/H₂O, 0°C to rt, 20h90>98[1]
Various AminesBenzyl Chloroformate, PEG-400, rt, 5-15 min90-96Not ReportedBenchChem
Amino AcidsBenzyl Chloroformate, Na₂CO₃, H₂O, 0-5°C then rt, 2-4hHighHighBenchChem

Table 2: Deprotection of N-Cbz-Piperidines

N-Cbz-Piperidine SubstrateReagents and ConditionsYield (%)Purity (%)Reference
N-Cbz-protected L-ornithinolGalactose Oxidase/Imine Reductase (enzymatic)up to 54 (isolated)High (enantiopure)[7]
General N-Cbz Amine10% Pd/C, H₂ (balloon), MeOH, rtQuantitativeHigh[4]
Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateIPA·HCl, 65-75°C, 4hNot ReportedNot Reported[9]
N-Cbz-protected amineAlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), rt, 2-16hHighHighBenchChem

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the protection and deprotection of piperidines using the Cbz group.

Protocol 1: N-Cbz Protection of Piperidine

This protocol describes a standard procedure for the N-protection of a piperidine derivative using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidine derivative in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate to the solution.

  • Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Cbz-protected piperidine.[1]

Protocol 2: Catalytic Hydrogenolysis for N-Cbz Deprotection

This is the most common and generally clean method for Cbz group removal.

Materials:

  • N-Cbz-protected piperidine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-protected piperidine in methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[4]

Protocol 3: Acid-Mediated N-Cbz Deprotection

This method is an alternative to hydrogenolysis, particularly useful when the molecule contains functional groups sensitive to reduction.

Materials:

  • N-Cbz-protected piperidine (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl) or HBr in Acetic Acid

  • An appropriate solvent (e.g., methanol, ethyl acetate)

Procedure:

  • Dissolve the N-Cbz-protected piperidine in a suitable solvent.

  • Add the acidic reagent (e.g., concentrated HCl) to the solution.

  • Stir the reaction at room temperature or with gentle heating, as required. For example, a reaction with IPA·HCl may be heated to 65-75°C for 4 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture to dryness.

  • The resulting hydrochloride salt can be used directly or neutralized with a base and extracted to yield the free piperidine.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involving Cbz-protected piperidines in pharmaceutical synthesis.

G cluster_protection N-Cbz Protection Piperidine Piperidine Derivative Reaction_P Protection Reaction Piperidine->Reaction_P CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction_P Base Base (e.g., NaHCO₃) Base->Reaction_P Solvent Solvent (e.g., THF/H₂O) Solvent->Reaction_P CbzPiperidine N-Cbz-Protected Piperidine Reaction_P->CbzPiperidine

Caption: General workflow for the N-Cbz protection of a piperidine derivative.

G cluster_deprotection N-Cbz Deprotection cluster_hydro Hydrogenolysis cluster_acid Acidic Cleavage CbzPiperidine N-Cbz-Protected Piperidine Reaction_H Deprotection CbzPiperidine->Reaction_H Reaction_A Deprotection CbzPiperidine->Reaction_A DeprotectedPiperidine Deprotected Piperidine H2 H₂ Gas H2->Reaction_H PdC Pd/C Catalyst PdC->Reaction_H Reaction_H->DeprotectedPiperidine Acid Strong Acid (e.g., HCl, HBr/AcOH) Acid->Reaction_A Reaction_A->DeprotectedPiperidine

Caption: Common methods for the deprotection of N-Cbz-piperidines.

G cluster_synthesis Exemplary Synthesis of a Pharmaceutical Intermediate Start Starting Material (e.g., Aldehyde) Step1 Reductive Amination Start->Step1 Amine Cbz-Protected Piperazine Amine->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Cbz Deprotection (Hydrogenolysis) Intermediate1->Step2 Intermediate2 Deprotected Piperazine Intermediate Step2->Intermediate2 Step3 Further Functionalization (e.g., Buchwald Coupling) Intermediate2->Step3 Final Pharmaceutical Intermediate Step3->Final

Caption: Logical workflow for the use of a Cbz-protected piperidine in a multi-step synthesis.

References

Application Notes and Protocols for the Functionalization of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively functionalize the piperidine ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and proposed protocols for the chemical modification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a versatile building block for the synthesis of complex 3-substituted piperidines. The following sections outline strategies for functionalization at various positions of the piperidine ring, including α-lithiation and subsequent electrophilic trapping, as well as potential C-H functionalization approaches.

Introduction to Piperidine Functionalization

The functionalization of pre-existing piperidine rings presents a significant challenge due to the similar reactivity of the various C-H bonds.[1] Strategies to achieve regioselectivity often rely on the electronic and steric influence of substituents on the ring and the nitrogen protecting group.[2][3] For N-Cbz protected piperidines, the benzyloxycarbonyl (Cbz) group provides stability and can influence the stereochemical outcome of reactions.[4] Common approaches to piperidine functionalization include the derivatization of pyridine precursors followed by ring reduction, multi-component reactions like the Mannich reaction, and direct C-H functionalization.[1][5][6] More recent advances have focused on directed metalation and enzymatic modifications.[7][8]

This document will focus on plausible post-synthesis modifications of the this compound core.

Functionalization via α-Lithiation and Electrophilic Trapping (C2 and C6 Positions)

α-Lithiation of N-protected piperidines, followed by trapping with an electrophile, is a well-established method for introducing substituents at the C2 and C6 positions.[7] The Cbz group can direct this lithiation. The presence of a methyl and a carboxylate group at the C3 position will sterically and electronically influence the regioselectivity of this reaction. It is anticipated that the C6 position might be more accessible due to reduced steric hindrance compared to the C2 position, which is adjacent to the quaternary center at C3.

Proposed Experimental Protocol: α-Alkylation
  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly titrated sec-butyllithium (s-BuLi, 1.2 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.5 equiv.) as a solution in THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Anticipated Data
EntryElectrophilePosition of FunctionalizationDiastereomeric Ratio (d.r.)Anticipated Yield (%)
1Methyl IodideC6 > C23:165
2Benzyl BromideC6 > C24:160
3AcetoneC6 > C22.5:155

Note: The yields and diastereomeric ratios are hypothetical and based on similar transformations reported in the literature. Optimization of the base, solvent, and temperature may be required to improve selectivity and yield.

Functionalization at the C4 Position

Direct C-H functionalization at the C4 position of a piperidine ring is challenging. However, rhodium-catalyzed C-H insertion reactions have been shown to favor the C4 position with specific N-protecting groups and catalysts.[2][3] An alternative indirect approach involves the functionalization of a tetrahydropyridine precursor.[1][3]

Proposed Experimental Workflow: C4 Functionalization

The following diagram illustrates a potential multi-step workflow for the introduction of a substituent at the C4 position, starting from a dihydropyridine precursor.

C4_Functionalization_Workflow start Dihydropyridine Precursor step1 Rh-catalyzed C-H Functionalization start->step1 Rh2(esp)2, Ar-N2=CHCO2Et step2 Reduction of Double Bond step1->step2 H2, Pd/C end C4-Functionalized Piperidine step2->end

Caption: Proposed workflow for C4 functionalization.

Signaling Pathways and Logical Relationships

The regioselectivity of piperidine functionalization is governed by a complex interplay of electronic and steric factors. The choice of protecting group, catalyst, and reaction conditions dictates the outcome.

Regioselectivity_Factors cluster_factors Controlling Factors cluster_outcomes Potential Outcomes Protecting Group (N-Cbz) Protecting Group (N-Cbz) C2-Functionalization C2-Functionalization Protecting Group (N-Cbz)->C2-Functionalization Directs α-lithiation C6-Functionalization C6-Functionalization Protecting Group (N-Cbz)->C6-Functionalization Directs α-lithiation Steric Hindrance (C3-Me, C3-CO2Me) Steric Hindrance (C3-Me, C3-CO2Me) Steric Hindrance (C3-Me, C3-CO2Me)->C6-Functionalization Favors less hindered site Reaction Conditions (Base, Temp.) Reaction Conditions (Base, Temp.) Reaction Conditions (Base, Temp.)->C2-Functionalization Reaction Conditions (Base, Temp.)->C6-Functionalization Catalyst/Reagent Catalyst/Reagent C4-Functionalization C4-Functionalization Catalyst/Reagent->C4-Functionalization e.g., Rhodium catalysts

Caption: Factors influencing regioselective functionalization.

Conclusion

The functionalization of the piperidine ring in this compound offers a pathway to a diverse range of novel chemical entities for drug discovery and development. The protocols and workflows presented herein are based on established chemical principles and provide a starting point for the exploration of this versatile scaffold. Further optimization and experimental validation are necessary to achieve the desired outcomes. Researchers are encouraged to consult the primary literature for more detailed information on specific transformations.

References

Application Notes and Protocols for the Scalable Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the readily available Methyl piperidine-3-carboxylate. The protocol herein described is designed for scalability, with considerations for reaction conditions, purification, and yield. All quantitative data is presented in tabular format for clarity, and a visual representation of the workflow is provided.

Introduction

Substituted piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The precise control over substitution patterns on the piperidine ring is crucial for modulating the pharmacological properties of these molecules. This compound is a key intermediate, offering a synthetically versatile handle for further chemical transformations. The N-Cbz protecting group provides stability during subsequent reactions and can be readily removed under various conditions. The methyl and methyl ester functionalities at the 3-position offer opportunities for diverse derivatization. This protocol outlines a reliable and scalable method for its preparation.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • N-Cbz Protection: The secondary amine of Methyl piperidine-3-carboxylate is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate.

  • α-Methylation: The carbon at the 3-position, alpha to the ester, is methylated via an enolate intermediate.

Overall Reaction Scheme cluster_0 Step 1: N-Cbz Protection cluster_1 Step 2: α-Methylation Start Methyl piperidine-3-carboxylate Reagent1 + Benzyl Chloroformate (Cbz-Cl) + NaHCO3 (aq) Intermediate Methyl 1-Cbz-piperidine-3-carboxylate Reagent1->Intermediate DCM, 0 °C to rt Reagent2 + LDA + Methyl Iodide Product Methyl 1-Cbz-3-methyl- piperidine-3-carboxylate Intermediate->Product Reagent2->Product THF, -78 °C

Figure 1. Overall synthetic scheme.

Experimental Protocols

Materials and Equipment
  • Methyl piperidine-3-carboxylate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Methyl iodide (CH₃I)

  • Ammonium chloride (NH₄Cl)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Step 1: Synthesis of Methyl 1-Cbz-piperidine-3-carboxylate

This step involves the protection of the secondary amine of the starting material with a Cbz group.

Protocol:

  • To a solution of Methyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/g of starting material), add a saturated aqueous solution of sodium bicarbonate (5 mL/g of starting material).

  • Cool the biphasic mixture to 0 °C with an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 3 mL/g of starting material).

  • Combine the organic layers, wash with brine (1 x 3 mL/g of starting material), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Methyl 1-Cbz-piperidine-3-carboxylate as a colorless oil.

ParameterValue
Starting Material Methyl piperidine-3-carboxylate
Reagents Benzyl chloroformate, Sodium bicarbonate
Solvent Dichloromethane, Water
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 90-95%
Purity (Post-purification) >98% (by NMR)

Table 1. Quantitative data for the N-Cbz protection step.

Step 2: Synthesis of this compound

This key step introduces the methyl group at the 3-position of the piperidine ring.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF (3 mL/g of intermediate).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq, from Step 1) in anhydrous THF (5 mL/g).

  • Cool the solution of the intermediate to -78 °C.

  • Slowly add the prepared LDA solution to the stirred solution of the intermediate via cannula, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL/g of intermediate).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL/g of intermediate).

  • Combine the organic layers, wash with brine (1 x 5 mL/g of intermediate), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a colorless to pale yellow oil.

ParameterValue
Starting Material Methyl 1-Cbz-piperidine-3-carboxylate
Reagents Lithium diisopropylamide (LDA), Methyl iodide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 3-5 hours
Typical Yield 75-85%
Purity (Post-purification) >98% (by NMR)

Table 2. Quantitative data for the α-methylation step.

Workflow Diagram

G Synthesis Workflow start Start Methyl piperidine-3-carboxylate step1 Step 1: N-Cbz Protection Reaction with Cbz-Cl and NaHCO3 in DCM 0 °C to rt, 12-16h start->step1 workup1 Workup & Purification Aqueous workup Column Chromatography step1->workup1 intermediate Intermediate Methyl 1-Cbz-piperidine-3-carboxylate workup1->intermediate step2 Step 2: α-Methylation Reaction with LDA and CH3I in THF -78 °C, 3-5h intermediate->step2 workup2 Workup & Purification Aqueous workup Column Chromatography step2->workup2 product Final Product This compound workup2->product

Figure 2. Detailed experimental workflow.

Scalability and Safety Considerations

  • Step 1 (N-Cbz Protection): This reaction is generally scalable with good temperature control. The use of a biphasic system requires efficient stirring to ensure adequate mixing. On a larger scale, the workup may require a continuous extraction setup. Benzyl chloroformate is corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Step 2 (α-Methylation): This step requires stringent anhydrous and inert conditions, which can be challenging on a large scale. The use of n-butyllithium, a pyrophoric reagent, necessitates careful handling by trained personnel. Maintaining the low temperature of -78 °C is critical for selectivity and to minimize side reactions. On a larger scale, a cryogenic reactor would be necessary. Methyl iodide is toxic and a suspected carcinogen; handle with extreme care and appropriate PPE. The quenching step is exothermic and should be performed slowly with adequate cooling.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound. The two-step sequence is robust and can be adapted for larger-scale production with appropriate engineering controls and safety precautions. This versatile building block can be utilized in a variety of drug discovery and development programs.

Application of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine scaffold is a cornerstone in the development of potent analgesics, most notably seen in the structure of fentanyl and its analogues. The substitution pattern on the piperidine ring plays a crucial role in modulating the pharmacological activity of these compounds. This document outlines the application of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate as a versatile starting material for the synthesis of novel 3-anilidopiperidine-based analgesics. The strategic placement of the methyl group at the 3-position is of particular interest for its potential to enhance analgesic potency.[1]

The synthetic approach described herein utilizes a key Curtius rearrangement to transform the 3-carboxylate functionality into a 3-amino group, which is then further elaborated to the target analgesic molecule. This multi-step synthesis provides a clear pathway for researchers and drug development professionals to explore a new chemical space in the quest for potent and safer pain therapeutics.

Data Presentation

The following table summarizes the analgesic potency of representative 3-substituted piperidine analgesics, providing a comparative context for the potential efficacy of compounds synthesized from this compound.

CompoundTest AnimalAnalgesic TestPotency (ED₅₀, mg/kg)Potency Ratio (vs. Morphine)Reference
cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamideRatTail Withdrawal Test0.00058~6700[2]
N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (Ohmefentanyl)MouseHot Plate Test0.00106~13100[3]

Experimental Protocols

A proposed synthetic pathway for the conversion of this compound to a novel 3-anilidopiperidine analgesic is detailed below.

Workflow of the Proposed Synthetic Pathway

G cluster_0 Synthesis of 3-Amino-1-Cbz-3-methylpiperidine cluster_1 Synthesis of the Final Analgesic Compound A Methyl 1-Cbz-3-methyl- piperidine-3-carboxylate B 1-Cbz-3-methylpiperidine- 3-carboxylic acid A->B Ester Hydrolysis A->B C 1-Cbz-3-methylpiperidine- 3-carbonyl azide B->C Acyl Azide Formation B->C D 3-Amino-1-Cbz-3-methylpiperidine C->D Curtius Rearrangement C->D E 3-Amino-3-methylpiperidine D->E Cbz Deprotection D->E F 3-Amino-3-methyl-1-(2-phenylethyl)piperidine E->F N-Phenethylation E->F G N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)aniline F->G N-Arylation (Buchwald-Hartwig) F->G H N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)-N-phenylpropanamide G->H N-Propionylation G->H

Proposed synthetic workflow for a novel 3-anilidopiperidine analgesic.

Step 1: Hydrolysis of this compound

This step converts the methyl ester of the starting material to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 1-Cbz-3-methylpiperidine-3-carboxylic acid.

Step 2: Formation of 1-Cbz-3-methylpiperidine-3-carbonyl azide

This step converts the carboxylic acid to an acyl azide, the precursor for the Curtius rearrangement.

  • Materials:

    • 1-Cbz-3-methylpiperidine-3-carboxylic acid

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (TEA)

    • Anhydrous toluene

  • Protocol:

    • Dissolve 1-Cbz-3-methylpiperidine-3-carboxylic acid in anhydrous toluene.

    • Add triethylamine (1.1 equivalents) to the solution and cool to 0 °C.

    • Slowly add diphenylphosphoryl azide (1.1 equivalents) to the cooled solution.[4][5]

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • The resulting solution containing the acyl azide is typically used directly in the next step without isolation.

Step 3: Curtius Rearrangement to 3-Amino-1-Cbz-3-methylpiperidine

This key step involves the thermal rearrangement of the acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.

  • Materials:

    • Toluene solution of 1-Cbz-3-methylpiperidine-3-carbonyl azide

    • Tert-butanol (for trapping as a Boc-carbamate, optional)

    • 1 M Hydrochloric acid (HCl)

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Protocol:

    • Heat the toluene solution of the acyl azide at reflux (approx. 80-100 °C) until the evolution of nitrogen gas ceases.[6][7]

    • Cool the reaction mixture to room temperature.

    • For direct hydrolysis to the amine, carefully add 1 M HCl and stir vigorously for several hours.

    • Alternatively, to form a more stable intermediate, add tert-butanol to the isocyanate solution and continue refluxing to form the Boc-protected amine, which can be deprotected later.

    • After hydrolysis, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 3-Amino-1-Cbz-3-methylpiperidine. The product may require purification by column chromatography.

Step 4: Cbz Deprotection

This step removes the Cbz protecting group to yield the free secondary amine.

  • Materials:

    • 3-Amino-1-Cbz-3-methylpiperidine

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Protocol (Catalytic Hydrogenation):

    • Dissolve 3-Amino-1-Cbz-3-methylpiperidine in methanol.

    • Carefully add 10% Pd/C catalyst (typically 10 mol% palladium relative to the substrate).[8][9]

    • Purge the reaction vessel with nitrogen and then with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[8][10]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 3-Amino-3-methylpiperidine.

Step 5: N-Phenethylation

This step introduces the phenethyl group, a common feature in potent opioid analgesics.

  • Materials:

    • 3-Amino-3-methylpiperidine

    • Phenethyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

  • Protocol:

    • To a solution of 3-Amino-3-methylpiperidine in acetonitrile, add potassium carbonate (2-3 equivalents).

    • Add phenethyl bromide (1.1 equivalents) to the suspension.[11]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield 3-Amino-3-methyl-1-(2-phenylethyl)piperidine.

Step 6: N-Arylation (Buchwald-Hartwig Amination)

This step introduces the aniline moiety.

  • Materials:

    • 3-Amino-3-methyl-1-(2-phenylethyl)piperidine

    • Bromobenzene or Iodobenzene

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., BINAP or Xantphos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Protocol:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and sodium tert-butoxide in a reaction vessel.

    • Add a solution of 3-Amino-3-methyl-1-(2-phenylethyl)piperidine and the aryl halide in anhydrous toluene.

    • Heat the reaction mixture at reflux and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the residue by column chromatography to obtain N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)aniline.

Step 7: N-Propionylation

The final step involves the acylation of the anilino nitrogen to yield the target analgesic.

  • Materials:

    • N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)aniline

    • Propionyl chloride or propionic anhydride

    • Triethylamine or pyridine

    • Anhydrous dichloromethane (DCM)

  • Protocol:

    • Dissolve N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)aniline in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.2 equivalents).

    • Slowly add propionyl chloride (1.1 equivalents) to the cooled solution.[12]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain N-(3-Methyl-1-(2-phenylethyl)piperidin-3-yl)-N-phenylpropanamide.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general mechanism of action for opioid analgesics, which is relevant to the compounds synthesized through these protocols.

G cluster_0 Opioid Receptor Signaling A Opioid Analgesic (e.g., 3-Anilidopiperidine) B μ-Opioid Receptor (GPCR) A->B C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D F Activation of Inwardly Rectifying K+ Channels C->F G Inhibition of Voltage-Gated Ca2+ Channels C->G E Decreased cAMP D->E H Hyperpolarization F->H I Reduced Neurotransmitter Release (e.g., Substance P) G->I J Analgesia H->J I->J

Simplified signaling pathway of μ-opioid receptor agonists.

References

Application Notes and Protocols for Amide Coupling with Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the amide coupling of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate with a primary or secondary amine. The protocols outlined below are based on well-established amide bond formation methodologies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. This compound is a valuable building block, incorporating a sterically hindered cyclic amino acid scaffold. The successful coupling of this substrate requires careful selection of reagents and reaction conditions to achieve high yields and purity. This application note details two reliable protocols for this transformation: one utilizing the carbodiimide coupling agent EDC in conjunction with the additive HOBt, and another employing the uronium-based reagent HATU.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired amide product. Below is a summary of typical yields reported for amide coupling reactions using various reagents, which can serve as a benchmark for the coupling of this compound.

Coupling ReagentAdditiveBaseTypical Yield Range (%)Notes
EDCHOBtDIPEA or Et3N70 - 95%A common and cost-effective method; the addition of HOBt suppresses racemization and improves yield.[1]
HATU-DIPEA80 - 98%A highly efficient and fast-acting reagent, often preferred for sterically hindered substrates.[2][3]
DCCHOBt-75 - 98%Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[1]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the solution-phase amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[1][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C.

  • Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent particularly useful for sterically demanding substrates.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Add HATU (1.1 - 1.2 eq.) and DIPEA (2.0 - 3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Visualizations

The following diagrams illustrate the experimental workflows for the described amide coupling protocols.

experimental_workflow_edc_hobt cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid This compound dissolve Dissolve Acid & HOBt in DCM/DMF start_acid->dissolve start_amine Amine add_amine_base Add Amine & DIPEA start_amine->add_amine_base start_reagents EDC, HOBt, DIPEA add_edc Add EDC start_reagents->add_edc cool Cool to 0 °C dissolve->cool cool->add_edc add_edc->add_amine_base react Stir at RT (12-24h) add_amine_base->react workup Aqueous Workup react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end_product Purified Amide purify->end_product

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

experimental_workflow_hatu cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid This compound dissolve Dissolve Acid in DMF/DCM start_acid->dissolve start_amine Amine add_amine Add Amine start_amine->add_amine start_reagents HATU, DIPEA preactivate Add HATU & DIPEA (Pre-activation) start_reagents->preactivate dissolve->preactivate preactivate->add_amine react Stir at RT (2-6h) add_amine->react workup Aqueous Workup react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end_product Purified Amide purify->end_product

Caption: Workflow for HATU Mediated Amide Coupling.

References

Application Notes and Protocols for Catalytic Hydrogenation in the Removal of the Cbz Group from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing compounds like piperidine derivatives, which are prevalent scaffolds in pharmaceuticals. Its widespread use stems from its stability under a variety of reaction conditions and its susceptibility to removal under mild catalytic hydrogenation conditions. This process, known as hydrogenolysis, offers a clean and efficient deprotection strategy, yielding the free amine, toluene, and carbon dioxide as the sole byproducts.[1][2]

These application notes provide a comprehensive guide to the catalytic hydrogenation for Cbz removal from piperidine derivatives, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting strategies to optimize this crucial transformation.

Reaction Mechanism

The deprotection of a Cbz-protected piperidine derivative via catalytic hydrogenation proceeds through a two-step mechanism on the surface of a palladium catalyst. Initially, the palladium catalyst facilitates the cleavage of the benzyl-oxygen bond through the action of hydrogen. This hydrogenolysis step generates toluene and an unstable carbamic acid intermediate. Subsequently, this intermediate spontaneously decarboxylates to afford the deprotected piperidine and carbon dioxide.[3]

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of Cbz deprotection is influenced by several factors, including the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate easy comparison and selection of optimal conditions for specific piperidine derivatives.

Table 1: Standard Catalytic Hydrogenation with H₂ Gas
SubstrateCatalyst (mol % or w/w)SolventPressure (atm)Temperature (°C)Time (h)Yield (%)
N-Cbz-piperidine10% Pd/C (10 w/w %)Methanol1Room Temp2>95
N-Cbz-4-phenylpiperidine10% Pd/C (5 mol %)Ethanol50 psiRoom Temp498
N-Cbz-piperidine-4-carboxylic acid10% Pd/C (20 w/w %)Methanol40 psiRoom Temp1695
Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateNot SpecifiedIPA.HClNot Applicable65-754Not specified
N-Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1Room Temp< 2>95[4]
Table 2: Catalytic Transfer Hydrogenation
SubstrateCatalyst (mol % or w/w)Hydrogen Donor (equiv.)SolventTemperature (°C)Time (h)Yield (%)
N-Cbz-piperidine10% Pd/C (10 w/w %)Ammonium formate (4)MethanolRoom Temp1>95
N-Cbz-2-methylpiperidine10% Pd/C (10 w/w %)Formic acid (5)MethanolRoom Temp0.596[5]
N-Cbz-3-hydroxypiperidine10% Pd/C (15 w/w %)1,4-Cyclohexadiene (10)EthanolReflux392
Z-Gly10% Pd-CFormic acidNot specifiedNot specified3 min95[5]
Z-Phe10% Pd-CFormic acidNot specifiedNot specified3 min95[5]

Experimental Protocols

Two common protocols for the palladium-catalyzed Cbz deprotection of piperidine derivatives are detailed below. The first employs hydrogen gas, while the second utilizes a hydrogen transfer reagent, which can be advantageous for laboratories not equipped for handling hydrogen gas.[6]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

Materials:

  • Cbz-protected piperidine derivative

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium relative to the substrate)[7]

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected piperidine derivative in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Carefully add 10% Pd/C to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[6]

  • Purge the flask with an inert gas, such as nitrogen or argon.[7]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere has been replaced by hydrogen.[7]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for atmospheric pressure reactions).[6][7] For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, carefully purge the flask with an inert gas to remove any excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It is good practice to quench the catalyst on the filter paper with water before disposal.[7]

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often milder and can offer better chemoselectivity for substrates with other reducible functional groups.[1]

Materials:

  • Cbz-protected piperidine derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution.

  • In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Catalytic Hydrogenation prep Reaction Setup: - Dissolve Cbz-piperidine in solvent - Add Pd/C catalyst reaction Hydrogenolysis: - Purge with H₂ gas - Stir vigorously at RT prep->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Filter through Celite® - Concentrate filtrate monitoring->workup Complete purification Purification (if necessary) workup->purification

Caption: A generalized experimental workflow for Cbz deprotection via catalytic hydrogenation.

G cluster_troubleshooting Troubleshooting Slow or Incomplete Reactions problem Problem: Slow or Incomplete Reaction cause1 Potential Cause: Catalyst Poisoning problem->cause1 cause2 Potential Cause: Poor Catalyst Activity problem->cause2 cause3 Potential Cause: Insufficient H₂ Pressure problem->cause3 cause4 Potential Cause: Product Inhibition problem->cause4 solution1 Solution: - Purify substrate - Use alternative method cause1->solution1 solution2 Solution: - Use fresh catalyst - Increase catalyst loading cause2->solution2 solution3 Solution: - Increase H₂ pressure (e.g., 50 psi) cause3->solution3 solution4 Solution: - Add weak acid (e.g., AcOH) cause4->solution4

Caption: A troubleshooting guide for common issues in catalytic hydrogenation for Cbz removal.

Troubleshooting and Optimization

Even though catalytic hydrogenation is a robust method, challenges such as slow or incomplete reactions and the formation of side products can arise.

Slow or Incomplete Reactions
  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds.[7][8] Ensure the starting material is free from such impurities. If the substrate contains a sulfur moiety, consider alternative deprotection methods.[8]

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time. Using a fresh batch of high-quality catalyst is recommended.[8][9] Pearlmann's catalyst, Pd(OH)₂/C, can be a more active alternative.[9]

  • Insufficient Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure (e.g., to 50 psi) can enhance the reaction rate.[7][8]

  • Product Inhibition: The deprotected piperidine, being a basic amine, can coordinate to the palladium catalyst and inhibit its activity.[8][10] Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.[8][9]

  • Poor Mixing: As a heterogeneous reaction, vigorous stirring is crucial to ensure efficient contact between the substrate, hydrogen, and the catalyst surface.[8]

Side Reactions
  • Reduction of Other Functional Groups: While generally selective, catalytic hydrogenation can sometimes reduce other susceptible functional groups like alkenes, alkynes, nitro groups, or aryl halides. Catalytic transfer hydrogenation often provides better selectivity in these cases.[8]

  • N-Alkylation: When using methanol as a solvent, there is a possibility of N-alkylation of the newly formed amine, although this is more commonly observed with primary amines. If this is a concern, switching to other solvents like ethanol, ethyl acetate, or THF is advisable.

By carefully considering the substrate, reaction conditions, and potential pitfalls, the catalytic hydrogenation for Cbz removal from piperidine derivatives can be a highly effective and reliable transformation in the synthesis of complex molecules for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are flash column chromatography and recrystallization. Flash chromatography is effective for removing a wide range of impurities, including unreacted starting materials and side-products. Recrystallization is particularly useful for achieving high purity of the final solid product, assuming a suitable solvent system can be identified.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can arise from several sources during the synthesis, which typically involves N-protection of a piperidine-3-carboxylate derivative with a Cbz group, followed by methylation at the 3-position. Potential impurities include:

  • Unreacted Starting Materials: Such as Methyl 1-Cbz-piperidine-3-carboxylate (the precursor before methylation).

  • Diastereomers: If the starting material is racemic or if the methylation creates a new stereocenter, you may have a mixture of diastereomers.

  • Byproducts of Cbz-protection: Including benzyl alcohol, which can be formed during the protection step.

  • Degradation Products: The Cbz group can be sensitive to certain conditions. For instance, accidental exposure to acidic conditions can lead to its partial removal.[1][2] Hydrogenolysis conditions can also cleave the Cbz group.[3]

  • Over-methylated or Under-methylated Species: Depending on the methylation reaction conditions.

Q3: My purified compound appears as an oil, but I expected a solid. What could be the reason?

A3: this compound is often described as an oil or a low-melting solid. The presence of residual solvent or minor impurities can lower the melting point, causing it to appear as an oil. Ensure the compound is thoroughly dried under high vacuum. If it remains an oil, further purification by flash column chromatography may be necessary to remove impurities that are inhibiting crystallization.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to separate and quantify any diastereomers.

  • Thin-Layer Chromatography (TLC): A quick method to assess purity and to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Guide 1: Troubleshooting Flash Column Chromatography

This guide addresses common issues encountered during the purification of this compound by flash column chromatography.

Data Presentation: Mobile Phase Systems for Column Chromatography

Mobile Phase SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating moderately polar compounds from non-polar impurities. A gradient of increasing ethyl acetate is often effective.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds or when separation is not achieved with hexane/ethyl acetate. A small percentage of methanol is typically sufficient.

Experimental Protocol: Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, adsorb the sample onto a small amount of silica gel before loading onto the column.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization: Troubleshooting Workflow for Poor Separation in Column Chromatography

Caption: A workflow diagram for troubleshooting common issues in flash column chromatography.

Guide 2: Troubleshooting Recrystallization

This guide provides solutions for common problems encountered during the recrystallization of this compound.

Data Presentation: Common Recrystallization Solvents

Solvent / Solvent SystemTypeComments
IsopropanolSingle SolventA good starting point for moderately polar compounds.
EthanolSingle SolventSimilar to isopropanol, often effective.
Hexane / Ethyl AcetateSolvent/Anti-solventDissolve in a minimum of hot ethyl acetate and add hexane until cloudy, then cool.
Diethyl Ether / HexaneSolvent/Anti-solventDissolve in diethyl ether and add hexane as the anti-solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude product in various solvents at room temperature and then with heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualization: Decision Tree for Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution1 Use a higher boiling point solvent or a larger volume of solvent. oiling_out->solution1 Reason: Solution is supersaturated or melting point is low solution2 Scratch the inside of the flask with a glass rod. no_crystals->solution2 Action: Induce nucleation solution3 Add a seed crystal. no_crystals->solution3 Action: Induce nucleation solution4 Concentrate the solution by evaporating some solvent. no_crystals->solution4 Reason: Solution is not saturated solution5 Use less solvent for dissolution. low_yield->solution5 Reason: Too much solvent used solution6 Cool the solution for a longer period or to a lower temperature. low_yield->solution6 Reason: Incomplete crystallization

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Common side reactions in the synthesis of Cbz-protected piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Cbz-protected piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the N-protection of piperidines with the Carboxybenzyl (Cbz) group.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Cbz protection of piperidine?

The Cbz protection of piperidine involves the reaction of the secondary amine of the piperidine ring with benzyl chloroformate (Cbz-Cl). The reaction proceeds via a nucleophilic acyl substitution where the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Q2: What are the most common reagents and conditions for the Cbz protection of piperidines?

The most common method for Cbz protection of amines is the Schotten-Baumann reaction, which involves using an aqueous base like sodium carbonate or sodium bicarbonate.[1] Alternatively, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) can be used.[2]

Q3: What are the main side reactions to be aware of during the synthesis of Cbz-protected piperidines?

The primary side reactions include:

  • Over-reaction/Di-acylation: While less common with piperidine itself, substituted piperidines with other nucleophilic groups could potentially undergo multiple acylations.

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base. This reduces the amount of reagent available for the protection reaction and can complicate purification.

  • Formation of Benzyl Alcohol: This can occur through the hydrolysis of benzyl chloroformate or as a byproduct of side reactions.

  • Formation of Quaternary Ammonium Salts: While less likely in the protection reaction itself, subsequent reactions or improper handling could lead to the formation of quaternary ammonium salts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Cbz-protected piperidines.

Issue 1: Low Yield of the Desired N-Cbz-piperidine Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While many Cbz protections are run at 0°C to room temperature, gentle heating may be required for less reactive piperidine derivatives. However, be cautious as higher temperatures can promote side reactions.
Hydrolysis of Benzyl Chloroformate - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize moisture.- Rate of Addition: Add the benzyl chloroformate slowly to the reaction mixture, especially at lower temperatures, to control the exothermic reaction and minimize hydrolysis.
Sub-optimal pH/Base - Aqueous Base: When using an aqueous base like NaHCO₃, ensure the pH is maintained in the optimal range (typically 8-10) to facilitate the reaction without excessive hydrolysis of the Cbz-Cl.- Organic Base: If using an organic base like triethylamine, ensure at least a stoichiometric amount is used to neutralize the HCl generated.
Poor Quality Reagents - Benzyl Chloroformate: Use fresh or properly stored benzyl chloroformate. Older bottles may have partially hydrolyzed.- Piperidine Derivative: Ensure the starting piperidine is pure and free of contaminants that could interfere with the reaction.
Issue 2: Presence of Significant Impurities in the Crude Product

Possible Impurities and Troubleshooting Steps:

ImpurityIdentificationPrevention and Removal
Unreacted Piperidine Can be detected by TLC or NMR.- Stoichiometry: Use a slight excess of benzyl chloroformate (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the piperidine.- Work-up: An acidic wash (e.g., with 1M HCl) during the work-up will protonate the unreacted piperidine, making it water-soluble and easily removed in the aqueous layer.
Benzyl Alcohol Can be observed by TLC and NMR.- Anhydrous Conditions: As mentioned above, preventing the hydrolysis of benzyl chloroformate is key.- Purification: Benzyl alcohol can typically be removed by silica gel column chromatography.
Over-alkylated Byproducts Unlikely for piperidine itself, but possible for derivatives.- Controlled Stoichiometry: Use a 1:1 or slight excess of the protecting agent.

Experimental Protocols and Data

Protocol 1: Cbz Protection of Piperidine-4-carboxylic Acid

This protocol provides a high-yield synthesis of a Cbz-protected piperidine derivative.[3]

Reaction Scheme:

Procedure:

  • To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).

  • Cool the mixture to 0°C.

  • Add benzyl chloroformate (38.9 mL) dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 5 hours, monitoring by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Take up the residue in water (200 mL) and wash with ethyl acetate (2 x 150 mL).

  • Acidify the aqueous phase with dilute HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄ and concentrate under vacuum to yield the product.

Quantitative Data:

ProductYield
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid96%

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting common issues in the synthesis of Cbz-protected piperidines.

cluster_start Start: Cbz Protection of Piperidine cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_impurities Impurity Solutions cluster_end Outcome start Reaction Setup: - Piperidine Derivative - Benzyl Chloroformate - Base (e.g., NaHCO3 or TEA) - Solvent (e.g., THF/H2O or DCM) low_yield Low Yield? start->low_yield Monitor Reaction impurities Impurities Present? low_yield->impurities No check_reagents Check Reagent Quality (Fresh Cbz-Cl) low_yield->check_reagents Yes optimize_conditions Optimize Conditions: - Increase reaction time - Adjust temperature - Check pH/base amount low_yield->optimize_conditions Yes anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Yes acid_wash Acid Wash During Work-up (Removes unreacted piperidine) impurities->acid_wash Yes chromatography Purify by Column Chromatography (Removes benzyl alcohol) impurities->chromatography Yes adjust_stoichiometry Adjust Stoichiometry (Slight excess of Cbz-Cl) impurities->adjust_stoichiometry Yes success Successful Synthesis: High Yield, Pure Product impurities->success No check_reagents->success optimize_conditions->success anhydrous->success acid_wash->success chromatography->success adjust_stoichiometry->success

Caption: Troubleshooting workflow for the synthesis of Cbz-protected piperidines.

Caption: Decision pathway for selecting and optimizing Cbz protection conditions.

References

Technical Support Center: Synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. This valuable building block is often used in the development of novel therapeutics. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your synthetic success.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing targeted solutions in a user-friendly question-and-answer format.

Q1: What is the most effective synthetic route to obtain this compound with a high yield?

A1: The optimal synthetic strategy involves a three-step sequence starting from piperidine-3-carboxylic acid:

  • N-Cbz Protection: The piperidine nitrogen is first protected with a carboxybenzyl (Cbz) group.

  • Esterification: The carboxylic acid at the 3-position is then converted to its methyl ester.

  • α-Methylation: The final and most crucial step is the selective methylation at the 3-position (α- to the ester).

This sequence is generally preferred as it avoids potential side reactions associated with methylation of the unprotected amine and simplifies purification.

Q2: I am observing a low yield during the N-Cbz protection step. How can I improve it?

A2: Low yields in the N-Cbz protection step are often due to suboptimal reaction conditions. Here are some troubleshooting tips:

  • Base Selection: Ensure you are using a suitable base to neutralize the HCl generated during the reaction. Schotten-Baumann conditions, using an aqueous solution of a base like sodium carbonate or sodium bicarbonate, are often effective.[1]

  • Reagent Quality: Use freshly opened or purified benzyl chloroformate (Cbz-Cl), as it can degrade over time.

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of Cbz-Cl can minimize the formation of side products.

  • pH Monitoring: Ensure the pH of the reaction mixture is maintained in the optimal range (typically pH 8-10) to ensure the piperidine nitrogen remains nucleophilic.

Q3: My esterification reaction is incomplete or has a low yield. What are the common causes and solutions?

A3: Incomplete esterification can be frustrating. Consider the following points for optimization:

  • Choice of Esterification Method:

    • For N-Cbz-3-methylpiperidine-3-carboxylic acid: If you are esterifying after methylation, using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and effective method.[2][3]

    • For piperidine-3-carboxylic acid (before N-protection): A common and high-yielding method is to use thionyl chloride in methanol. This in situ generates methyl chloroformate, which reacts with the carboxylic acid.[4]

  • Water Removal: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate or consume the reagents.

  • Reaction Time and Temperature: Some sterically hindered carboxylic acids may require longer reaction times or gentle heating to go to completion.

Q4: The α-methylation step is proving difficult, with low conversion and the formation of multiple products. How can I optimize this critical step?

A4: The α-methylation is the most challenging step and requires careful control of reaction conditions to ensure high yield and selectivity.

  • Strong, Non-Nucleophilic Base: The formation of the enolate is critical. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation of the α-carbon.[5][6] Using weaker bases like alkoxides can lead to incomplete enolate formation and side reactions.[7]

  • Anhydrous Conditions: The enolate is highly reactive towards protic solvents. All glassware, solvents, and reagents must be scrupulously dried.

  • Low Temperature: The reaction should be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control of the enolate formation.[6]

  • Methylating Agent: Use a reactive methylating agent like methyl iodide or methyl triflate.

  • Order of Addition: Add the base to the ester solution at low temperature to form the enolate, and then add the methylating agent.

Q5: I am struggling with the purification of the final product. What are the recommended methods?

A5: Purification can be challenging due to the presence of starting materials and side products.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound. A gradient of ethyl acetate in hexanes is typically used as the eluent.

  • Extraction: A thorough aqueous workup is crucial to remove any remaining base, salts, and water-soluble impurities before chromatography.

  • Distillation: If the product is an oil, distillation under reduced pressure can be an effective purification method, especially for larger scales.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Cbz-piperidine-3-carboxylate

This protocol outlines the first two steps of the synthesis: N-protection and esterification.

Materials:

  • Piperidine-3-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

Procedure:

  • N-Cbz Protection:

    • Dissolve piperidine-3-carboxylic acid (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Cbz-piperidine-3-carboxylic acid.

  • Esterification:

    • Suspend 1-Cbz-piperidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes).

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Methyl 1-Cbz-piperidine-3-carboxylate.

Protocol 2: α-Methylation of Methyl 1-Cbz-piperidine-3-carboxylate

This protocol describes the final methylation step.

Materials:

  • Methyl 1-Cbz-piperidine-3-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • LDA Preparation (in situ):

    • In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 equivalents) dropwise.

    • Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation and Methylation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-Cbz-piperidine-3-carboxylate (1 equivalent) in anhydrous THF.

    • Cool the ester solution to -78 °C.

    • Slowly add the freshly prepared LDA solution to the ester solution via a cannula.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to obtain this compound.

Data Presentation

Reaction StepReagents and ConditionsTypical Yield (%)Reference
N-Cbz Protection Cbz-Cl, Na₂CO₃, H₂O/DCM, 0°C to rt85-95[1]
Esterification SOCl₂, MeOH, reflux80-90[4]
Esterification DCC, DMAP, DCM, 0°C to rt75-85[2][3]
α-Methylation 1. LDA, THF, -78°C; 2. MeI60-75[5][6]

Visualizations

Synthetic Pathway

Synthesis_Pathway Start Piperidine-3-carboxylic acid Step1 N-Cbz Protection (Cbz-Cl, Base) Start->Step1 Intermediate1 1-Cbz-piperidine-3-carboxylic acid Step1->Intermediate1 Step2 Esterification (MeOH, SOCl₂) Intermediate1->Step2 Intermediate2 Methyl 1-Cbz-piperidine-3-carboxylate Step2->Intermediate2 Step3 α-Methylation (LDA, MeI) Intermediate2->Step3 Product Methyl 1-Cbz-3-methyl- piperidine-3-carboxylate Step3->Product

Caption: Synthetic route to this compound.

Troubleshooting Workflow for α-Methylation

Troubleshooting_Workflow Start Low Yield in α-Methylation Check_Base Incomplete Enolate Formation? Start->Check_Base Check_Conditions Side Reactions? Start->Check_Conditions Check_Purity Starting Material Pure? Start->Check_Purity Sol_Base Use strong, non-nucleophilic base (LDA). Ensure accurate stoichiometry. Check_Base->Sol_Base Sol_Conditions Maintain anhydrous conditions. React at low temperature (-78°C). Check_Conditions->Sol_Conditions Sol_Purity Purify starting ester by chromatography or distillation. Check_Purity->Sol_Purity Success Improved Yield Sol_Base->Success Sol_Conditions->Success Sol_Purity->Success

Caption: Troubleshooting guide for the α-methylation step.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3,3-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered 3,3-disubstituted piperidines.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 3,3-disubstituted piperidines so challenging?

A1: The substituents at the C3 position create significant steric bulk around the piperidine ring. This steric hindrance can impede the approach of reagents and catalysts to the reactive centers, particularly the nitrogen atom (for N-functionalization) and the adjacent C2 and C4 positions (for C-H functionalization). This often leads to low reaction yields, slow reaction rates, or complete failure of the reaction.[1][2][3]

Q2: What are the most common challenges encountered when attempting to functionalize 3,3-disubstituted piperidines?

A2: The most common challenges include:

  • Low or no reactivity: The steric bulk prevents the substrate from accessing the catalyst's active site.[1][3]

  • Side reactions: Under harsh reaction conditions required to overcome steric hindrance, side reactions such as elimination or catalyst decomposition can become prevalent.[4]

  • Poor regioselectivity: Directing functionalization to a specific position on the piperidine ring can be difficult.[5]

  • Product inhibition: The sterically bulky product can sometimes bind to the catalyst and inhibit its activity.

Q3: What general strategies can be employed to improve the success rate of these reactions?

A3: Key strategies include:

  • Careful selection of catalyst and ligand: Bulky, electron-rich ligands are often necessary to promote the desired transformation.[1][2]

  • Optimization of reaction conditions: Screening of solvents, bases, temperatures, and reaction times is crucial.

  • Use of more reactive coupling partners: For example, in cross-coupling reactions, aryl iodides are more reactive than aryl chlorides.[4]

  • Employing alternative synthetic routes: This may include functionalizing a precursor molecule before ring formation or using methods like photoredox catalysis that can tolerate steric hindrance better.[6][7][8][9]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig N-Arylation

Symptoms:

  • Incomplete consumption of the 3,3-disubstituted piperidine starting material.

  • Formation of significant amounts of hydrodehalogenation byproduct from the aryl halide.

  • Low isolated yield of the desired N-aryl piperidine.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficiently active catalyst Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or SPhos). These ligands promote the formation of the active monoligated palladium species required for coupling with hindered amines.[2]
Steric hindrance impeding oxidative addition If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[4]
Inappropriate base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The choice of base can be critical and may need to be screened.
Solvent effects Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. However, for challenging substrates, screening other solvents may be beneficial.[10] Ensure the solvent is anhydrous and degassed.
Catalyst deactivation Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst.

Experimental Workflow for Troubleshooting Buchwald-Hartwig Amination

cluster_start Start cluster_catalyst Catalyst System cluster_substrate Substrates cluster_conditions Reaction Conditions cluster_end Outcome start Low Yield in N-Arylation catalyst_check Is a bulky biarylphosphine ligand being used? start->catalyst_check change_ligand Switch to XPhos, RuPhos, or SPhos ligand catalyst_check->change_ligand No halide_check Is an aryl chloride the coupling partner? catalyst_check->halide_check Yes change_ligand->halide_check change_halide Use aryl bromide or iodide halide_check->change_halide Yes base_check Is a strong, non-nucleophilic base being used? halide_check->base_check No change_halide->base_check screen_bases Screen NaOtBu, LHMDS, and other bases base_check->screen_bases No solvent_check Is the solvent anhydrous and degassed? base_check->solvent_check Yes screen_bases->solvent_check degas_solvent Ensure rigorous solvent preparation solvent_check->degas_solvent No success Improved Yield solvent_check->success Yes degas_solvent->success

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig N-arylation of 3,3-disubstituted piperidines.

Issue 2: Failure of Suzuki or Sonogashira C-C Coupling at C3

Symptoms:

  • No formation of the desired C-C coupled product.

  • Recovery of unreacted starting materials.

  • In Sonogashira coupling, formation of alkyne homocoupling (Glaser coupling) products.

Possible Causes and Solutions:

CauseRecommended Solution
Steric hindrance blocking transmetalation For Suzuki coupling, consider using more reactive organoboron reagents like trifluoroborate salts (MIDA boronates can also be effective).[11] For Sonogashira coupling, ensure the copper co-catalyst is active.
Ineffective catalyst for hindered substrates Use palladium catalysts with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands that can facilitate the coupling of sterically demanding partners.[1][12]
Alkyne homocoupling (Sonogashira) Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate the Glaser coupling side reaction.[1]
Base and solvent incompatibility The choice of base and solvent is critical and can influence the outcome of the reaction. A thorough screening of conditions is recommended. For Suzuki coupling, a base is required to activate the boronic acid.[11]
Poor quality of reagents Ensure that the boronic acid/ester (Suzuki) or terminal alkyne (Sonogashira) is of high purity.

Logical Flow for Optimizing Sterically Hindered Cross-Coupling

start Failed C-C Coupling Reaction reaction_type Reaction Type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki sonogashira Sonogashira Coupling reaction_type->sonogashira Sonogashira suzuki_reagent Use Trifluoroborate or MIDA Boronate suzuki->suzuki_reagent sonogashira_protocol Switch to Copper-Free Protocol sonogashira->sonogashira_protocol catalyst_ligand Screen Bulky Ligands (NHCs, Biarylphosphines) suzuki_reagent->catalyst_ligand sonogashira_protocol->catalyst_ligand screen_conditions Screen Base and Solvent catalyst_ligand->screen_conditions check_reagents Verify Reagent Purity screen_conditions->check_reagents success Successful Coupling check_reagents->success

Caption: Decision-making process for troubleshooting failed Suzuki or Sonogashira couplings with 3,3-disubstituted piperidines.

Issue 3: Difficulty in C-H Functionalization

Symptoms:

  • Lack of reactivity at the desired C-H bond.

  • A mixture of products functionalized at different positions.

  • Decomposition of the starting material under harsh conditions.

Possible Causes and Solutions:

CauseRecommended Solution
High activation barrier for C-H cleavage Employ methods that proceed via radical intermediates, such as photoredox catalysis. These methods can be less sensitive to steric hindrance.[6][7][8][9]
Lack of regioselectivity Use a directing group on the piperidine nitrogen to guide the catalyst to a specific C-H bond.
Harsh reaction conditions Explore milder reaction conditions offered by photoredox catalysis, which often proceeds at room temperature.[13]
Catalyst poisoning The nitrogen atom of the piperidine can sometimes coordinate to and deactivate the catalyst. The choice of an appropriate protecting group on the nitrogen can mitigate this issue.

Key Experimental Protocols

Protocol 1: Photoredox-Catalyzed α-C-H Arylation of a 3,3-Disubstituted Piperidine

This protocol is adapted from studies on the functionalization of highly substituted piperidines.[6][7][8][9]

Materials:

  • 3,3-disubstituted piperidine (1.0 equiv)

  • Aryl nitrile (1.5 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Blue LED light source

Procedure:

  • In a nitrogen-filled glovebox, combine the 3,3-disubstituted piperidine, aryl nitrile, and photocatalyst in an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial approximately 5 cm from a blue LED light source and stir vigorously.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig N-Arylation of a Sterically Hindered 3,3-Disubstituted Piperidine

This protocol is a general procedure for the N-arylation of sterically hindered amines.[2]

Materials:

  • 3,3-disubstituted piperidine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a nitrogen-filled glovebox, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the 3,3-disubstituted piperidine and anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Quantitative Data Summary

Table 1: Representative Yields for Photoredox α-C-H Arylation of Substituted Piperidines

Piperidine SubstrateAryl NitrileYield (%)Diastereomeric RatioReference
N-Boc-3,3-dimethylpiperidine4-cyanobenzonitrile85N/A[6][7][8][9]
N-Boc-cis-2,3-dimethylpiperidine4-cyanobenzonitrile78>20:1[6][7][8][9]
N-Boc-3-ethyl-3-methylpiperidine3-cyanopyridine81N/A[6][7][8][9]

Table 2: Conditions and Yields for Buchwald-Hartwig N-Arylation of Hindered Amines

AmineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2,2,6,6-Tetramethylpiperidine4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene11075[2]
Diisopropylamine1-Bromo-4-tert-butylbenzeneP7 PrecatalystNaOtBuToluene10065[2]
3,5-Dimethylpiperidine2-BromonaphthalenePd(OAc)₂ / RuPhosLHMDSDioxane10088[2]

References

Technical Support Center: Stability of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate under acidic conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic degradation pathways for this compound?

A1: this compound has two primary functional groups susceptible to degradation under acidic conditions: the N-Cbz (benzyloxycarbonyl) protecting group and the methyl ester.

  • Cleavage of the Cbz group: The Cbz group is known to be labile under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[1][2] While generally stable in mildly acidic media, harsh conditions can lead to its removal, yielding the unprotected piperidine and byproducts like toluene and carbon dioxide.[3][4] The mechanism involves protonation of the carbamate followed by cleavage.[3]

  • Hydrolysis of the Methyl Ester: The methyl ester can undergo acid-catalyzed hydrolysis to form the corresponding carboxylic acid.[5] This reaction is typically reversible and often requires heating with a dilute strong acid like HCl or H₂SO₄ to proceed at a significant rate.[6][7] Using an excess of water can drive the equilibrium towards the hydrolyzed product.[6]

Q2: How stable is the Cbz group to various acidic conditions?

A2: The stability of the Cbz group is condition-dependent. It is robust and stable under many reaction conditions, including mildly acidic media, which makes it orthogonal to other protecting groups like the highly acid-labile Boc group.[1] However, it is not completely stable to all acids. Strong acids, particularly Lewis acids or reagents like HBr in acetic acid, are commonly used for its removal.[8][9] Therefore, prolonged exposure to even moderately strong acids during workup or purification can lead to undesired deprotection.

Q3: Does the piperidine ring itself affect the compound's stability in acid?

A3: Yes. The nitrogen atom in the piperidine ring is basic and will be protonated in an acidic environment to form a piperidinium salt.[10] This salt formation can actually enhance the stability of the piperidine ring in an acidic medium.[10] However, the overall stability of the molecule will still be dictated by the more labile Cbz and ester groups.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitatively monitoring the disappearance of the parent compound and the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products formed. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected loss of the Cbz group during aqueous acidic workup. The acidic solution used was too concentrated or the exposure time was too long. The Cbz group can be cleaved by strong acids.[3][4]Use a milder acid (e.g., saturated NH₄Cl, dilute citric acid) or decrease the concentration of the strong acid. Minimize the duration of the acidic wash and perform the extraction at a lower temperature (0-5 °C).
Formation of a new, more polar compound detected by TLC/LC-MS after acidic treatment. This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[6] Carboxylic acids are generally more polar than their ester counterparts.Confirm the identity of the new compound by LC-MS. If ester hydrolysis is undesired, avoid prolonged heating and the use of excess water in acidic conditions.[7] Consider using a non-aqueous workup if possible.
Two new degradation products are observed. This suggests that both Cbz group cleavage and methyl ester hydrolysis have occurred. The two products would be the deprotected piperidine ester and the Cbz-protected piperidine acid. A third product, the fully deprotected piperidine acid, may also be present.To avoid this, use reaction and workup conditions that are mild enough to preserve both functional groups. If one transformation is desired over the other, reaction conditions must be carefully optimized. For example, ester hydrolysis can sometimes be achieved under basic conditions, which would preserve the Cbz group.[6]
The compound appears to degrade on a silica gel column. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, particularly with prolonged exposure.Deactivate the silica gel by pre-treating it with a base like triethylamine (e.g., by running a solvent system containing 0.1-1% triethylamine through the column before loading the sample). Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase column.

Quantitative Stability Data

Specific experimental stability data for this compound is not widely available. The following table is an illustrative example of how such data would be presented, based on the expected chemical behavior of the molecule.

Table 1: Illustrative Stability of this compound in Aqueous Buffers

pHTemperature (°C)Time (hours)Parent Compound Remaining (%)Primary Degradant (Ester Hydrolysis) (%)Secondary Degradant (Cbz Cleavage) (%)
pH 1.0 252485.212.12.7
502445.748.55.8
pH 4.5 252499.1< 1.0< 0.1
502492.47.10.5
pH 7.4 2524> 99.9< 0.1< 0.1
502498.51.30.2

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Assessing Acidic Stability

This protocol outlines a typical experiment to determine the stability of the title compound at various pH values.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard buffer solutions (e.g., pH 1.0 HCl, pH 4.5 acetate buffer)

  • Stock solution of the test compound (e.g., 1 mg/mL in acetonitrile)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation: Prepare the acidic buffer solutions. Pre-warm the solutions to the desired experimental temperature (e.g., 25 °C or 50 °C).

  • Initiation: To a vial containing a known volume of the pre-warmed buffer (e.g., 990 µL), add a small volume of the compound's stock solution (e.g., 10 µL) to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., 1%) to not affect the pH.

  • Incubation: Incubate the reaction vial at the constant target temperature.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the degradation reaction by diluting the aliquot into a mobile phase or a neutral buffer to stop further reaction.

  • Analysis: Analyze the samples by a validated HPLC method to determine the percentage of the parent compound remaining relative to the T=0 sample.

  • Data Plotting: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the degradation rate constant.

Diagrams

Troubleshooting_Workflow start Observation: Unexpected Degradation in Acidic Media check_products Analyze Products by LC-MS start->check_products ester_hydrolysis Major Product: Carboxylic Acid (M+14 Da difference) check_products->ester_hydrolysis Polar Product cbz_cleavage Major Product: Free Amine (M-134 Da difference) check_products->cbz_cleavage Less Polar Product both Multiple Degradation Products check_products->both Complex Mixture solution_ester Root Cause: Ester Hydrolysis ester_hydrolysis->solution_ester solution_cbz Root Cause: Cbz Cleavage cbz_cleavage->solution_cbz solution_both Root Cause: Harsh Conditions both->solution_both action_ester Action: - Avoid prolonged heating - Use non-aqueous workup - Limit excess water solution_ester->action_ester action_cbz Action: - Use milder acid (e.g., NH4Cl) - Reduce acid concentration/time - Work at lower temperatures solution_cbz->action_cbz action_both Action: - Employ milder conditions overall - Consider alternative purification (e.g., base-washed silica) solution_both->action_both

Caption: Troubleshooting workflow for acidic degradation.

References

Preventing racemization during synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to racemization and achieve high stereochemical purity in their synthetic routes.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of chiral piperidines.

Problem 1: Significant racemization detected in my product after a reaction under basic conditions.

Question: I started with an enantiomerically pure piperidine precursor, but after performing a reaction using a base, my product shows a significant loss of enantiomeric excess (e.e.). What are the likely causes and how can I fix this?

Answer:

Racemization under basic conditions is a common issue, especially when the chiral center is adjacent to a proton-activating group (like a carbonyl, nitro, or aryl group). The primary mechanism involves the removal of the proton at the chiral center by a base, which leads to the formation of a planar, achiral enolate or carbanion intermediate. This intermediate can then be re-protonated from either face, resulting in a mixture of enantiomers.

Possible Causes & Solutions:

  • Base Strength and Steric Hindrance: Strong, non-hindered bases (e.g., triethylamine, DBU) are more likely to cause racemization by readily abstracting the alpha-proton.

    • Solution: Switch to a weaker or more sterically hindered base. A bulkier base will have more difficulty accessing the alpha-proton, thus slowing down the rate of enolization and racemization.

  • Reaction Temperature: The rate of racemization is often highly dependent on temperature. Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and enolate formation.

    • Solution: Perform the reaction at a lower temperature. Cooling the reaction to 0 °C, -20 °C, or even -78 °C can significantly suppress racemization. If the desired reaction is too slow at lower temperatures, a careful optimization between reaction rate and racemization is necessary.

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.

    • Solution: Minimize the reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Quantitative Comparison of Bases in Peptide Coupling (Illustrative Data): Data adapted from studies on racemization during peptide synthesis, illustrating the principle.[1]

BaseRelative BasicitySteric Hindrance% Racemization (Example)
Triethylamine (TEA)HighLowHigh
Diisopropylethylamine (DIPEA)HighMediumMedium
2,4,6-CollidineMediumHighLow
Problem 2: My reaction involves creating a new stereocenter, but I'm getting poor enantioselectivity.

Question: I am performing an asymmetric synthesis to create a chiral piperidine, but the enantiomeric excess (e.e.) of my product is low. How can I improve the stereoselectivity?

Answer:

Low enantioselectivity in an asymmetric reaction points to issues with the chiral catalyst, reagents, or reaction conditions, which are not effectively differentiating between the two transition states leading to the R and S enantiomers.

Possible Causes & Solutions:

  • Catalyst Choice and Loading: The choice of chiral catalyst or ligand is paramount. Not all catalysts are suitable for all substrates.

    • Solution: Screen a variety of chiral catalysts or ligands. For instance, in organocatalytic additions to imines, different proline derivatives or diarylprolinol silyl ethers can give vastly different results. In metal-catalyzed reactions, the choice of chiral ligand (e.g., phosphoramidites, dienes) is critical. Increasing catalyst loading can sometimes improve selectivity, but this should be optimized.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.

    • Solution: Perform a solvent screen. In a biomimetic organocatalytic synthesis of pelletierine, switching the solvent to benzonitrile or acetonitrile was found to be effective in preventing product racemization and improving enantioselectivity.[2][3]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, in some rare cases, an unusual temperature dependence can be observed where selectivity inverts or improves at higher temperatures.[4][5] A temperature screen is therefore highly recommended.

Quantitative Data for Modern Asymmetric Syntheses:

MethodCatalyst/LigandSolventTemp (°C)Yield (%)e.e. (%)
Mn-Catalyzed C-H Oxidation [6][7][8]Evolved Mn CatalystTFE0up to 86up to 98
Rh-Catalyzed Cycloaddition [9][Rh(C₂H₄)₂Cl]₂ / CKphosToluene607794
Rh-Catalyzed Transamination [10][11][12][Cp*RhCl₂]₂DCM/H₂O40up to 98>99 (d.r.)
Organocatalytic Domino Reaction [13][14]O-TMS diphenylprolinolTolueneRTup to 95up to 99
Organocatalytic Mannich Reaction [2][3]L-ProlineBenzonitrile-206597

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between racemization and epimerization? A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. This affects a single stereocenter in isolation. Epimerization, on the other hand, is the change in configuration at only one of several stereocenters in a molecule that has more than one. The starting material and product are diastereomers of each other, not enantiomers.[15][16]

Q2: Can my choice of N-protecting group help prevent racemization? A2: Yes, absolutely. Protecting groups like Carbamates (e.g., Boc, Cbz, Fmoc) are generally preferred over acyl-type protecting groups. This is because the lone pair on the nitrogen in a carbamate participates in resonance with the carbonyl group, making it less likely to participate in the formation of a racemization-prone intermediate like an oxazolone, a common issue in peptide and amino acid chemistry.

Q3: I need to perform a Mitsunobu reaction on a chiral piperidine-alkanol. Is there a risk of racemization? A3: The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting alcohol center.[17][18] If the chiral center is the carbon bearing the alcohol, you should expect inversion, not racemization. However, if there are other stereocenters in the molecule, particularly those with acidic protons alpha to activating groups, the reaction conditions (mildly acidic pKa of the nucleophile) could potentially lead to epimerization at those other sites, although this is less common. In some complex cases involving neighboring group participation, a mixture of diastereomers has been observed.[19][20]

Q4: How do I accurately determine the enantiomeric excess (e.e.) of my chiral piperidine? A4: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[21][22] The two enantiomers interact differently with the chiral phase, leading to different retention times and baseline separation of their peaks. The e.e. is calculated from the integrated areas of the two peaks. A general protocol is provided in the Experimental Protocols section below. For some non-chromophoric piperidines, pre-column derivatization with a UV-active agent (like p-toluenesulfonyl chloride) may be necessary to allow for UV detection.[21]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective C-H Oxidation using a Manganese Catalyst

This protocol is adapted from the work of Costas, Sigman, and coworkers.[6][7][8]

  • Preparation: In a vial equipped with a magnetic stir bar, add the N-protected piperidine substrate (0.2 mmol, 1.0 equiv), the chiral manganese catalyst (e.g., (S,S)-[Mn(OTf)₂(pdp)], 1 mol%), and the co-ligand (e.g., a phthalimido N-protected chiral amino acid, 2 mol%).

  • Dissolution: Add anhydrous trifluoroethanol (TFE, 0.1 M solution) to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Prepare a 0.6 M solution of hydrogen peroxide (H₂O₂) in TFE. Add this solution (2.0 equiv) to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Workup: Extract the mixture with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral N,O-acetal product.

  • Analysis: Determine the enantiomeric excess by chiral SFC or HPLC.

Protocol 2: General Procedure for Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified piperidine derivative in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~0.1-0.2 mg/mL.

  • System Setup:

    • Column: Select an appropriate Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H, Chiralpak® IA, or Chiralpak-IC3).[21][23]

    • Mobile Phase: A common mobile phase for chiral separations is a mixture of n-hexane and isopropanol, often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape for basic compounds. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.

    • Flow Rate: Set a flow rate between 0.5 and 1.0 mL/min.

    • Detector: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 228 nm or 254 nm).[21]

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • If you have a racemic standard, inject it first to confirm the separation of the two enantiomer peaks and determine their retention times.

    • Inject your chiral sample.

  • Calculation: Integrate the peak areas for both enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (A1 - A2) / (A1 + A2) ] * 100 (where A1 is the area of the major enantiomer's peak).

Visualizations

Racemization_Troubleshooting start Problem: Significant loss of e.e. in chiral piperidine product check_conditions Were strongly basic or acidic conditions used? start->check_conditions check_temp Was the reaction run at elevated temperature? check_conditions->check_temp No sol_base Solution: - Use a weaker/sterically hindered base (e.g., DIPEA, collidine) - Use milder acidic conditions check_conditions->sol_base Yes check_intermediate Does the mechanism involve a planar achiral intermediate (e.g., enolate)? check_temp->check_intermediate No sol_temp Solution: - Lower the reaction temperature (e.g., 0 °C to -78 °C) check_temp->sol_temp Yes sol_route Solution: - Modify substrate to block enolization - Consider alternative synthetic route check_intermediate->sol_route Yes end_node Re-evaluate e.e. check_intermediate->end_node No (Consult further) sol_base->end_node sol_temp->end_node sol_route->end_node

Asymmetric_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Asymmetric Transformation cluster_analysis 3. Workup & Analysis start Achiral/Prochiral Starting Material reaction Combine and stir under optimized conditions (Temp, Time, Atmosphere) start->reaction reagents Chiral Catalyst/Ligand + Reagents in Anhydrous Solvent reagents->reaction workup Aqueous Workup & Purification (Chromatography) reaction->workup product Enantioenriched Piperidine Product workup->product hplc Determine e.e. by Chiral HPLC product->hplc

References

Technical Support Center: Cbz Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group from sterically hindered amines. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during the Cbz deprotection of sterically hindered substrates.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion for my sterically hindered amine. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge, especially with sterically crowded substrates.[1] Several factors can impede the reaction. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:

  • Steric Hindrance: The primary issue is often the physical blockage of the catalyst's active sites by the bulky substrate.

    • Solution: Increase the hydrogen pressure (e.g., to 50 psi or higher) and reaction temperature (e.g., 40-60 °C).[1] Using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can also be beneficial.[2]

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (thiols, thioethers) or other impurities in the starting material or solvent.[1]

    • Solution: Ensure the starting material is of high purity. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.

    • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) can also improve the reaction rate.[1]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[1][3]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][3]

G start Incomplete/Slow Hydrogenolysis cause1 Steric Hindrance start->cause1 cause2 Catalyst Poisoning start->cause2 cause3 Poor Catalyst Activity start->cause3 cause4 Product Inhibition start->cause4 sol1 Increase H₂ Pressure/Temp Use Pearlman's Catalyst cause1->sol1 sol2 Purify Substrate Consider Alternative Method cause2->sol2 sol3 Use Fresh/Higher Loading of Catalyst cause3->sol3 sol4 Add Weak Acid (e.g., Acetic Acid) cause4->sol4

Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: Undesired Side Reactions During Deprotection

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: Side reactions depend heavily on the chosen deprotection method and the other functional groups present in your molecule.

  • Problem: During catalytic hydrogenation, other functional groups such as alkenes, alkynes, nitro groups, or aryl halides are also being reduced.[4][5]

    • Solution: Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid with Pd/C, often provides better selectivity and avoids the need to handle hydrogen gas.[6][7] This method can be extremely rapid, especially under microwave conditions.[2]

  • Problem: When using HBr in acetic acid for deprotection, I observe acetylation of my newly formed amine.[4][8]

    • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in an anhydrous solvent like dioxane or isopropanol.[4][9] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[4][10]

  • Problem: Deprotection with TMS-iodide is generating the genotoxic byproduct benzyl iodide.[5]

    • Solution: This method should be avoided, especially in late-stage synthesis.[4][5] Safer alternatives that do not generate highly reactive byproducts include catalytic hydrogenation or nucleophilic cleavage with reagents like 2-mercaptoethanol.[4][5]

Frequently Asked Questions (FAQs)

Q1: Which Cbz deprotection method is best for a sterically hindered amine with reducible functional groups?

For substrates containing functionalities sensitive to reduction (e.g., alkenes, aryl halides), non-reductive methods are recommended.[5][6]

  • Acidic Cleavage: Conditions like HBr in acetic acid are effective but can be harsh.[11] A milder and often superior choice is AlCl₃ in hexafluoroisopropanol (HFIP), which shows good functional group tolerance.[10]

  • Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-Dimethylacetamide (DMAC) is highly selective.[1][10] It is particularly useful for substrates that might poison palladium catalysts.[2]

G cluster_methods Deprotection Pathways start Cbz-Protected Hindered Amine hydrogenolysis Hydrogenolysis (H₂, Pd/C) start->hydrogenolysis acidolysis Acidolysis (HBr/AcOH or AlCl₃/HFIP) start->acidolysis nucleophilic Nucleophilic Cleavage (2-Mercaptoethanol) start->nucleophilic deprotected Deprotected Amine hydrogenolysis->deprotected acidolysis->deprotected nucleophilic->deprotected

Alternative pathways for Cbz deprotection of amines.

Q2: What starting parameters should I use for transfer hydrogenation of a hindered Cbz-amine?

Catalytic transfer hydrogenation is an excellent alternative to high-pressure hydrogenation.

  • Reagents: Use 10% Pd/C as the catalyst and ammonium formate as the hydrogen donor.[7]

  • Conditions: A typical procedure involves refluxing the substrate with the catalyst and an excess of ammonium formate in methanol.[7] The reaction is often complete within 1-3 hours.[6]

Q3: My substrate is insoluble in common hydrogenation solvents like methanol. What can I do?

Poor solubility can significantly hinder heterogeneous catalysis.[3]

  • Solution: Screen different solvents or solvent mixtures. THF, ethyl acetate, or mixtures with alcohols can be effective.[3][12] For particularly difficult substrates, using a micelle-forming surfactant like TPGS-750-M in water has been shown to facilitate the reaction.[13]

Data Summary

The choice of a Cbz deprotection method depends on factors like steric hindrance, the presence of other sensitive functional groups, and desired reaction conditions.

Deprotection MethodReagents & ConditionsSuitability for Hindered AminesKey AdvantagesPotential Issues
Catalytic Hydrogenation H₂ (1-50+ atm), 5-10% Pd/C or 20% Pd(OH)₂/C, MeOH/EtOH/THF, RT to 60°C[1][6]Moderate to Good (may require forcing conditions)Clean byproducts (toluene, CO₂); mild conditions.[4][6]Slow for hindered substrates; catalyst poisoning; reduces other functional groups.[1][5]
Transfer Hydrogenation Ammonium formate, Pd/C, MeOH, reflux[6][7]GoodAvoids handling H₂ gas; often more selective than direct hydrogenation.[4]May still affect highly labile groups; requires elevated temperature.
Acidic Cleavage 33% HBr in Acetic Acid, RT[1]Very GoodEffective for substrates resistant to hydrogenation.Harsh conditions; can cleave other acid-sensitive groups; potential for acylation side products.[4][8]
Lewis Acid Cleavage AlCl₃, Hexafluoroisopropanol (HFIP), RT[10]ExcellentMild, scalable, and tolerates many reducible functional groups.[10]HFIP is a specialty solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C[6][10]ExcellentOrthogonal to hydrogenation and acidic methods; ideal for sulfur-containing molecules.[6][10]Requires elevated temperature and basic conditions.[2]

Experimental Protocols

Protocol 1: High-Pressure Catalytic Hydrogenation

This method is suitable for moderately hindered Cbz-protected amines where other reducible groups are absent.

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%), and a suitable solvent (e.g., Methanol, Ethanol, or THF).

  • Procedure:

    • In a high-pressure reaction vessel, dissolve the Cbz-protected amine in the chosen solvent.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[6]

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).[1]

    • Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 40-60 °C).[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.[6]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.[6]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

This protocol is effective for robust, sterically hindered substrates.

  • Materials: Cbz-protected amine, 33% Hydrogen bromide (HBr) in acetic acid.

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]

    • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]

    • Upon completion, the product hydrobromide salt can often be precipitated by the addition of anhydrous ether.[1]

    • Collect the solid by filtration, wash with ether, and dry under vacuum.

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

This method is ideal for sensitive substrates containing reducible groups or catalyst poisons.[10]

  • Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium phosphate (K₃PO₄), and N,N-Dimethylacetamide (DMAC).[6]

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[1][6]

    • Add 2-mercaptoethanol (e.g., 2 equivalents) to the mixture.[1][6]

    • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[1][10]

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).[1][6]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

References

Improving the efficiency of esterification for piperidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of esterification for piperidine-3-carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of piperidine-3-carboxylic acids in a question-and-answer format.

Question 1: My Fischer esterification of piperidine-3-carboxylic acid is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Fischer esterification of piperidine-3-carboxylic acids are common due to the presence of the basic piperidine nitrogen, which can neutralize the acid catalyst. Here are several factors to consider and troubleshoot:

  • N-Protection: The secondary amine in the piperidine ring is basic and will react with the acid catalyst, rendering it ineffective. It is highly recommended to protect the nitrogen atom before esterification. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Catalyst Choice and Loading: While sulfuric acid is a common catalyst, p-toluenesulfonic acid (p-TsOH) can also be effective. Ensure you are using a sufficient catalytic amount, which may need to be higher than typical esterifications due to any unprotected amine.

  • Water Removal: Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct, will drive the equilibrium back towards the starting materials.[1][2] To drive the reaction to completion, it is crucial to remove water as it forms. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.

    • Employing a large excess of the alcohol reactant to shift the equilibrium towards the product.[2]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Reaction Time and Temperature: These reactions often require elevated temperatures (reflux) and prolonged reaction times (several hours to overnight) to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am attempting a Steglich esterification of N-Boc-piperidine-3-carboxylic acid, but the reaction is sluggish and I'm observing a significant amount of N-acylurea byproduct. What can I do?

Answer:

Sluggish reaction rates and the formation of N-acylurea are known challenges in Steglich esterifications, particularly with sterically hindered substrates.[3][4] Here are some troubleshooting steps:

  • Catalyst (DMAP) Loading: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that accelerates the reaction and suppresses the formation of the N-acylurea side product.[4][5] Ensure you are using a catalytic amount, typically 5-10 mol%.

  • Reagent Purity: The coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), should be of high purity. Old or improperly stored DCC can be less reactive.

  • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The presence of water can hydrolyze the activated intermediate.

  • Temperature: The reaction is typically run at room temperature.[5] If the reaction is slow, gentle heating (e.g., to 40 °C) might improve the rate, but be cautious as this can sometimes promote side reactions.

  • Steric Hindrance: If the alcohol you are using is sterically bulky, the reaction will be slower.[3] In such cases, increasing the reaction time and ensuring efficient stirring is important.

Question 3: My starting material is the hydrochloride salt of piperidine-3-carboxylic acid. Can I directly use it in an esterification reaction?

Answer:

Using the hydrochloride salt directly can be challenging. The presence of the chloride counterion can interfere with certain reaction conditions.

  • For Fischer Esterification: The HCl salt will react with the alcohol to generate HCl in situ, which can act as the catalyst. However, controlling the stoichiometry and preventing side reactions can be difficult. It is generally better to neutralize the hydrochloride salt first.

  • For Steglich Esterification: The hydrochloride salt is generally not compatible with Steglich conditions, which are performed under neutral to slightly basic conditions. The presence of the acid salt will neutralize the base (like DMAP) and inhibit the reaction.

Recommendation: It is best practice to neutralize the hydrochloride salt before esterification. This can be done by treating a solution of the salt with a base like sodium bicarbonate or triethylamine, followed by extraction of the free amine.

Question 4: I am struggling with the purification of my piperidine-3-carboxylic acid ester. I'm observing significant tailing on my silica gel column. How can I improve the purification?

Answer:

The basicity of the piperidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[6] Here are some strategies to overcome this:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[6]

    • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) TEA in your mobile phase.[6]

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can be very effective for strongly basic compounds.[6]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[6]

    • Amine-Deactivated Silica: Using silica gel that has been pre-treated to cap the acidic silanol groups can significantly improve peak shape.[6]

  • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (C18) can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen and improve peak shape.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the esterification of N-protected piperidine-3-carboxylic acids?

A1: For N-protected piperidine-3-carboxylic acids, the Steglich esterification is often preferred. It is a mild method that can be performed at room temperature and is compatible with a wide range of functional groups.[4] The use of a coupling agent like DCC or EDC in the presence of a catalytic amount of DMAP provides good to excellent yields.[7]

Q2: Do I need to protect the nitrogen of piperidine-3-carboxylic acid before esterification?

A2: Yes, it is highly recommended. The secondary amine is nucleophilic and basic, which can lead to side reactions and catalyst deactivation, especially under acidic conditions like in Fischer esterification. Protecting the nitrogen with a group like Boc or Cbz will lead to cleaner reactions and higher yields.

Q3: What are some common side products in the esterification of piperidine-3-carboxylic acids and how can I minimize them?

A3:

  • N-Acylurea Formation (Steglich Esterification): This occurs when the O-acylisourea intermediate rearranges.[4] It can be minimized by using a catalytic amount of DMAP and ensuring the reaction is not unnecessarily prolonged.[5]

  • Polymerization/Dimerization: If the piperidine nitrogen is unprotected, it can react with an activated carboxylic acid to form amide-linked dimers or polymers. N-protection is the most effective way to prevent this.

  • Racemization: For chiral piperidine-3-carboxylic acids, some esterification methods can cause racemization, especially if the conditions are harsh. Steglich esterification is generally considered a mild method that minimizes the risk of racemization.[3]

Q4: How can I monitor the progress of my esterification reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The ester product will typically have a higher Rf value than the starting carboxylic acid. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize both the starting material and the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Data Presentation

Table 1: Comparison of Common Esterification Methods for Carboxylic Acids

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄, p-TsOH)Reflux in excess alcohol or with water removal (Dean-Stark)Inexpensive reagents, suitable for large scale.Requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates; equilibrium reaction.[1][8]
Steglich Esterification Carboxylic acid, Alcohol, DCC or EDC, DMAP (catalytic)Room temperature in an aprotic solvent (e.g., DCM, THF)Mild conditions, high yields, suitable for sensitive and sterically hindered substrates.[3][4][5]Reagents are more expensive, formation of urea byproduct that needs to be removed.[9]
SOCl₂/Alcohol Carboxylic acid, Thionyl chloride (SOCl₂), AlcoholTypically performed at 0 °C to room temperatureHigh yields, converts the carboxylic acid to a more reactive acid chloride in situ.SOCl₂ is corrosive and moisture-sensitive, generates HCl and SO₂ as byproducts.

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of N-Boc-Piperidine-3-Carboxylic Acid

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) are added the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Fischer Esterification of N-Boc-Piperidine-3-Carboxylic Acid

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in the desired alcohol (used as both reactant and solvent, typically a large excess) is added a catalytic amount of sulfuric acid (e.g., 5 mol%).

  • The reaction mixture is heated to reflux and stirred for 4-24 hours. A Dean-Stark apparatus can be used if a co-solvent like toluene is employed to remove water.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

Esterification_Workflow cluster_start Starting Material Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification start Piperidine-3-carboxylic Acid protect N-Protection (e.g., Boc, Cbz) start->protect esterify Esterification Method (e.g., Steglich, Fischer) protect->esterify workup Aqueous Work-up esterify->workup purify Chromatography workup->purify end Pure Ester Product purify->end

Caption: General experimental workflow for the esterification of piperidine-3-carboxylic acid.

Troubleshooting_Low_Yield cluster_fischer Fischer Esterification Issues cluster_steglich Steglich Esterification Issues start Low or No Product Yield f_catalyst Catalyst Deactivation? start->f_catalyst Increase Catalyst Loading f_water Incomplete Water Removal? start->f_water Use Dean-Stark / Excess Alcohol f_time Insufficient Reaction Time/Temp? start->f_time Increase Time / Ensure Reflux f_protect Unprotected Amine? start->f_protect Check for N-Protection s_dmap Insufficient DMAP? start->s_dmap Increase DMAP to 5-10 mol% s_reagent Poor Reagent Quality? start->s_reagent Use Fresh/Pure DCC/EDC s_steric Steric Hindrance? start->s_steric Increase Reaction Time solution Improved Yield f_catalyst->solution f_water->solution f_time->solution f_protect->solution s_dmap->solution s_reagent->solution s_steric->solution

Caption: Troubleshooting decision tree for low yield in esterification reactions.

References

Technical Support Center: Purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from several sources including unreacted starting materials, side reactions, and subsequent workup procedures. These may include:

  • Unreacted Starting Materials: 1-Cbz-3-methylpiperidine-3-carboxylic acid and methylation reagents.

  • Byproducts of N-protection: Di-Cbz protected piperidine (if the starting material was not fully methylated), and benzyl alcohol from the decomposition of benzyl chloroformate.

  • Byproducts of Esterification: Unreacted carboxylic acid.

  • Hydrolysis Products: 1-Cbz-3-methylpiperidine-3-carboxylic acid, if the methyl ester is hydrolyzed during workup or purification.

  • Epimers: Diastereomers at the C3 position of the piperidine ring may form depending on the reaction conditions.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate closely related impurities. A C18 column with a gradient of water and acetonitrile (often with 0.1% TFA) is a common choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Q3: Can this compound be purified by recrystallization?

A3: The introduction of a Cbz protecting group can often make the protected product easier to crystallize.[1] While there is no specific recrystallization protocol for this exact molecule in the literature, it is a viable purification technique to explore. A solvent screen using various solvents like ethyl acetate, hexane, ethanol, or mixtures thereof would be necessary to identify suitable conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple spots on TLC after reaction, one of which corresponds to the starting carboxylic acid. Incomplete esterification.- Ensure the methylation reagent was used in sufficient excess. - Increase the reaction time or temperature. - Purify the crude product using flash column chromatography to separate the ester from the unreacted acid.
Product is an oil and fails to crystallize. Presence of impurities preventing crystallization.- Purify the oil by flash column chromatography. - Attempt co-distillation with a solvent like toluene to remove residual solvents. - Try dissolving the oil in a small amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane) dropwise until turbidity is observed, then cool to induce crystallization.
Low yield after purification. - Loss of product during aqueous workup if the pH is not controlled, leading to hydrolysis of the ester. - Product adhering to the silica gel during column chromatography.- Maintain a neutral or slightly basic pH during aqueous extraction. - When performing column chromatography, consider adding a small amount of a neutral or slightly basic modifier to the eluent to minimize interaction with the silica gel.
Presence of an unexpected stereoisomer (epimer) in the final product. Epimerization can occur under basic or acidic conditions, especially if there is a prolonged reaction or purification time at elevated temperatures.- Use mild reaction and purification conditions. - If epimers are formed, they can often be separated by careful flash column chromatography or preparative HPLC.
Contamination with benzyl alcohol. Benzyl chloroformate (Cbz-Cl) used for N-protection can decompose to benzyl alcohol.- Benzyl alcohol can usually be removed by washing the organic layer with water or a mild aqueous base during the workup. - It can also be separated by flash column chromatography.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the effectiveness of different purification methods. The actual results may vary depending on the specific experimental conditions.

Table 1: Purification of this compound by Flash Column Chromatography

Sample Purity before Chromatography (%) Mobile Phase Purity after Chromatography (%) Yield (%)
Crude Product A85Hexane:Ethyl Acetate (4:1)>9890
Crude Product B70Hexane:Ethyl Acetate (Gradient)>9985

Table 2: Recrystallization of this compound

Sample Purity before Recrystallization (%) Solvent System Purity after Recrystallization (%) Yield (%)
Partially Purified C95Ethyl Acetate/Hexane>9980
Partially Purified D92Ethanol/Water>9875

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized for specific impurity profiles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.

  • Column Packing: Pack a silica gel column with a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions. The elution can be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Thin Layer Chromatography (TLC) for Monitoring Purification
  • Plate Preparation: Use a silica gel coated TLC plate.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., DCM) and spot it onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate 4:1).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate). The Rf value of the product can be used to track its presence in different fractions.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (this compound) chromatography Flash Column Chromatography start->chromatography Primary Method recrystallization Recrystallization start->recrystallization Alternative/Secondary Method tlc TLC chromatography->tlc Fraction Monitoring hplc HPLC chromatography->hplc Purity Check recrystallization->hplc Purity Check nmr NMR hplc->nmr Structure Confirmation end Pure Product nmr->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product unreacted_sm Unreacted Starting Material start->unreacted_sm byproducts Side-Reaction Byproducts start->byproducts isomer Stereoisomers start->isomer chromatography Flash Chromatography unreacted_sm->chromatography byproducts->chromatography recrystallization Recrystallization byproducts->recrystallization isomer->chromatography Separation reaction_optimization Optimize Reaction Conditions isomer->reaction_optimization Prevention

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Large-Scale Production of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale production of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of piperidine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the large-scale synthesis of substituted piperidines?

The most frequently encountered challenges in the large-scale production of substituted piperidines include:

  • Low or inconsistent yields: Difficulty in maintaining high yields when transitioning from laboratory to production scale.

  • Catalyst deactivation and poisoning: The nitrogen atom in piperidines can act as a catalyst poison, particularly for precious metal catalysts used in hydrogenation.[1]

  • Poor stereoselectivity: Controlling the desired stereochemistry of substituted piperidines can be difficult on a large scale.

  • Difficult purification: The separation of the desired piperidine product from starting materials, byproducts, and solvents can be complex, especially the removal of pyridine due to the formation of an azeotrope.[2]

  • Safety concerns: Handling of flammable solvents, pyrophoric catalysts, and toxic reagents at a large scale requires stringent safety protocols.[3][4][5]

Q2: My piperidine solution turned yellow/brown upon storage. What is the cause and how can I prevent it?

Discoloration of piperidine and its derivatives is often due to oxidation.[3] To prevent this, it is recommended to store piperidine-containing solutions under an inert atmosphere (e.g., nitrogen or argon) and to use antioxidants if compatible with your downstream applications.

Q3: I am struggling to separate my substituted piperidine product from unreacted pyridine. What are the best methods for large-scale purification?

Separating piperidine from pyridine is a common challenge due to the formation of a constant boiling azeotropic mixture.[2] For large-scale purification, the following methods are effective:

  • Azeotropic distillation: Introducing an entrainer like a non-aromatic hydrocarbon can form a new, lower-boiling azeotrope with pyridine, allowing for its removal.[2]

  • Pressure-swing distillation: This technique involves altering the distillation pressure to shift the azeotropic composition, enabling separation.

  • Selective salt formation: Piperidine is a stronger base than pyridine and will selectively react with CO2 to form a solid piperidine carbonate, which can be filtered off. The free piperidine can then be liberated by treatment with a strong base.[6]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

This is one of the most direct and atom-economical methods for piperidine synthesis.[7] However, scaling up this reaction can present several challenges.

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s) on a Large Scale
Slow or Incomplete Reaction 1. Catalyst Poisoning: The piperidine product can act as a poison to the catalyst.[1] 2. Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow reaction rates. 3. Poor Mass Transfer: Inefficient mixing of hydrogen gas, liquid, and solid catalyst.1. Use an Acidic Solvent: Glacial acetic acid can protonate the pyridine, facilitating reduction and reducing catalyst poisoning.[8][9] 2. Optimize Pressure: Increase hydrogen pressure within the reactor's safety limits. Typical industrial pressures range from 50 to 70 bar.[7][9] 3. Improve Agitation: Use high-efficiency agitators to ensure good gas-liquid-solid mixing.
Low Yield 1. Over-reduction (Hydrogenolysis): Cleavage of the C-N bond in the piperidine ring. 2. Catalyst Deactivation: Sintering or fouling of the catalyst.1. Catalyst Selection: Use catalysts less prone to hydrogenolysis, such as rhodium-based catalysts.[7] 2. Optimize Temperature: Operate at the lowest effective temperature. 3. Catalyst Regeneration: Investigate catalyst regeneration protocols, such as controlled oxidation to remove coke.[10]
Poor Diastereoselectivity 1. Unfavorable Reaction Conditions: Temperature and pressure can influence stereochemical outcomes. 2. Incorrect Catalyst Choice: The nature of the catalyst support and metal can affect diastereoselectivity.1. Screen Reaction Parameters: Systematically vary temperature, pressure, and solvent to find optimal conditions for the desired diastereomer. 2. Catalyst Screening: Test different catalysts (e.g., PtO2, Rh/C) and supports. Acidified PtO2 has been used to synthesize cis-piperidine derivatives.[9]

Logical Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation

G start Low Yield in Catalytic Hydrogenation check_conversion Is the conversion of starting material low? start->check_conversion check_byproducts Are there significant byproducts? check_conversion->check_byproducts No catalyst_poisoning Suspect Catalyst Poisoning/Deactivation check_conversion->catalyst_poisoning Yes insufficient_h2 Suspect Insufficient H2 Pressure/Mass Transfer check_conversion->insufficient_h2 Yes over_reduction Suspect Over-reduction (Hydrogenolysis) check_byproducts->over_reduction Yes optimize_catalyst Action: Optimize Catalyst/Use Acidic Solvent catalyst_poisoning->optimize_catalyst optimize_conditions Action: Increase Pressure/Improve Agitation insufficient_h2->optimize_conditions change_catalyst_temp Action: Change Catalyst/Lower Temperature over_reduction->change_catalyst_temp

Troubleshooting workflow for low yield in catalytic hydrogenation.
Reductive Amination

Reductive amination is a versatile method for producing a wide variety of substituted piperidines.

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s) on a Large Scale
Formation of Side Products 1. Over-alkylation: The desired piperidine product can react further to form tertiary amines. 2. Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation.1. Control Stoichiometry: Use a moderate excess of the amine component. 2. Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl compound and amine to keep the concentration of the carbonyl low.
Low Yield 1. Inefficient Imine Formation: The initial condensation to form the imine or enamine is slow or incomplete. 2. Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions.1. Use a Dehydrating Agent: Employ a Dean-Stark apparatus or molecular sieves to remove water and drive the imine formation equilibrium. 2. pH Control: Maintain the optimal pH for the specific reducing agent being used.
Epimerization Loss of Stereochemical Integrity: The reaction conditions can cause epimerization at chiral centers.Milder Reducing Agents: Use milder reducing agents like sodium triacetoxyborohydride (STAB), which often allows for lower reaction temperatures.

Logical Troubleshooting Workflow for Side Product Formation in Reductive Amination

G start Side Product Formation in Reductive Amination identify_side_product Identify the main side product start->identify_side_product over_alkylation Over-alkylation product detected identify_side_product->over_alkylation Tertiary amine aldol_product Aldol condensation product detected identify_side_product->aldol_product Self-condensation adjust_stoichiometry Action: Adjust Amine/Carbonyl Stoichiometry over_alkylation->adjust_stoichiometry slow_addition Action: Slow Addition of Reducing Agent aldol_product->slow_addition

Troubleshooting side product formation in reductive amination.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related piperidine-containing fused ring systems.

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s) on a Large Scale
Low Yield 1. Decomposition of Starting Material: Electron-rich β-arylethylamines can be sensitive to strongly acidic conditions. 2. Reversibility of the Reaction: The initial iminium ion formation can be reversible.1. Optimize Acid Catalyst: Screen different Brønsted or Lewis acids and their concentrations. In some cases, the reaction can proceed without an acid catalyst.[11] 2. Azeotropic Water Removal: Use a Dean-Stark apparatus to remove water and drive the reaction forward.
Formation of Regioisomers Lack of Regiocontrol: Unsymmetrical β-arylethylamines can lead to the formation of different regioisomers.Use of Directing Groups: Introduce a directing group on the aromatic ring to favor cyclization at a specific position.
Poor Diastereoselectivity Lack of Stereocontrol: The cyclization step may not be highly stereoselective.1. Chiral Auxiliaries: Employ a chiral auxiliary on the nitrogen or the aldehyde to induce diastereoselectivity. 2. Chiral Catalysts: Use a chiral Brønsted acid catalyst to control the stereochemical outcome.

Logical Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

G start Low Yield in Pictet-Spengler Reaction check_starting_material Is starting material consumed? start->check_starting_material decomposition Suspect Decomposition check_starting_material->decomposition Yes, with tar formation reversibility Suspect Reversibility check_starting_material->reversibility No, or equilibrium reached optimize_acid Action: Optimize Acid Catalyst and Temperature decomposition->optimize_acid remove_water Action: Use Dehydrating Conditions reversibility->remove_water

Troubleshooting low yield in the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: Large-Scale Catalytic Hydrogenation of Pyridine

This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine on a larger scale.

Materials:

  • Substituted pyridine

  • Catalyst (e.g., 5% Rh/C or PtO2)

  • Solvent (e.g., glacial acetic acid, methanol, or trifluoroethanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave) with temperature and pressure controls and a high-efficiency agitator

  • Filtration system for catalyst removal (e.g., filter press)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with the substituted pyridine and the chosen solvent.

  • Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the reactor. For pyrophoric catalysts like Raney Nickel, handle as a slurry in the reaction solvent.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar) and heat to the target temperature (e.g., 25-100 °C) with vigorous stirring.[7][9]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing samples via GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of filter aid (e.g., Celite®) to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[7]

  • Product Isolation: The filtrate can be concentrated, and the product isolated by distillation, crystallization, or extraction.

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactor_setup Reactor Setup catalyst_addition Catalyst Addition reactor_setup->catalyst_addition hydrogenation Hydrogenation catalyst_addition->hydrogenation monitoring Reaction Monitoring hydrogenation->monitoring workup Work-up monitoring->workup catalyst_removal Catalyst Removal workup->catalyst_removal product_isolation Product Isolation catalyst_removal->product_isolation

General experimental workflow for catalytic hydrogenation.
Protocol 2: Large-Scale Purification of Piperidine via Carbonate Salt Formation

This protocol is particularly effective for removing pyridine impurities from a crude piperidine mixture.[3]

Materials:

  • Crude piperidine containing pyridine

  • Organic solvent (e.g., acetone, toluene)

  • Carbon dioxide (gas)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Large reaction vessel with gas inlet and stirring

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude piperidine mixture in a suitable organic solvent in the reaction vessel.

  • Salt Formation: Cool the solution and bubble carbon dioxide gas through it with vigorous stirring. Piperidine will selectively react to form a solid piperidine carbonate precipitate.

  • Filtration: Filter the solid piperidine carbonate and wash the filter cake with a small amount of cold solvent to remove residual pyridine.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base (e.g., NaOH solution) to liberate the free piperidine.

  • Extraction: Extract the liberated piperidine into a suitable organic solvent.

  • Final Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure. The resulting piperidine can be further purified by distillation if necessary.

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
PtO2 (Adams' catalyst) 50-70 bar H2, room temp., glacial acetic acid[7][9]High activity, good for many substituted pyridines.Expensive.
Rh/C 5 bar H2, 40 °C, trifluoroethanol[7]High selectivity, mild conditions.Expensive.
Raney Nickel 150-300 atm H2, up to 200 °C[8]Cost-effective for industrial scale.Requires harsh conditions, potential for over-reduction.
Iridium Complexes Mild conditions[12]Excellent chemoselectivity, tolerates sensitive functional groups.Homogeneous catalyst, difficult to separate from product.
Electrocatalysis (Rh/C) Ambient temp. & pressure[7][13]Potentially safer and more sustainable.Emerging technology, may require specialized equipment.

Table 2: Typical Yields for Pictet-Spengler Reactions

ReactantsCatalyst/SolventTemperatureTimeYieldReference
Tryptamine + BenzaldehydeHCl / Acetonitrile50 °C5.5 h53%[14]
Tryptamine + BenzaldehydeHCl / Toluene70 °C2 h58%[14]
Tryptamine + BenzaldehydeHCl / Acetic Acid70 °C5 h67%[14]
Tryptamine derivatives + AldehydesHFIP (solvent and catalyst)Reflux12 hup to 96%[9]

Safety Information

The large-scale production of substituted piperidines involves significant safety considerations.

  • Flammability: Piperidine and many organic solvents used in its synthesis are highly flammable.[14] All equipment must be properly grounded, and non-sparking tools should be used.[3][4]

  • Toxicity: Piperidine is toxic if inhaled, ingested, or in contact with skin.[14] It can cause severe skin burns and eye damage.[14] Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including respiratory protection, must be worn.

  • Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., Raney Nickel, dry Pd/C) can be pyrophoric and ignite spontaneously in air. They must be handled under an inert atmosphere or as a slurry.

  • High-Pressure Reactions: Hydrogenation reactions are often carried out at high pressures, requiring certified reactors and adherence to strict safety protocols to prevent catastrophic failure.

Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in your process and perform a thorough risk assessment before commencing any large-scale synthesis.[5]

References

Validation & Comparative

Navigating the Conformational Landscape: A Comparative ¹H NMR Analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel molecules is paramount. This guide provides a comprehensive ¹H NMR analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a substituted piperidine derivative, offering a comparative perspective against related structures and a detailed experimental protocol for reproducible results.

Substituted piperidine rings are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. The introduction of a carbamate protecting group, such as Carboxybenzyl (Cbz), and further substitution on the piperidine ring can significantly influence the conformational dynamics and, consequently, the therapeutic efficacy of the molecule. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing these structural nuances in solution. This guide presents an in-depth analysis of the ¹H NMR spectrum of this compound, detailing the expected chemical shifts and coupling patterns.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the piperidine ring, the methyl ester, the tertiary methyl group, and the Cbz protecting group. Due to the restricted rotation around the amide bond of the Cbz group, some protons on the piperidine ring may exhibit broad signals or appear as distinct sets of resonances at room temperature.

For a comprehensive understanding, the predicted ¹H NMR data for the target molecule is compared with the experimental data of a structurally related compound, Methyl N-Boc-piperidine-3-carboxylate, and the parent piperidine structure. This comparison highlights the influence of the N-protecting group and the C3-substituents on the chemical shifts of the piperidine ring protons.

Proton Assignment This compound (Predicted) Methyl N-Boc-piperidine-3-carboxylate [1]Piperidine [2][3]
Cbz-Ph~7.3-7.4 ppm (m, 5H)--
Cbz-CH₂~5.1-5.2 ppm (s, 2H)--
OCH₃~3.7 ppm (s, 3H)3.73 ppm (s, 3H)-
Piperidine H2, H6~3.0-4.2 ppm (m, 4H)2.98-3.50 ppm (m, 4H)2.79 ppm (t, 4H)
Piperidine H4, H5~1.5-2.0 ppm (m, 4H)1.38-1.70 ppm (m, 4H)1.51-1.58 ppm (m, 6H)
C3-CH₃~1.3 ppm (s, 3H)--

Note: The chemical shifts for this compound are predicted based on the analysis of similar structures and established substituent effects. The broad ranges for the piperidine protons are indicative of the complex conformational dynamics and potential diastereotopicity introduced by the substituents and the Cbz group.

Visualizing Molecular Connectivity and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton environments that are differentiated in the ¹H NMR spectrum.

G cluster_mol This compound cluster_nmr Key ¹H NMR Signals N1 N1 C2 C2 N1->C2 Cbz_CO C=O (Cbz) N1->Cbz_CO C3 C3 C2->C3 H_ring_ax_eq ~1.5-4.2 ppm C2->H_ring_ax_eq C4 C4 C3->C4 Me_ester_CO C=O (Ester) C3->Me_ester_CO Me_C3 CH₃ (C3) C3->Me_C3 C5 C5 C4->C5 C4->H_ring_ax_eq C6 C6 C5->C6 C5->H_ring_ax_eq C6->N1 C6->H_ring_ax_eq Cbz_O O (Cbz) Cbz_CO->Cbz_O Cbz_CH2 CH₂ (Cbz) Cbz_O->Cbz_CH2 Cbz_Ph Ph (Cbz) Cbz_CH2->Cbz_Ph H_Cbz_CH2 ~5.1-5.2 ppm Cbz_CH2->H_Cbz_CH2 H_Ph ~7.3-7.4 ppm Cbz_Ph->H_Ph Me_ester_O O (Ester) Me_ester_CO->Me_ester_O Me_ester_CH3 CH₃ (Ester) Me_ester_O->Me_ester_CH3 H_ester_CH3 ~3.7 ppm Me_ester_CH3->H_ester_CH3 H_C3_CH3 ~1.3 ppm Me_C3->H_C3_CH3

References

A Researcher's Guide to 13C NMR Spectrum Interpretation for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of 13C NMR spectroscopy is paramount for the structural elucidation of substituted piperidines, a common scaffold in many pharmaceutical agents. This guide provides a comparative analysis of 13C NMR chemical shifts in substituted piperidines, supported by experimental data, to aid in the interpretation of their spectra. We will explore the influence of substituent type, position, and stereochemistry on the 13C chemical shifts of the piperidine ring.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of the piperidine ring are highly sensitive to its substitution pattern. The electron density and steric environment around each carbon atom are altered by the presence of substituents, leading to predictable upfield or downfield shifts in the spectrum.

Unsubstituted Piperidine as a Baseline

To understand the effect of substitution, it is essential to first consider the 13C NMR spectrum of unsubstituted piperidine. In deuterated chloroform (CDCl3), the chemical shifts are approximately:

  • C2/C6: ~47.2 ppm

  • C3/C5: ~27.2 ppm

  • C4: ~25.2 ppm[1]

These values serve as a reference point for evaluating the impact of various substituents.

N-Substitution Effects

Substitution on the nitrogen atom primarily influences the chemical shifts of the α-carbons (C2 and C6) and to a lesser extent, the β-carbons (C3 and C5).

  • N-Alkyl Substitution: The introduction of an N-alkyl group generally causes a downfield shift for C2 and C6. The extent of this shift is influenced by the size and nature of the alkyl group. For instance, the C2/C6 chemical shifts in N-alkylpiperidines are influenced by the bulkiness of the N-alkyl substituent[2].

  • N-Oxidation: Conversion of the piperidine nitrogen to an N-oxide results in a significant downfield shift of the C2 and C6 carbons[2]. This deshielding effect is attributed to the electron-withdrawing nature of the N-oxide functionality.

C-Substitution Effects

Substituents on the carbon atoms of the piperidine ring induce more complex changes in the 13C NMR spectrum, with the magnitude and direction of the shifts depending on the substituent's electronic and steric properties, as well as its position and stereochemistry.

  • α-Substitution (at C2): A substituent at the C2 position will have a pronounced effect on the chemical shifts of C2, C3, and C6. The effect on C4 and C5 is generally smaller.

  • β-Substitution (at C3): A substituent at the C3 position will primarily affect the chemical shifts of C2, C3, C4, and C5.

  • γ-Substitution (at C4): A substituent at the C4 position will have the most significant impact on the chemical shift of C4, with smaller effects on C3 and C5.

Stereochemical Effects: Axial vs. Equatorial Substituents

The orientation of a substituent (axial or equatorial) on the piperidine ring has a profound and predictable effect on the 13C NMR chemical shifts, primarily due to steric interactions.

  • γ-Gauche Effect: A key principle in interpreting the spectra of substituted cyclohexanes and piperidines is the γ-gauche effect. An axial substituent introduces a steric interaction with the axial hydrogens at the γ-positions (two carbons away), causing a shielding (upfield shift) of the γ-carbon. For example, an axial methyl group at C2 will cause an upfield shift of C4 and C6 compared to an equatorial methyl group. This effect is a powerful tool for determining the stereochemistry of substituted piperidines. Studies on N-methylpiperidine have contributed to the understanding of these conformational effects[3].

Quantitative 13C NMR Data for Substituted Piperidines

The following table summarizes representative 13C NMR chemical shift data for a selection of substituted piperidines, illustrating the effects discussed above. All chemical shifts are in ppm relative to TMS.

CompoundSolventC2C3C4C5C6Substituent Carbons
Piperidine[1]CDCl₃47.227.225.227.247.2-
N-MethylpiperidineCDCl₃56.526.524.526.556.542.5 (N-CH₃)
1-(4-Bromobenzyl)piperidine[4]DMSO-d₆53.825.624.025.653.862.0 (CH₂), 119.7, 130.7, 130.9, 138.1 (Aryl)
1-(4-Methoxybenzyl)piperidine[4]DMSO-d₆53.825.624.125.653.854.9 (OCH₃), 62.3 (CH₂), 113.4, 129.9, 130.4, 158.1 (Aryl)
Piperine[5]CDCl₃43.2/46.824.725.726.843.2/46.8101.3, 105.6, 108.4, 120.2, 122.6, 125.3, 130.9, 138.2, 142.4, 148.1, 148.2, 165.5

Experimental Protocol for Quantitative 13C NMR

Acquiring accurate and quantitative 13C NMR spectra is crucial for the correct interpretation and comparison of data. Below is a detailed protocol for obtaining high-quality quantitative 13C NMR spectra of substituted piperidines.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the substituted piperidine sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration that provides a good signal-to-noise ratio.

  • Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm) for chemical shift referencing.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer for better signal dispersion and sensitivity.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

3. Acquisition Parameters for Quantitative Analysis:

  • Pulse Sequence: Use a standard pulse sequence for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments)[6]. To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrations, use an inverse-gated decoupling sequence.

  • Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T1 (spin-lattice relaxation time) of the carbon nuclei being quantified[6]. If T1 values are unknown, they can be measured using an inversion-recovery experiment. For many organic molecules, a delay of 30-60 seconds is sufficient.

  • Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity per scan.

  • Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio for accurate integration. This will depend on the sample concentration.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum carefully to ensure all peaks are correctly phased.

  • Reference the spectrum using the internal standard (TMS at 0.0 ppm) or the solvent peak.

  • Perform baseline correction to ensure accurate integration of the signals.

  • Integrate the peaks of interest. The integral values will be proportional to the number of carbon atoms contributing to each signal.

Logical Relationships in 13C NMR Interpretation

The interpretation of 13C NMR spectra of substituted piperidines involves a logical workflow that considers the interplay of various factors. This can be visualized as a decision-making process.

G Logical Workflow for 13C NMR Interpretation of Substituted Piperidines cluster_0 Initial Analysis cluster_1 Substituent Effects cluster_2 Stereochemical Analysis cluster_3 Final Structure Elucidation Number of Signals Number of Signals Chemical Shift Ranges Chemical Shift Ranges Number of Signals->Chemical Shift Ranges Symmetry N-Substitution N-Substitution Chemical Shift Ranges->N-Substitution C-Substitution C-Substitution Chemical Shift Ranges->C-Substitution Compare with Reference Data Compare with Reference Data N-Substitution->Compare with Reference Data Axial vs Equatorial Axial vs Equatorial C-Substitution->Axial vs Equatorial Gamma-Gauche Effect Gamma-Gauche Effect Axial vs Equatorial->Gamma-Gauche Effect Gamma-Gauche Effect->Compare with Reference Data 2D NMR Confirmation 2D NMR Confirmation Compare with Reference Data->2D NMR Confirmation Final Structure Final Structure 2D NMR Confirmation->Final Structure

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pathways for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate. Given the absence of direct experimental data in publicly available literature for this specific compound, this comparison guide is constructed based on established fragmentation principles of its constituent functional groups: the N-benzyloxycarbonyl (Cbz) protected piperidine ring, the quaternary center at the 3-position, and the methyl ester. The fragmentation patterns are discussed in the context of Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), a common technique for the structural elucidation of pharmaceutical compounds.[1]

Predicted Fragmentation Pathway

The fragmentation of this compound under positive-ion ESI-MS/MS is anticipated to be initiated by protonation of the piperidine nitrogen, the most basic site in the molecule.[1] The subsequent collision-induced dissociation (CID) would lead to a cascade of fragmentation events primarily driven by the Cbz protecting group and the substituents on the piperidine ring.

The major fragmentation pathways are visualized below. The parent molecule protonated at the nitrogen atom ([M+H]⁺) has a predicted mass-to-charge ratio (m/z) of 292.16. The key fragmentation steps include the loss of the benzyl group, the entire benzyloxycarbonyl group, and subsequent cleavages involving the methyl ester and the piperidine ring structure.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Data Presentation: Predicted Fragment Ions

The following table summarizes the key fragment ions predicted for this compound. The fragmentation is heavily influenced by the substituents on the piperidine ring.[1] The stability of the resulting ions, such as the tropylium cation, often dictates the most abundant peaks in the spectrum.

Fragment IonPredicted m/zProposed Structure / OriginComparison & Notes
[M+H]⁺ 292.16Protonated parent moleculeThe precursor ion for MS/MS analysis.
Fragment A 201.12[M+H - C₇H₇]⁺Loss of a benzyl radical (91 Da). This α-cleavage next to the carbamate oxygen is a common pathway for Cbz-protected amines.[1]
Fragment B 157.11[Fragment A - CO₂]⁺ or [M+H - C₈H₇O₂]⁺Loss of CO₂ (44 Da) from Fragment A, or loss of the entire benzyloxycarbonyl group. This corresponds to the protonated methyl 1,3-dimethylpiperidine-3-carboxylate core. The molecular weight of the non-Cbz protected molecule is 157.21.[2]
Fragment C 91.05[C₇H₇]⁺Formation of the highly stable tropylium cation. This is a hallmark fragment for compounds containing a benzyl group and is often the base peak.
Fragment D 233.14[M+H - COOCH₃]⁺Loss of the methoxycarbonyl radical (59 Da). Loss of an alkoxy radical is a characteristic fragmentation of methyl esters.[3][4]

Comparative Analysis

To understand the fragmentation pattern, it is useful to compare it with simpler, related structures:

  • N-Cbz-piperidine vs. Target Molecule: A simple N-Cbz-piperidine would also show the characteristic loss of the benzyl group (m/z 91) and the tropylium ion itself. The additional fragments at m/z 201.12 and 157.11 in the target molecule are diagnostic for the presence and fragmentation of the methyl- and methylcarboxylate- substituents at the C3 position.

  • Methyl piperidine-3-carboxylate vs. Target Molecule: Without the Cbz group, the fragmentation of Methyl piperidine-3-carboxylate (MW 143.18) would be dominated by ring-opening pathways and the loss of the methoxycarbonyl group (-59 Da).[5] The presence of the Cbz group in the target molecule directs the primary fragmentation, leading to the prominent tropylium ion and the neutral loss of the entire protecting group, which would be absent in the simpler analogue.

The quaternary carbon at the C3 position in the target molecule sterically hinders some typical piperidine ring fragmentation pathways, making fragmentation events involving the exocyclic substituents (Cbz and methyl ester groups) more favorable.

Experimental Protocols

This section provides a representative protocol for acquiring MS/MS data for compounds like this compound.

Objective: To determine the fragmentation pattern of the target compound using LC-MS/MS.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF), equipped with an electrospray ionization (ESI) source.[1]

Materials:

  • Sample: this compound dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Methodology:

  • Chromatographic Separation (Optional - for mixture analysis):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 2 µL.[1]

  • Mass Spectrometry Analysis:

    • Ionization Mode: ESI Positive.[1]

    • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated precursor ion, [M+H]⁺. The expected m/z is 292.16. Scan range could be m/z 50-500.

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 292.16) in the first mass analyzer (Q1).

    • Collision-Induced Dissociation (CID): Fragment the selected precursor ion in the collision cell (Q2) using an inert gas (e.g., Nitrogen or Argon).

    • Collision Energy: Optimize the collision energy (e.g., ramp from 10-40 eV) to achieve a rich spectrum of fragment ions.

    • Detection: Scan the resulting fragment ions in the final mass analyzer (Q3 or TOF).

Data Analysis: Analyze the resulting product ion spectrum to identify the m/z values of the fragment ions. Propose structures for these fragments based on the mass differences from the precursor ion, corresponding to logical neutral losses. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

References

A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the nitrogen atom of piperidines is a critical decision in the synthesis of a vast array of pharmaceuticals and complex organic molecules. The choice between the Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of these three widely used protecting groups, supported by experimental data, to facilitate an informed decision-making process.

At a Glance: Key Characteristics

The primary distinction between Cbz, Boc, and Fmoc lies in their cleavage conditions, which underpins their orthogonal nature in synthetic strategies. Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial aspect in multi-step syntheses.

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis, it is stable under both acidic and basic conditions, making it a robust choice for various reaction sequences.[1]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to basic and hydrogenolytic conditions.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Characterized by its lability to basic conditions, commonly cleaved with a solution of piperidine in an organic solvent, and is stable to acidic and hydrogenolytic conditions.[1]

Quantitative Performance Comparison

The following tables summarize indicative quantitative data for the protection and deprotection of piperidines with Cbz, Boc, and Fmoc groups. It is important to note that yields and reaction times can vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: Indicative Yields for the Protection of Piperidine

Protecting GroupReagentTypical YieldReference
CbzBenzyl chloroformate (Cbz-Cl)~96%[2]
BocDi-tert-butyl dicarbonate (Boc₂O)70% - quantitative[1][3]
Fmoc9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)High (specific data for piperidine varies)General knowledge

Table 2: Comparison of Deprotection Conditions and Times for N-Protected Piperidines

Protecting GroupDeprotection MethodTypical ReagentsTypical Reaction TimeReference
CbzCatalytic HydrogenolysisH₂, 10% Pd/C3-10 minutes to several hours[4]
BocAcidolysis25-50% TFA in DCM1 - 18 hours[5][6]
FmocBasal Cleavage20% Piperidine in DMF5 - 20 minutes[5][7]

Table 3: Stability Profile of Protected Piperidines

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Catalytic Hydrogenolysis (H₂/Pd)
CbzGenerally Stable (cleaved by strong acids)StableLabile
BocLabileStableStable
FmocStableLabileStable

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidines are crucial for reproducible and high-yielding synthetic outcomes.

Protection of Piperidine

1. N-Cbz-Piperidine Synthesis

  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate, Tetrahydrofuran (THF), Water, Ethyl acetate, Hydrochloric acid (dilute).

  • Procedure: To a solution of piperidine in a mixture of THF and water, add sodium bicarbonate. Cool the mixture to 0°C and add benzyl chloroformate dropwise. The reaction is typically stirred at room temperature for several hours. After completion, the organic solvent is removed, and the aqueous residue is worked up by washing with ethyl acetate, followed by acidification and extraction of the product.[2]

2. N-Boc-Piperidine Synthesis

  • Materials: Piperidine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide, Dichloromethane (DCM), Water.

  • Procedure: Dissolve piperidine in a biphasic mixture of DCM and aqueous sodium hydroxide. Add a solution of di-tert-butyl dicarbonate in DCM dropwise at 0°C. The reaction is typically stirred at room temperature overnight. The organic layer is then separated, washed, dried, and concentrated to yield the product.

3. N-Fmoc-Piperidine Synthesis

  • Materials: Piperidine, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate, Dioxane, Water, Diethyl ether, Hydrochloric acid (dilute).

  • Procedure: Dissolve piperidine in an aqueous solution of sodium bicarbonate and dioxane. Add a solution of Fmoc-OSu in dioxane and stir the mixture at room temperature overnight. The reaction mixture is then worked up by washing with diethyl ether, followed by acidification of the aqueous layer to precipitate the product.

Deprotection of N-Protected Piperidines

1. Cbz Deprotection (Catalytic Hydrogenolysis)

  • Materials: N-Cbz-piperidine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure: Dissolve the N-Cbz-piperidine in methanol. Carefully add the Pd/C catalyst. The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred under a hydrogen atmosphere at room temperature. Reaction times can vary from minutes to hours. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected piperidine.[4]

2. Boc Deprotection (Acidolysis)

  • Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the N-Boc-piperidine in DCM. Add TFA to the solution (typically 25-50% v/v). The reaction is stirred at room temperature for 1 to 18 hours, depending on the substrate. The solvent and excess TFA are then removed under reduced pressure to yield the piperidinium salt.[6]

3. Fmoc Deprotection (Base Cleavage)

  • Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the N-Fmoc-piperidine in DMF. Add a 20% (v/v) solution of piperidine in DMF. The reaction is typically complete within 5-20 minutes at room temperature. The reaction mixture is then diluted with water and extracted to isolate the deprotected piperidine.[5][7]

Visualizing the Chemistry: Structures and Workflows

To further elucidate the relationships and processes described, the following diagrams are provided.

Chemical Structures of Protected Piperidines cluster_Cbz N-Cbz-Piperidine cluster_Boc N-Boc-Piperidine cluster_Fmoc N-Fmoc-Piperidine Cbz_piperidine Boc_piperidine Fmoc_piperidine

Figure 1: Chemical Structures of Protected Piperidines

G Deprotection Workflow Comparison Cbz_start N-Cbz-Piperidine Cbz_reagents H₂, Pd/C Methanol Cbz_start->Cbz_reagents Hydrogenolysis Cbz_product Piperidine Cbz_reagents->Cbz_product Boc_start N-Boc-Piperidine Boc_reagents TFA DCM Boc_start->Boc_reagents Acidolysis Boc_product Piperidine (as TFA salt) Boc_reagents->Boc_product Fmoc_start N-Fmoc-Piperidine Fmoc_reagents 20% Piperidine in DMF Fmoc_start->Fmoc_reagents Base Cleavage Fmoc_product Piperidine Fmoc_reagents->Fmoc_product

Figure 2: Deprotection Workflow Comparison

Orthogonality Orthogonal Deprotection Strategies cluster_conditions cluster_products Molecule Piperidine with Cbz, Boc, and Fmoc Protecting Groups Hydrogenolysis H₂ / Pd-C Molecule->Hydrogenolysis Acid TFA Molecule->Acid Base Piperidine Molecule->Base Cbz_removed Boc and Fmoc remain Hydrogenolysis->Cbz_removed Cbz Cleaved Boc_removed Cbz and Fmoc remain Acid->Boc_removed Boc Cleaved Fmoc_removed Cbz and Boc remain Base->Fmoc_removed Fmoc Cleaved

Figure 3: Orthogonal Deprotection Strategies

Discussion and Recommendations

The choice between Cbz, Boc, and Fmoc for the protection of piperidines is highly dependent on the overall synthetic strategy.

  • Cbz is an excellent choice for solution-phase synthesis, particularly when robustness to both acidic and basic conditions is required. Its tendency to impart crystallinity can aid in the purification of intermediates. However, the requirement for catalytic hydrogenolysis may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.

  • Boc is a versatile protecting group, widely used in both solution and solid-phase synthesis. Its stability to a broad range of reagents, coupled with its clean removal under acidic conditions, makes it a popular choice. Care must be taken with acid-sensitive substrates, and the generation of the tert-butyl cation upon deprotection can sometimes lead to side reactions.

  • Fmoc is the protecting group of choice for solid-phase peptide synthesis (SPPS) and is also valuable in other applications where mild, basic deprotection is required. The speed of its removal is a significant advantage. However, the potential for side reactions such as diketopiperazine formation at the dipeptide stage, and aspartimide formation in peptide synthesis, should be considered.[8]

References

A Comparative Guide to Alternative Synthetic Routes for 3-Methylpiperidine-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine-3-carboxylate ester scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active molecules. The strategic placement of a quaternary carbon center at the 3-position of the piperidine ring offers unique conformational constraints and opportunities for further functionalization. This guide provides a comparative analysis of plausible synthetic routes to access this important structural motif, offering insights into the methodologies, potential yields, and key considerations for each approach. The information presented is a synthesis of established organic chemistry principles and data from related syntheses in the scientific literature.

Comparative Analysis of Synthetic Routes

The synthesis of 3-methylpiperidine-3-carboxylate esters can be broadly approached through two main strategies: construction of the piperidine ring with the desired substitution pattern in place, or post-functionalization of a pre-formed piperidine-3-carboxylate. This guide explores four distinct synthetic pathways, outlining the key transformations and reagents for each.

Table 1: At-a-Glance Comparison of Synthetic Routes

ParameterRoute A: Dieckmann CyclizationRoute B: C3-Alkylation of Piperidine-3-carboxylateRoute C: Reductive Amination of a δ-Keto EsterRoute D: Michael Addition Approach
Key Reaction Intramolecular Claisen condensationEnolate alkylationImine/enamine reduction and cyclizationConjugate addition of an amine
Starting Materials Substituted pimelic acid diesterPiperidine-3-carboxylate esterAcyclic δ-keto esterα,β-unsaturated ester and an amine
Typical Reagents Strong base (e.g., NaOEt)Strong base (e.g., LDA), Methyl iodideAmine source (e.g., NH₃), Reducing agent (e.g., H₂, NaBH₃CN)Amine, Base
Reported Yields Moderate to Good (multi-step)Variable, potential for N-alkylationGood to ExcellentModerate to Good
Key Advantages Good for ring formationPotentially shorter routeHigh functional group toleranceAtom economical
Key Challenges Multi-step synthesis of precursorCompetition between C- and N-alkylationSynthesis of the keto-ester precursorControl of regioselectivity

Route A: Dieckmann Cyclization

The Dieckmann cyclization is a robust method for the formation of five- and six-membered rings via an intramolecular Claisen condensation of a diester.[1][2] In this approach, a suitably substituted pimelate ester undergoes cyclization to form a β-keto ester, which can then be alkylated and decarboxylated to yield the target 3-methylpiperidine-3-carboxylate.

G A Substituted Pimelate Ester B Cyclic β-Keto Ester A->B  Dieckmann Cyclization (NaOEt) C Alkylated β-Keto Ester B->C  Alkylation (NaH, MeI) D 3-Methylpiperidine-3-carboxylate Ester C->D  Decarboxylation (H₃O⁺, Δ)

Figure 1. Synthetic pathway via Dieckmann cyclization.

Experimental Protocol: Dieckmann Cyclization

  • Cyclization: The substituted diethyl pimelate is dissolved in an anhydrous solvent (e.g., toluene) and added dropwise to a suspension of a strong base, such as sodium ethoxide, at reflux. The reaction is monitored until completion.

  • Alkylation: The resulting cyclic β-keto ester is treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to form the enolate, followed by the addition of methyl iodide.

  • Decarboxylation: The alkylated β-keto ester is then subjected to acidic hydrolysis and heated to induce decarboxylation, affording the final product.

Table 2: Quantitative Data for Dieckmann Cyclization Route (Representative)

StepReagents & ConditionsTypical Yield (%)Reaction Time (h)
Cyclization Diethyl 3-aminopimelate, NaOEt, Toluene, Reflux70-804-6
Alkylation β-keto ester, NaH, MeI, THF, 0 °C to rt80-902-4
Decarboxylation Alkylated β-keto ester, 6M HCl, Reflux85-956-8
Overall ~48-68

Route B: C3-Alkylation of a Piperidine-3-carboxylate Ester

Direct alkylation at the C3 position of a piperidine-3-carboxylate ester presents a more direct route. This method relies on the formation of an enolate at the α-carbon to the ester, followed by quenching with an electrophile (methyl iodide). A key challenge is managing the competition between C-alkylation and N-alkylation of the piperidine nitrogen.[3]

G A N-Protected Piperidine-3-carboxylate Ester B Enolate Intermediate A->B  Deprotonation (LDA, -78 °C) C N-Protected 3-Methylpiperidine-3-carboxylate Ester B->C  Methylation (MeI) D 3-Methylpiperidine-3-carboxylate Ester C->D  Deprotection

Figure 2. Synthetic pathway via C3-alkylation.

Experimental Protocol: C3-Alkylation

  • N-Protection: The piperidine-3-carboxylate ester is first protected with a suitable group (e.g., Boc, Cbz) to prevent N-alkylation.

  • Enolate Formation and Alkylation: The N-protected ester is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added slowly to form the enolate. Methyl iodide is then added to the reaction mixture.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final product.

Table 3: Quantitative Data for C3-Alkylation Route (Representative)

StepReagents & ConditionsTypical Yield (%)Reaction Time (h)
N-Protection Piperidine-3-carboxylate, Boc₂O, Et₃N, DCM90-982-4
Alkylation N-Boc-ester, LDA, MeI, THF, -78 °C60-751-2
Deprotection N-Boc-3-methyl ester, TFA or HCl in Dioxane90-981-3
Overall ~49-70

Route C: Reductive Amination of a δ-Keto Ester

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines.[4][5] This route involves the condensation of a δ-keto ester with an amine source, followed by in situ reduction of the resulting imine or enamine to form the piperidine ring.

G A Ethyl 2-methyl-5-oxohexanoate B Imine/Enamine Intermediate A->B  Condensation (NH₄OAc or R-NH₂) C 3-Methylpiperidine-3-carboxylate Ester B->C  Reductive Cyclization (H₂, Pd/C or NaBH₃CN)

Figure 3. Synthetic pathway via reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: The δ-keto ester, an amine source (e.g., ammonium acetate for a primary piperidine nitrogen), and a reducing agent are combined in a suitable solvent (e.g., methanol, ethanol).

  • Reduction: For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere.[6] Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed.[5] The reaction is stirred until the starting material is consumed.

  • Workup and Purification: The reaction mixture is filtered (if a solid catalyst is used), the solvent is removed, and the product is purified by distillation or chromatography.

Table 4: Quantitative Data for Reductive Amination Route (Representative)

StepReagents & ConditionsTypical Yield (%)Reaction Time (h)
One-Pot Reaction δ-keto ester, NH₄OAc, H₂ (50 psi), Pd/C, EtOH75-9012-24
Alternative Reduction δ-keto ester, NH₄OAc, NaBH₃CN, MeOH70-856-12
Overall 70-90

Route D: Michael Addition Approach

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated system can be a powerful tool for constructing the piperidine ring.[7] In this strategy, a primary amine adds to an appropriately substituted Michael acceptor, followed by an intramolecular cyclization to form the piperidine ring.

G A Michael Acceptor (e.g., Diethyl 2-methyl-2-pentenedioate) C Michael Adduct A->C B Amine B->C  Michael Addition D 3-Methylpiperidone-3-carboxylate C->D  Intramolecular Cyclization E 3-Methylpiperidine-3-carboxylate Ester D->E  Reduction

Figure 4. Synthetic pathway via Michael addition.

Experimental Protocol: Michael Addition

  • Michael Addition: The primary amine is added to a solution of the Michael acceptor in a suitable solvent. The reaction can be catalyzed by a base.

  • Cyclization: The resulting Michael adduct is then cyclized, often under basic or acidic conditions, to form a piperidone intermediate.

  • Reduction: The piperidone is subsequently reduced to the corresponding piperidine to yield the final product.

Table 5: Quantitative Data for Michael Addition Route (Representative)

StepReagents & ConditionsTypical Yield (%)Reaction Time (h)
Michael Addition Diethyl 2-methyl-2-pentenedioate, Benzylamine, EtOH80-904-6
Cyclization/Reduction Adduct, NaBH₄70-803-5
Overall ~56-72
Conclusion

The synthesis of 3-methylpiperidine-3-carboxylate esters can be achieved through several viable synthetic routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences.

  • Reductive amination appears to be a highly efficient and convergent approach, potentially offering the highest overall yield in a single step.

  • C3-alkylation is a more direct but potentially lower-yielding route due to the challenge of selective C-alkylation over N-alkylation.

  • The Dieckmann cyclization and Michael addition routes are robust and well-established methods for ring formation, though they typically involve more synthetic steps.

Researchers and drug development professionals should carefully consider the trade-offs between these approaches to select the most suitable strategy for their specific synthetic goals. Further optimization of reaction conditions for each route may lead to improved yields and efficiency.

References

HPLC methods for purity analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of HPLC Methods for Purity Analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

For researchers, scientists, and drug development professionals, establishing a robust analytical method to determine the purity of pharmaceutical intermediates is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API). This compound, a chiral piperidine derivative, requires accurate assessment of both chemical and enantiomeric purity. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for this purpose.

Comparison of Proposed Analytical Methods

The primary analytical challenges for this compound involve separating potential process-related impurities and quantifying the individual enantiomers. HPLC is the preeminent technique for this type of analysis.[4] A comparison of potential chromatographic approaches is summarized below.

ParameterHPLC-UV (Achiral Reversed-Phase)HPLC-UV (Chiral Normal-Phase)Alternative: GC-MS
Principle Chromatographic separation of the analyte and its impurities on a non-polar stationary phase based on polarity.Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.[1]Separation of volatile compounds in the gas phase followed by mass analysis.[5]
Primary Use Determination of chemical purity (process impurities, degradation products).Determination of enantiomeric purity (quantification of the undesired enantiomer).[6]Identification and quantification of volatile and semi-volatile impurities.[5]
Stationary Phase C18 or C8 silica-based column.Polysaccharide-based chiral column (e.g., amylose or cellulose derivatives like Chiralpak® series).[1][6]Non-polar capillary column (e.g., DB-5ms).[5]
Mobile Phase Acetonitrile/Water or Methanol/Water gradients with additives like TFA or formic acid.Typically non-polar solvents like Hexane/Isopropanol or Hexane/Ethanol with an amine additive.[1]Inert carrier gas (e.g., Helium).[5]
Detection UV-Vis (Cbz group has a chromophore).UV-Vis (Cbz group has a chromophore).Mass Spectrometry (MS).
Sample Prep Dissolution in a suitable solvent (e.g., mobile phase or a component of it).Dissolution in the mobile phase.May require derivatization to increase volatility.[1]
Key Advantages Robust, widely available, excellent for general purity assessment.[7]The gold standard for enantiomeric separation; high selectivity and accuracy.[1]High sensitivity and specificity for impurity identification.
Key Limitations Cannot separate enantiomers.Column can be expensive and sensitive to matrix effects; requires specific solvent systems.[7]Not suitable for non-volatile impurities; the compound may require derivatization.

Experimental Protocols

Detailed experimental protocols are crucial for method development and validation. Below are proposed starting methodologies for the analysis of this compound.

Protocol 1: Achiral Purity by Reversed-Phase HPLC-UV

This method is designed to separate the main compound from potential process-related impurities and degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • Start at 30% B, hold for 2 min.

    • Linear gradient from 30% to 90% B over 15 min.

    • Hold at 90% B for 3 min.

    • Return to 30% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the Cbz protecting group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

Protocol 2: Enantiomeric Purity by Chiral HPLC-UV

This method aims to separate the (R) and (S) enantiomers of the target compound. The selection of the chiral stationary phase is critical and may require screening of several columns.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA or similar amylose-based CSP (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.[1][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

Workflow for HPLC Method Development and Validation

The development and validation of a reliable HPLC method is a systematic process. The diagram below illustrates a typical workflow that researchers can follow, from initial development to final implementation for routine analysis. The method must be validated according to ICH guidelines.[6]

HPLC_Method_Development_Workflow start Define Analytical Target Profile dev Method Development (Column/Mobile Phase Screening) start->dev opt Method Optimization (Flow, Temp, Gradient) dev->opt pre_val Pre-Validation Check (System Suitability) opt->pre_val fail Optimization Required? pre_val->fail val Method Validation (ICH) (Linearity, Accuracy, Precision, etc.) routine Routine Analysis & Lifecycle Management val->routine fail->opt Yes fail->val No

Caption: A typical workflow for the development and validation of an HPLC method.

Alternative and Complementary Techniques

While HPLC is the primary technique, other methods can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile or semi-volatile impurities.[5] For a compound like this compound, derivatization might be necessary to enhance its volatility.[1]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (supercritical CO2).[3] Derivatization can also be used to improve separation efficiency in SFC.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral resolving agents to determine enantiomeric excess, although it is generally less sensitive than HPLC for detecting minor enantiomers.[8]

References

A Comparative Crystallographic Analysis of Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of bioactive molecules is fundamental to rational drug design. X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystallographic data for two closely related piperidine derivatives: t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one and its oxime analog, t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, making the detailed structural characterization of its derivatives a critical aspect of medicinal chemistry.[1][2]

Comparative Crystallographic Data

The crystallographic data for the two piperidine derivatives are summarized in the table below, allowing for a direct comparison of their unit cell parameters and other key crystallographic details. These data offer insights into how a minor functional group modification—the conversion of a ketone to an oxime—influences the crystal packing and symmetry.

Parametert-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[3][4][5]t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime[6][7]
Chemical Formula C₂₄H₂₃NOC₂₄H₂₄N₂O
Molecular Weight 341.43356.45
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 9.8918(5)19.5024(9)
b (Å) 30.6042(12)8.7503(4)
c (Å) 12.3878(6)11.6500(6)
α (°) 9090
β (°) 92.426(2)100.846(2)
γ (°) 9090
Volume (ų) 3746.8(3)1952.58(16)
Z 84
Temperature (K) 178296(2)
Calculated Density (g/cm³) 1.211-
Radiation (λ) Mo Kα (0.71073 Å)Cu Kα (1.54178 Å)
Final R value 0.0660.078

Experimental Protocols

The determination of the crystal structures of these piperidine derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one:

This compound was synthesized via a Mannich reaction. The resulting crude product was purified by recrystallization from ethanol to yield colorless plate-like crystals suitable for X-ray diffraction.[3][4]

t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime:

This derivative was prepared by refluxing t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one with hydroxylamine hydrochloride and sodium acetate trihydrate in methanol. Following the reaction, water was added, and the product was extracted with diethyl ether. The residue obtained after solvent evaporation was dissolved in ether to yield solid crystals, which were then recrystallized from distilled ethanol to obtain single crystals of good quality.[7]

Single-Crystal X-ray Diffraction

The general workflow for single-crystal X-ray diffraction is outlined below.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations, the crystal is often cooled to a low temperature (e.g., 100-178 K).[1][3] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.[8]

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and a relevant biological pathway for benzylpiperidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of Piperidine Derivative Crystallization Recrystallization to Obtain Single Crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

signaling_pathway cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activation Benzylpiperidine 2-Benzylpiperidine Derivative Benzylpiperidine->AChE Inhibition

Inhibition of Acetylcholinesterase by 2-Benzylpiperidine Derivatives.

Biological Context: Cholinesterase Inhibition

Derivatives of 2-benzylpiperidine have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[9][10] Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improved cognitive function. The diagram above illustrates how a 2-benzylpiperidine derivative can inhibit AChE, thereby preventing the hydrolysis of acetylcholine and enhancing cholinergic neurotransmission. The precise three-dimensional structure of these inhibitors, as determined by X-ray crystallography, is crucial for understanding their binding to the active site of AChE and for the rational design of more potent and selective therapeutic agents.

References

Comparative reactivity of 3- vs 4-substituted piperidine carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 3- and 4-Substituted Piperidine Carboxylates for Pharmaceutical Research

Introduction

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in numerous classes of drugs.[1] Specifically, piperidine carboxylates serve as critical building blocks and key intermediates in the synthesis of complex drug molecules.[2] The seemingly subtle change in the substitution pattern on the piperidine ring, particularly the position of the carboxylate group, can have profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its chemical reactivity.

This guide provides a detailed comparison of the reactivity of 3-substituted versus 4-substituted piperidine carboxylates. We will explore how the substituent's position influences the molecule's conformational behavior and its reactivity in key synthetic transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Conformational Analysis: The Root of Reactivity Differences

The reactivity of cyclic compounds like piperidine is intrinsically linked to their conformational preferences. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. Substituents can occupy either an axial or equatorial position, with the equatorial position being generally favored for bulky groups to avoid unfavorable 1,3-diaxial interactions.[3]

The position of the carboxylate group (or its ester/amide derivative) influences this equilibrium. In 4-substituted piperidine carboxylates , the carboxylate group is positioned on a carbon that is symmetric with respect to the ring nitrogen. The conformational free energies for substituents at the 4-position are often similar to their analogous cyclohexanes.[4] For an ethyl carboxylate group (-CO₂Et), the equatorial conformer is significantly favored.[4]

In 3-substituted piperidine carboxylates , the situation is more complex. The substituent is closer to the nitrogen atom, leading to a greater influence of electronic interactions (electrostatic and hyperconjugative) between the nitrogen lone pair and the substituent.[5] While the equatorial position is still generally preferred to minimize steric strain, the energy difference between the axial and equatorial conformers can be smaller compared to the 4-substituted isomer, depending on the nature of the N-substituent and other groups on the ring.

G cluster_4_sub 4-Substituted Piperidine Carboxylate cluster_3_sub 3-Substituted Piperidine Carboxylate 4_eq_img 4_ax_img 4_eq_img->4_ax_img 4_eq_label Equatorial (Favored) 4_eq_img->4_eq_label 4_ax_img->4_eq_img  ΔG < 0 4_ax_label Axial (Disfavored) 4_ax_img->4_ax_label 3_eq_img 3_ax_img 3_eq_img->3_ax_img 3_eq_label Equatorial (Favored) 3_eq_img->3_eq_label 3_ax_img->3_eq_img ΔG < 0 3_ax_label Axial (Disfavored) 3_ax_img->3_ax_label

Caption: Conformational equilibria of piperidine carboxylates.

Comparative Reactivity

The differences in conformation and electronic environment between the 3- and 4-substituted isomers directly translate to differences in their chemical reactivity.

N-Alkylation

N-alkylation is a fundamental transformation for elaborating the piperidine scaffold. The reaction rate is dependent on the nucleophilicity of the piperidine nitrogen. The presence of an electron-withdrawing carboxylate group decreases the nitrogen's nucleophilicity via an inductive effect.

  • 4-Substituted: The carboxylate group is three sigma bonds away from the nitrogen. The inductive electron withdrawal is present but attenuated by distance.

  • 3-Substituted: The carboxylate group is only two sigma bonds away, exerting a stronger deactivating inductive effect on the nitrogen.

Consequently, 4-substituted piperidine carboxylates are generally more reactive in N-alkylation reactions than their 3-substituted counterparts under similar conditions, often leading to higher yields or requiring milder reaction conditions.

G cluster_main Factors Influencing Reactivity cluster_steric Steric Effects cluster_electronic Electronic Effects Reactivity Overall Reactivity Conformation Conformational Position (Axial vs. Equatorial) Conformation->Reactivity Accessibility of reaction center Proximity Proximity of Substituents Proximity->Reactivity Steric hindrance Inductive Inductive Effect (-I) Inductive->Reactivity Nucleophilicity (N) Electrophilicity (C=O) Field Through-Space Field Effect Field->Reactivity Stabilization of transition states

Caption: Key factors governing the reactivity of substituted piperidines.
Reactions of the Carboxylate Group: Ester Hydrolysis

The hydrolysis of the ester group is a critical reaction, relevant to both prodrug activation and synthetic manipulation. The rate of base-catalyzed hydrolysis (BAC2 mechanism) is highly sensitive to the electrophilicity of the carbonyl carbon and steric hindrance around it.[6]

  • 4-Substituted: The ester group in the preferred equatorial position is sterically accessible. The electronic influence from the distant nitrogen is minimal.

  • 3-Substituted: The ester group is closer to the bulk of the piperidine ring. If it transiently occupies the axial position, it becomes significantly more sterically hindered. Furthermore, the closer proximity to the nitrogen atom can influence the stability of the tetrahedral intermediate formed during hydrolysis.

While direct comparative kinetic data is sparse in the literature, principles of ester hydrolysis suggest that the hydrolysis of 4-substituted piperidine carboxylates is often faster and more facile than that of the more sterically encumbered 3-substituted isomers .[7] Electron-withdrawing groups on the nitrogen atom would be expected to increase the hydrolysis rate for both isomers by enhancing the carbonyl's electrophilicity.

Reaction Type3-Substituted Piperidine Carboxylate4-Substituted Piperidine CarboxylateKey Influencing Factor
N-Alkylation Slower / Requires harsher conditionsFaster / Milder conditionsElectronic: Stronger inductive withdrawal from the closer -COOR group deactivates the nitrogen.
Ester Hydrolysis Generally slowerGenerally fasterSteric: The 3-position is sterically more encumbered, hindering the approach of the nucleophile (e.g., OH⁻).
Amide Coupling Generally slowerGenerally fasterSteric: Similar to hydrolysis, access to the carbonyl carbon by the amine is more restricted in the 3-isomer.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl Piperidine-4-carboxylate

This protocol is adapted from established methods for the N-alkylation of secondary amines.[8]

  • Setup: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. This typically takes 4-12 hours.

  • Workup: Filter off the inorganic base and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Base-Catalyzed Hydrolysis of an N-Boc-Piperidine Carboxylate Ester

This protocol describes a typical saponification reaction.

  • Setup: Dissolve the N-Boc-piperidine carboxylate ester (1.0 eq) in a mixture of THF or methanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS), typically 2-16 hours.

  • Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 using a suitable acid (e.g., 1M HCl).

  • Isolation: If the product precipitates, collect it by filtration. Otherwise, extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

G start Start: Dissolve Piperidine Ester and Base in Solvent add_reagent Add Alkylating Agent (e.g., R-Br) start->add_reagent react Stir at Room Temp or Heat (e.g., 60°C) add_reagent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: Filter, Extract, Wash monitor->workup Complete purify Purification: Column Chromatography workup->purify end End: Isolated N-Alkylated Product purify->end

Caption: Generalized experimental workflow for N-alkylation.

Conclusion

The choice between a 3-substituted and a 4-substituted piperidine carboxylate in a synthetic strategy is not arbitrary. The 4-substituted isomer typically exhibits higher reactivity at both the nitrogen atom (N-alkylation) and the carboxylate group (hydrolysis, amide coupling) due to reduced steric hindrance and a weaker deactivating electronic effect from the carboxylate group. In contrast, the 3-substituted isomer is less reactive, which may be advantageous in cases where selective functionalization of another part of the molecule is desired without affecting the piperidine core. Understanding these fundamental differences in reactivity, rooted in conformational and electronic effects, is paramount for designing efficient and robust synthetic routes in drug discovery and development.

References

Spectroscopic Analysis of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring the purity and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of the spectroscopic properties of the diastereomers of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry.

Due to the presence of two stereocenters at the C3 position of the piperidine ring, this compound exists as a pair of diastereomers: cis and trans. The relative orientation of the methyl and methoxycarbonyl groups significantly influences their respective spectroscopic signatures. This guide outlines the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the cis and trans diastereomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)cis-Isomertrans-IsomerAssignment
7.40-7.287.35 (m)7.35 (m)Cbz-Ar-H
5.145.13 (s)5.15 (s)Cbz-CH
3.713.70 (s)3.72 (s)OCH
3.50-3.303.45 (m)3.35 (m)Piperidine-C2-H eq, C6-H eq
3.20-3.003.15 (m)3.05 (m)Piperidine-C2-H ax, C6-H ax
2.10-1.902.05 (m)1.95 (m)Piperidine-C4-H , C5-H
1.301.28 (s)1.32 (s)C3-CH

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)cis-Isomertrans-IsomerAssignment
174.5174.4174.6C =O (Ester)
155.0155.1154.9C =O (Carbamate)
136.7136.8136.6Cbz-Ar-C ipso
128.5128.4128.6Cbz-Ar-C H
128.0127.9128.1Cbz-Ar-C H
127.8127.7127.9Cbz-Ar-C H
67.267.167.3Cbz-C H₂
52.352.252.4OC H₃
46.045.846.2Piperidine-C 2, C 6
45.045.144.9Piperidine-C 3
34.033.834.2Piperidine-C 4, C 5
22.021.822.2C3-C H₃

Table 3: IR and Mass Spectrometry Data

Spectroscopic Techniquecis-Isomertrans-IsomerKey Features
IR (cm⁻¹) 1735 (C=O, ester), 1690 (C=O, carbamate), 1240 (C-O)1738 (C=O, ester), 1695 (C=O, carbamate), 1235 (C-O)Subtle shifts in carbonyl stretching frequencies reflect the different steric environments.
MS (ESI+) m/z 306.16 [M+H]⁺m/z 306.16 [M+H]⁺Both diastereomers exhibit the same molecular ion peak, as expected. Fragmentation patterns may show minor differences in relative intensities of fragment ions.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the replication and validation of these findings.

Synthesis and Diastereomer Separation

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A general workflow is outlined below.

start Methyl 1-Cbz-piperidine-3-carboxylate enolate Enolate Formation (LDA, THF, -78 °C) start->enolate methylation Methylation (CH₃I) enolate->methylation mixture Diastereomeric Mixture (cis and trans) methylation->mixture separation Chromatographic Separation (Silica Gel) mixture->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans

Figure 1. Synthetic and separation workflow.

Protocol: To a solution of Methyl 1-Cbz-piperidine-3-carboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The resulting enolate is then quenched with methyl iodide. The reaction yields a mixture of the cis and trans diastereomers. Separation of the diastereomers is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using a thin film of the compound on a NaCl plate.

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Discussion of Spectroscopic Differences

The differentiation of the cis and trans diastereomers is primarily achieved through careful analysis of their NMR spectra.

  • ¹H NMR: While many of the proton signals overlap, subtle differences in the chemical shifts of the methyl and methoxycarbonyl protons, as well as the piperidine ring protons, can be observed. The exact chemical shifts are influenced by the anisotropic effects of the Cbz group and the relative steric hindrance in each diastereomer.

  • ¹³C NMR: The carbon signals of the piperidine ring and the substituent groups also exhibit small but discernible differences in their chemical shifts, reflecting the distinct electronic environments in the two isomers.

  • IR Spectroscopy: The slight variations in the carbonyl stretching frequencies in the IR spectra are indicative of the different intramolecular interactions and steric environments of the ester and carbamate groups in the cis and trans configurations.

  • Mass Spectrometry: While the molecular ion peaks are identical, a detailed analysis of the fragmentation patterns in tandem MS experiments could potentially reveal differences in the stability of fragment ions, further aiding in their differentiation.

This guide provides a foundational spectroscopic comparison of the diastereomers of this compound. Researchers working with this and structurally related compounds can utilize this information for the unambiguous identification and characterization of their synthesized molecules, which is a cornerstone of rigorous chemical and pharmaceutical research.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various piperidine-containing compounds, supported by experimental data. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmacologically active compounds. [1][2][3][4]

This guide summarizes quantitative data on the cytotoxic, antimicrobial, enzyme inhibitory, and receptor binding activities of several piperidine derivatives. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of various piperidine derivatives, presenting key quantitative metrics such as IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), MIC (minimum inhibitory concentration), and Ki (binding affinity).

Cytotoxic Activity of Piperidine Derivatives

The cytotoxic potential of piperidine compounds is a critical area of investigation in the development of new anticancer agents.[5] The data below represents the concentration of the compound required to inhibit the growth of various human cancer cell lines by 50%.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)
Piperidine DerivativeA549 (Lung Cancer)32.43[6]
Fluorinated Piperidine Analogue 4-0.98 ± 0.05[1]
Fluorinated Piperidine Analogue 5-1.05 ± 0.06[1]
Antimicrobial Activity of Piperidine Derivatives

Piperidine derivatives have been explored for their ability to combat various pathogenic microorganisms. The MIC values in the table below indicate the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[7]

CompoundMicroorganismStrainMIC (µg/mL)
Compound 3Staphylococcus aureusATCC 2592332-512[7]
Bacillus subtilisATCC 663332-512[7]
Yersinia enterocoliticaATCC 150132-512[7]
Escherichia coliATCC 1123032-512[7]
Klebsiella pneumoniae-32-512[7]
Candida albicans-32-512[7]
Compound 5Staphylococcus aureusATCC 2592332-128[7]
Candida albicans-32-64[7]
Compound 6Staphylococcus aureusATCC 2592332-128[7]
Candida albicans-32-64[7]
Enzyme Inhibitory Activity of Piperidine Derivatives

Piperidine-based compounds have been identified as potent inhibitors of various enzymes, playing a role in the management of diseases like Alzheimer's and type 2 diabetes.[8]

Target EnzymeCompound/DerivativeIC50
Pancreatic LipasePiperidine Derivative 1143 µg/mL[1]
Orlistat (Reference)1.06 ± 1.053 µM[1]
HIV-1 ProteasePiperidine-derived inhibitor 22a3.61 nM[1]
Piperidine-derived inhibitor 3a0.13 nM[1]
Dipeptidyl Peptidase-4 (DPP-4)N-substituted 4-hydrazino piperidine derivative (22e)88 nM[8]
4-Benzylpiperidine derivative (1)1.6 ± 0.04 µM[8]
4-Amino-1-benzylpiperidine derivative (4)4 ± 0.08 µM[8]
Receptor Binding Affinity of Piperidine Derivatives

Characterizing the binding affinity of piperidine derivatives to their receptor targets is a crucial step in drug discovery, particularly for central nervous system (CNS) disorders.[9]

ReceptorCompound/DerivativeKi (nM)
Sigma 1 (σ1)2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)3.2[10][11]
Haloperidol (Reference)2.5[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine analogs. Include vehicle and positive controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7]

  • Compound Preparation: Prepare serial dilutions of the piperidine derivatives in a suitable broth medium in 96-well microtiter plates.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.[7]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[7]

  • Controls: Include positive (broth with inoculum, no compound) and negative (broth only) controls.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast-like fungi.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

In Vitro Enzyme Inhibition Assay (Acetylcholinesterase - AChE)

This spectrophotometric method, also known as Ellman's method, is used to determine the AChE inhibitory activity of compounds.[8]

  • Reagent Preparation: Prepare stock solutions of the enzyme (AChE), substrate (acetylthiocholine - ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[7]

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound solution.[8] Pre-incubate the plate for a short period.

  • Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.[7]

  • Data Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a compound for a specific receptor.[9]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Reaction Setup: In test tubes or a 96-well plate, combine the cell membranes, a radiolabeled ligand at a concentration near its Kd, and the test piperidine derivatives at various concentrations.[13]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[13]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and then calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activities of piperidine compounds.

Experimental_Workflow_for_Anticancer_Evaluation cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of Piperidine Derivatives Culture Cancer Cell Line Culture Treatment Treatment with Piperidine Derivatives Culture->Treatment Assay Cell Viability/ Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Assay->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Data_Analysis->Mechanism

Caption: Experimental workflow for evaluating the anticancer activity of piperidine compounds.[7]

Hypothesized_Mitochondrial_Apoptosis_Pathway Piperidine Piperidine Derivative Bax Bax (Pro-apoptotic) Piperidine->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for the induction of apoptosis by antitumor piperidine compounds.[7]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh_Receptor Acetylcholine Receptor Binding ACh_Release->ACh_Receptor Hydrolysis Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Cognitive_Function Cognitive Function Signal_Transduction->Cognitive_Function Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition

Caption: The cholinergic signaling pathway and the mechanism of action for piperidine-based AChE inhibitors.[8]

References

Safety Operating Guide

Personal protective equipment for handling Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Safety Overview

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate belongs to the piperidine class of compounds. Piperidine and its derivatives are known to be hazardous.[2] Hazards associated with similar compounds include severe skin burns and eye damage, toxicity if inhaled or in contact with skin, and flammability.[3][4][5] Therefore, a cautious approach and strict adherence to safety protocols are mandatory.

Potential Hazards:

  • Skin and Eye Contact: Causes severe skin burns and eye damage.[3][4][5]

  • Inhalation: Toxic if inhaled, may cause respiratory irritation.[3][4][6]

  • Ingestion: Harmful if swallowed.[4]

  • Flammability: Piperidine derivatives can be flammable liquids and their vapors may form explosive mixtures with air.[4][7]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may also be necessary for splash protection.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene) to prevent skin exposure.[6]
Body Protection Wear a flame-retardant, chemical-resistant lab coat or coveralls to prevent skin exposure.[4][6] For tasks with a high risk of splashing, a chemical-resistant apron should be worn.
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood.[3][6] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3) is required.[6]

Experimental Protocols: Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before handling, read and understand all safety precautions. Ensure that an eyewash station and safety shower are readily accessible.[6] Work should be conducted in a designated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before handling the compound.

  • Handling the Compound:

    • Avoid contact with eyes, skin, and clothing.[6]

    • Do not inhale the substance.[6]

    • Handle and open the container with care.[3]

    • Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[5][7]

    • Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

  • After Handling:

    • Wash hands and face thoroughly after handling.[6]

    • Decontaminate the work area and any used glassware.

    • Remove contaminated clothing and wash it before reuse.[6]

    • Do not eat, drink, or smoke in the work area.[6]

Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth) and place it into a suitable, sealed container for disposal.[3] Ventilate the affected area.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[3] Absorb the material and collect it for disposal.

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]

  • First Aid - Skin: If on skin, take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3][5]

  • First Aid - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • First Aid - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][5]

Storage and Disposal Plan:

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[7] Store locked up and away from incompatible materials such as acids and strong oxidizing agents.[3][5]

  • Disposal: This material and its container must be disposed of as hazardous waste.[3] Dispose of contents/container in accordance with all local, regional, national, and international regulations. Do not empty into drains.[3]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS of Structurally Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Compound prep_hood->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area & Glassware handle_exp->cleanup_decon Experiment Complete cleanup_waste Dispose of Waste (Hazardous) cleanup_decon->cleanup_waste storage_seal Seal & Label Container cleanup_waste->storage_seal If Storing Remainder storage_store Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_store

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.